molecular formula C10H16ClN B134826 Phenpromethamine hydrochloride CAS No. 5969-39-1

Phenpromethamine hydrochloride

Cat. No.: B134826
CAS No.: 5969-39-1
M. Wt: 185.69 g/mol
InChI Key: OQHDRLTXPGYYJN-UHFFFAOYSA-N
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Description

Phenpromethamine hydrochloride is the hydrochloride salt of Phenpromethamine (also known historically as Vonedrine), a compound belonging to the phenethylamine and amphetamine chemical classes . Historically, it was marketed as a sympathomimetic nasal decongestant in nasal inhalers from the 1940s until approximately 1960, but it is no longer available as a licensed medication . Modern research interest in Phenpromethamine revolves around its role as a norepinephrine-dopamine releasing agent (NDRA) . In vitro studies using rat brain synaptosomes have demonstrated its potency in releasing norepinephrine (EC50 = 154 nM) and dopamine (EC50 = 574 nM), with no significant activity reported on serotonin release . This mechanism is of significant value in neuroscience research for investigating catecholamine release dynamics and the effects of sympathomimetic agents. Furthermore, Phenpromethamine is listed as a prohibited substance by the World Anti-Doping Agency (WADA) due to its stimulant properties . Consequently, a key contemporary application for analytical reference standards of this compound is in forensic and anti-doping laboratories. It is used for method development, quality control, and the identification of this substance in seized materials or adulterated dietary supplements, where it has been detected as an undeclared ingredient . This product is provided as a high-purity chemical standard to support these critical laboratory analyses. This product is sold for research use only (RUO) and is strictly intended for laboratory analysis. It is not for human consumption, diagnostic use, or any other form of personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2-phenylpropan-1-amine;hydrochloride
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InChI

InChI=1S/C10H15N.ClH/c1-9(8-11-2)10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHDRLTXPGYYJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20975089
Record name N-Methyl-2-phenylpropan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5969-39-1, 93-88-9
Record name Phenpromethamine hydrochloride
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Record name N-Methyl-2-phenylpropan-1-amine--hydrogen chloride (1/1)
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Record name methyl(2-phenylpropyl)amine
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Record name PHENPROMETHAMINE HYDROCHLORIDE
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Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Phenpromethamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Phenpromethamine hydrochloride is a chemical compound that has been classified as a central nervous system stimulant and is a prohibited substance by the World Anti-Doping Agency.[1][2] The synthesis and handling of this compound should only be conducted by trained professionals in a controlled and legally authorized laboratory setting. This document is intended for informational purposes for researchers, scientists, and drug development professionals and does not encourage or condone the illicit synthesis or use of this substance.

Introduction

Phenpromethamine is a sympathomimetic agent, structurally related to amphetamines, that was formerly used as a nasal decongestant.[3][4] As a phenethylamine derivative, it primarily functions as a central nervous system stimulant.[3] Early pharmacological studies on animal models indicated that phenpromethamine increases locomotor activity and elevates blood pressure, suggesting potent adrenergic activity.[3] This guide provides a comprehensive overview of a plausible synthetic route for this compound and the analytical methods for its characterization.

Synthesis of this compound

A plausible and common method for the synthesis of N-alkylated phenethylamines is through reductive amination.[5][6][7] This approach involves the reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced to the corresponding amine. For the synthesis of phenpromethamine (N-methyl-2-phenylpropan-1-amine), the likely precursors are 1-phenyl-2-propanone (phenylacetone) and methylamine.[8][9]

Proposed Synthetic Pathway: Reductive Amination

The synthesis of this compound can be conceptualized in two main stages: the reductive amination of phenylacetone with methylamine to form the free base, followed by salt formation with hydrochloric acid.

Step 1: Imine Formation Phenylacetone is reacted with methylamine in an acidic medium. The nitrogen of the methylamine performs a nucleophilic attack on the carbonyl carbon of the phenylacetone. Following a series of proton transfers, a water molecule is eliminated, resulting in the formation of an imine intermediate.

Step 2: Reduction of the Imine The imine intermediate is then reduced to form phenpromethamine. A reducing agent, such as sodium borohydride or sodium cyanoborohydride, is introduced to the reaction mixture. The reducing agent donates a hydride to the imine carbon, which, after workup, yields the secondary amine, phenpromethamine.

Step 3: Hydrochloride Salt Formation The resulting phenpromethamine free base is dissolved in a suitable organic solvent, and a solution of hydrochloric acid in a solvent like isopropanol or ether is added. This protonates the amine group, leading to the precipitation of this compound, which can then be isolated by filtration.

Experimental Protocol: Reductive Amination (General Procedure)

The following is a general experimental protocol for reductive amination, adapted from a general procedure.[10]

  • Reaction Setup: A solution of the carbonyl compound (e.g., phenylacetone) (1.0 equivalent) in an anhydrous solvent such as methanol or dichloromethane (1.0 M) is prepared in a reaction vessel and cooled to 0 °C.

  • Amine Addition: The amine (e.g., methylamine) (3-10 equivalents) is added to the stirred solution, and the reaction mixture is stirred for 15 minutes at 0 °C.

  • Reducing Agent Addition: Sodium trisacetoxyborohydride (2.0 equivalents) is added portionwise to the reaction mixture.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The aqueous phase is extracted three times with ethyl acetate.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as column chromatography, to yield the desired amine.

  • Salt Formation: The purified amine is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of HCl in the same solvent is added dropwise until precipitation is complete. The resulting solid is collected by filtration, washed with cold solvent, and dried to yield this compound.

Characterization of this compound

The characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. This involves the determination of its physical properties and the use of various spectroscopic techniques.

Physical and Chemical Properties

A summary of the physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C10H16ClN[3][11][12]
Molecular Weight 185.69 g/mol [11][12][13]
Melting Point 138-140 °C[11]
Boiling Point 209.8 °C at 760 mmHg[11]
CAS Number 5969-39-1[3][11][12]
Solubility DMF: 3 mg/mlDMSO: 5 mg/mlEthanol: 20 mg/mlPBS (pH 7.2): 5 mg/ml[1]
Spectroscopic and Analytical Characterization

Detailed below are the standard analytical techniques used for the characterization of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons of the phenyl group, the methine and methylene protons of the propyl chain, and the methyl groups. The integration of these signals would correspond to the number of protons in each environment.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbons of the phenyl ring, the propyl chain, and the N-methyl group.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the different functional groups present in the molecule. Expected peaks would include those for N-H stretching of the secondary ammonium salt, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.[14] For this compound, a common technique would be Gas Chromatography-Mass Spectrometry (GC-MS).[15] The mass spectrum would show a molecular ion peak corresponding to the free base (phenpromethamine) and characteristic fragment ions resulting from the cleavage of the molecule.

Biological Activity and Signaling Pathway

Phenpromethamine is a sympathomimetic amine that acts as a central nervous system stimulant.[3] Its mechanism of action is believed to be similar to other amphetamine-like compounds, involving the modulation of catecholaminergic neurotransmission.

Proposed Mechanism of Action

Sympathomimetic amines like phenpromethamine typically exert their effects by increasing the levels of norepinephrine and dopamine in the synaptic cleft. This can be achieved through several mechanisms:

  • Increased Neurotransmitter Release: They can enter presynaptic neurons and induce the release of norepinephrine and dopamine from storage vesicles into the cytoplasm and subsequently into the synaptic cleft.

  • Inhibition of Reuptake: They can compete with norepinephrine and dopamine for reuptake transporters, thus blocking their reuptake from the synaptic cleft and prolonging their action.

  • Inhibition of Monoamine Oxidase (MAO): At higher concentrations, they may inhibit the action of MAO, an enzyme responsible for the degradation of catecholamines.

The increased concentration of these neurotransmitters in the synapse leads to enhanced stimulation of adrenergic and dopaminergic receptors, resulting in the observed physiological effects such as increased heart rate, blood pressure, and alertness.

Visualizations

Synthesis Workflow

Synthesis_Workflow Phenylacetone Phenylacetone Imine Imine Intermediate Phenylacetone->Imine + Methylamine (Acid Catalyst) Methylamine Methylamine Methylamine->Imine Phenpromethamine_Base Phenpromethamine (Free Base) Imine->Phenpromethamine_Base + Reducing Agent Phenpromethamine_HCl This compound Phenpromethamine_Base->Phenpromethamine_HCl + HCl HCl Hydrochloric Acid HCl->Phenpromethamine_HCl Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Imine

Caption: Proposed synthesis workflow for this compound via reductive amination.

Proposed Signaling Pathway

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Phenpromethamine_in Phenpromethamine Vesicles Vesicles (NE, DA) Phenpromethamine_in->Vesicles Induces Release Reuptake_Transporter Reuptake Transporter (NET, DAT) Phenpromethamine_in->Reuptake_Transporter Inhibits NE_DA_cyto NE/DA (Cytoplasm) Vesicles->NE_DA_cyto NE_DA_synapse NE/DA (Synapse) NE_DA_cyto->NE_DA_synapse Release NE_DA_synapse->Reuptake_Transporter Reuptake Receptors Adrenergic/Dopaminergic Receptors NE_DA_synapse->Receptors Binds Response Postsynaptic Response (Stimulation) Receptors->Response

Caption: Proposed mechanism of action of phenpromethamine as a sympathomimetic agent.

References

An In-depth Technical Guide to the Mechanism of Action of Phenpromethamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenpromethamine hydrochloride is a sympathomimetic agent belonging to the phenethylamine class, recognized for its stimulant properties. Historically marketed as a nasal decongestant under the brand name Vonedrine, its primary mechanism of action is the release of the monoamine neurotransmitters norepinephrine and dopamine. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the pharmacological effects of phenpromethamine, including its interaction with monoamine transporters and the subsequent downstream signaling cascades. Quantitative data from in vitro studies are presented, alongside a detailed experimental protocol for assessing monoamine release.

Core Mechanism of Action: Norepinephrine-Dopamine Releasing Agent

Phenpromethamine is classified as a norepinephrine-dopamine releasing agent (NDRA).[1] Its mechanism is indirect, meaning it exerts its effects by increasing the extracellular concentrations of endogenous neurotransmitters rather than by directly binding to and activating postsynaptic receptors. This process can be broken down into three key steps:

  • Uptake into Presynaptic Neurons: Phenpromethamine, being structurally similar to endogenous monoamines, is a substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2] These transporters mediate the reuptake of phenpromethamine from the synaptic cleft into the cytoplasm of presynaptic noradrenergic and dopaminergic neurons, respectively.[3]

  • Disruption of Vesicular Storage: Once inside the neuron, phenpromethamine interacts with the vesicular monoamine transporter 2 (VMAT2).[2][4] VMAT2 is responsible for packaging cytoplasmic monoamines into synaptic vesicles for storage and subsequent release. Phenpromethamine inhibits and may even reverse the function of VMAT2, leading to a disruption of this vesicular sequestration and an increase in the cytoplasmic concentration of norepinephrine and dopamine.[4][5]

  • Reverse Transport of Monoamines: The elevated cytoplasmic concentrations of norepinephrine and dopamine, coupled with the interaction of phenpromethamine with NET and DAT, cause these transporters to reverse their direction of transport.[2] Instead of clearing neurotransmitters from the synapse, they facilitate the efflux of norepinephrine and dopamine from the cytoplasm into the synaptic cleft.[3]

The resulting increase in synaptic norepinephrine and dopamine concentrations leads to enhanced activation of postsynaptic adrenergic and dopaminergic receptors, mediating the stimulant and sympathomimetic effects of phenpromethamine.[1]

Quantitative Pharmacological Data

The efficacy of phenpromethamine as a monoamine releasing agent has been quantified in vitro using rat brain synaptosomes. The following table summarizes the half-maximal effective concentration (EC50) values for phenpromethamine-induced release of norepinephrine and dopamine.

NeurotransmitterEC50 (nM)Reference
Norepinephrine154[1]
Dopamine574[1]

Lower EC50 values indicate higher potency.

Signaling Pathways

The increased synaptic concentrations of norepinephrine and dopamine activate a variety of postsynaptic G protein-coupled receptors (GPCRs), each coupled to distinct intracellular signaling pathways.

Adrenergic Receptor Signaling

Norepinephrine released by phenpromethamine activates both α- and β-adrenergic receptors.

  • α1-Adrenergic Receptors: These are Gq-coupled receptors. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[6] This pathway is primarily responsible for the vasoconstrictive effects of phenpromethamine, which underpinned its use as a nasal decongestant.[7]

  • α2-Adrenergic Receptors: These are Gi-coupled receptors that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8]

  • β-Adrenergic Receptors: These are Gs-coupled receptors that activate adenylyl cyclase, resulting in an increase in intracellular cAMP and subsequent activation of protein kinase A (PKA).[9]

Dopaminergic Receptor Signaling

Dopamine released by phenpromethamine acts on D1-like and D2-like receptor families.

  • D1-like Receptors (D1 and D5): These are Gs-coupled receptors that, similar to β-adrenergic receptors, activate adenylyl cyclase and increase cAMP levels.[1]

  • D2-like Receptors (D2, D3, and D4): These are Gi-coupled receptors that inhibit adenylyl cyclase and decrease cAMP levels.[1]

The following diagram illustrates the comprehensive signaling pathway of phenpromethamine.

Phenpromethamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Phen Phenpromethamine NET NET Phen->NET Enters via DAT DAT Phen->DAT Enters via VMAT2 VMAT2 Phen->VMAT2 Inhibits NET->Phen Reverse Transport NE_syn Norepinephrine NET->NE_syn Efflux DAT->Phen Reverse Transport DA_syn Dopamine DAT->DA_syn Efflux Vesicle Synaptic Vesicle NE_cyto Cytoplasmic Norepinephrine Vesicle->NE_cyto Release from Vesicle DA_cyto Cytoplasmic Dopamine Vesicle->DA_cyto Release from Vesicle NE_cyto->NET NE_cyto->DAT DA_cyto->NET DA_cyto->DAT NE_vesicle NE DA_vesicle DA Alpha1 α1-AR NE_syn->Alpha1 Alpha2 α2-AR NE_syn->Alpha2 Beta β-AR NE_syn->Beta D1 D1-like R DA_syn->D1 D2 D2-like R DA_syn->D2 Gq Gq Alpha1->Gq Gi Gi Alpha2->Gi Gs Gs Beta->Gs D1->Gs D2->Gi PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC Gs->AC IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Ca2 ↑ [Ca2+] IP3_DAG->Ca2 Response Cellular Response Ca2->Response PKA->Response

Phenpromethamine's Mechanism of Action

Experimental Protocols: Monoamine Release Assay

The determination of phenpromethamine's efficacy as a monoamine releaser is typically conducted using an in vitro monoamine release assay with synaptosomes isolated from rat brains.[10]

Materials
  • Adult male Sprague-Dawley rats

  • Krebs-Ringer buffer (composition in mM: NaCl 125, KCl 4.8, KH2PO4 1.2, MgSO4 1.2, CaCl2 1.3, NaHCO3 25, glucose 10)

  • [3H]Norepinephrine and [3H]Dopamine

  • Scintillation fluid and vials

  • Superfusion apparatus

  • This compound solutions of varying concentrations

Protocol
  • Synaptosome Preparation:

    • Euthanize rats and rapidly dissect the brain regions of interest (e.g., hippocampus for norepinephrine, striatum for dopamine).

    • Homogenize the tissue in ice-cold Krebs-Ringer buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in fresh buffer.[11]

  • Radiolabeling:

    • Incubate the synaptosomes with a low concentration of [3H]norepinephrine or [3H]dopamine for a set period (e.g., 10-15 minutes) at 37°C to allow for uptake of the radiolabel into the nerve terminals.[12]

  • Superfusion:

    • Transfer the radiolabeled synaptosomes to a superfusion apparatus.

    • Continuously perfuse the synaptosomes with fresh, oxygenated Krebs-Ringer buffer at a constant flow rate.

    • Collect fractions of the superfusate at regular intervals (e.g., every 5 minutes).[5]

  • Drug Application and Release Measurement:

    • After a baseline period to establish a stable rate of spontaneous efflux, switch to a buffer containing a known concentration of this compound.

    • Continue collecting fractions during and after drug exposure.

    • Add the collected fractions to scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the amount of radiolabeled neurotransmitter released in each fraction.

    • Express the drug-evoked release as a percentage of the total radioactivity in the synaptosomes.

    • Construct concentration-response curves by plotting the release against the logarithm of the phenpromethamine concentration.

    • Determine the EC50 value from the concentration-response curve using non-linear regression analysis.

The following diagram outlines the general workflow for a monoamine release assay.

Experimental_Workflow start Start tissue_dissection 1. Tissue Dissection (e.g., Rat Striatum) start->tissue_dissection homogenization 2. Homogenization in Buffer tissue_dissection->homogenization centrifugation 3. Differential Centrifugation to Isolate Synaptosomes homogenization->centrifugation resuspension 4. Resuspend Synaptosomal Pellet centrifugation->resuspension radiolabeling 5. Radiolabeling (e.g., with [3H]Dopamine) resuspension->radiolabeling superfusion_setup 6. Load Synaptosomes into Superfusion Chambers radiolabeling->superfusion_setup baseline_collection 7. Baseline Efflux Collection superfusion_setup->baseline_collection drug_application 8. Apply Phenpromethamine baseline_collection->drug_application release_collection 9. Collect Release Fractions drug_application->release_collection scintillation_counting 10. Liquid Scintillation Counting release_collection->scintillation_counting data_analysis 11. Data Analysis (Concentration-Response Curve) scintillation_counting->data_analysis ec50 12. Determine EC50 data_analysis->ec50 end End ec50->end

Monoamine Release Assay Workflow

Conclusion

The primary mechanism of action of this compound is as a norepinephrine-dopamine releasing agent. It achieves this by entering presynaptic neurons via monoamine transporters, disrupting the vesicular storage of norepinephrine and dopamine through interaction with VMAT2, and inducing the reverse transport of these neurotransmitters into the synaptic cleft. The resulting increase in synaptic monoamine levels activates postsynaptic adrenergic and dopaminergic signaling pathways, leading to its characteristic stimulant and sympathomimetic effects. While quantitative data on its releasing potency are available, further research is needed to fully characterize its interaction with specific adrenergic receptor subtypes. The experimental protocols outlined in this guide provide a framework for the continued investigation of phenpromethamine and other monoamine releasing agents.

References

An In-Depth Technical Guide to Phenpromethamine Hydrochloride (CAS Number 5969-39-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenpromethamine hydrochloride (CAS: 5969-39-1) is a sympathomimetic amine of the phenethylamine class, structurally related to amphetamines. Historically used as a nasal decongestant under the brand name Vonedrine, it has re-emerged in dietary supplements, prompting renewed interest in its pharmacological and toxicological properties. This technical guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, and relevant experimental protocols for the study of this compound. The information is intended to support research, drug development, and analytical activities related to this compound.

Core Chemical and Physical Properties

This compound is the salt form of the free base Phenpromethamine. The hydrochloride salt enhances the compound's stability and solubility in aqueous solutions.

Identifiers and Descriptors
PropertyValue
CAS Number 5969-39-1
IUPAC Name N-methyl-2-phenylpropan-1-amine;hydrochloride[1]
Molecular Formula C₁₀H₁₆ClN[1]
Molecular Weight 185.70 g/mol [1]
InChI InChI=1S/C10H15N.ClH/c1-9(8-11-2)10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H[1]
InChIKey OQHDRLTXPGYYJN-UHFFFAOYSA-N[1]
SMILES CC(CNC)C1=CC=CC=C1.Cl[1]
Synonyms Phenylpropylmethylamine hydrochloride, Vonedrine hydrochloride, N,β-Dimethylphenethylamine hydrochloride[1]
Physicochemical Data
PropertyValueSource
Melting Point 138-140 °CLookChem
Boiling Point 209.8 °C at 760 mmHgLookChem
Flash Point 81.4 °CLookChem
Solubility DMF: 3 mg/ml, DMSO: 5 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 5 mg/mlCayman Chemical
Appearance White to faintly yellowish crystalline powder (based on related compounds)General knowledge
Storage Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years)[1]MedKoo

Pharmacological Profile and Mechanism of Action

Phenpromethamine is classified as a central nervous system (CNS) stimulant and a sympathomimetic agent. Its primary mechanism of action is the induction of norepinephrine and dopamine release in the brain.

Norepinephrine-Dopamine Releasing Agent (NDRA)

Phenpromethamine acts as a norepinephrine-dopamine releasing agent (NDRA). This class of drugs increases the extracellular concentrations of norepinephrine and dopamine by interacting with their respective transporters, the norepinephrine transporter (NET) and the dopamine transporter (DAT). The proposed mechanism involves:

  • Substrate for Transporters: Phenpromethamine, being structurally similar to norepinephrine and dopamine, acts as a substrate for NET and DAT.

  • Transporter-Mediated Uptake: It is transported into the presynaptic neuron via these transporters.

  • Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Inside the neuron, Phenpromethamine disrupts the vesicular storage of norepinephrine and dopamine by inhibiting VMAT2.

  • Reverse Transport: The resulting increase in cytosolic neurotransmitter concentration leads to the reversal of NET and DAT function, causing the release of norepinephrine and dopamine into the synaptic cleft.

Signaling Pathways

The increased levels of norepinephrine and dopamine in the synapse activate their respective postsynaptic receptors, leading to a cascade of intracellular signaling events.

  • Adrenergic Signaling: Norepinephrine primarily acts on α and β-adrenergic receptors. Activation of β-adrenergic receptors, which are Gs-protein coupled, leads to the stimulation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and activation of Protein Kinase A (PKA). This pathway is crucial for the stimulant effects on the cardiovascular and central nervous systems. Activation of α1-adrenergic receptors (Gq-coupled) stimulates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate Protein Kinase C (PKC). α2-adrenergic receptors are Gi-coupled and their activation inhibits adenylyl cyclase, reducing cAMP levels.

  • Dopaminergic Signaling: Dopamine exerts its effects through D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. D1-like receptors are Gs-coupled and increase cAMP levels, while D2-like receptors are Gi-coupled and decrease cAMP levels. These pathways are central to the effects of Phenpromethamine on mood, motivation, and motor control.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Phenpromethamine Phenpromethamine NET_DAT NET/DAT Phenpromethamine->NET_DAT Binds & Enters VMAT2 VMAT2 Phenpromethamine->VMAT2 Inhibits NE_DA_Cytosol Cytosolic NE/DA NET_DAT->NE_DA_Cytosol Internalization NE_DA_Synapse NE/DA NET_DAT->NE_DA_Synapse Release NE_DA_Vesicle NE/DA Vesicles NE_DA_Vesicle->NE_DA_Cytosol Disrupts Storage NE_DA_Cytosol->NET_DAT Reverse Transport Adrenergic_R Adrenergic Receptors (α, β) NE_DA_Synapse->Adrenergic_R Dopamine_R Dopamine Receptors (D1, D2) NE_DA_Synapse->Dopamine_R AC Adenylyl Cyclase Adrenergic_R->AC β (Gs) / α2 (Gi) PLC PLC Adrenergic_R->PLC α1 (Gq) Dopamine_R->AC D1 (Gs) / D2 (Gi) cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response IP3_DAG IP3/DAG PLC->IP3_DAG Ca_PKC Ca²⁺/PKC IP3_DAG->Ca_PKC Ca_PKC->Cellular_Response

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

Determination of Physicochemical Properties

This protocol is adapted from standard pharmacopeial methods.

  • Sample Preparation: Finely powder the dry this compound sample. Introduce the powder into a capillary tube (0.8-1.2 mm internal diameter) to a packed height of 2.5-3.5 mm.

  • Apparatus: Use a calibrated melting point apparatus with a heating block and a suitable thermometer or temperature probe.

  • Procedure:

    • Insert the capillary tube into the heating block.

    • Heat the block at a rate of approximately 10 °C/min until the temperature is about 30 °C below the expected melting point.

    • Reduce the heating rate to 1-2 °C/min.

    • Record the temperature at which the substance begins to melt (onset) and the temperature at which it is completely liquid (clear point). The range between these two temperatures is the melting range.

This protocol is based on the WHO guidelines for biowaiver monographs.

  • Materials: this compound, purified water, pH buffers (pH 1.2, 4.5, 6.8), mechanical shaker, temperature-controlled water bath (37 ± 1 °C), centrifuge, and a validated analytical method for quantification (e.g., HPLC-UV).

  • Procedure:

    • Add an excess amount of this compound to flasks containing the different aqueous media.

    • Place the flasks in the shaker within the water bath and agitate for a sufficient time to reach equilibrium (e.g., 24-48 hours).

    • After agitation, allow the flasks to stand to let undissolved particles settle.

    • Withdraw an aliquot of the supernatant and centrifuge to remove any remaining solid particles.

    • Dilute the clear supernatant as necessary and quantify the concentration of dissolved this compound using a validated analytical method.

Quantitative Analysis in a Matrix (e.g., Dietary Supplements)

This protocol is based on the methodology for analyzing stimulants in dietary supplements.

  • Instrumentation: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a high-resolution mass spectrometer (e.g., Quadrupole-Orbitrap).

  • Sample Preparation:

    • Accurately weigh a portion of the homogenized supplement powder.

    • Extract with a suitable solvent (e.g., methanol or acetonitrile) with sonication or vortexing.

    • Centrifuge the extract and filter the supernatant through a 0.22 µm filter.

    • Dilute the filtered extract as needed for analysis.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid).

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Data Acquisition: Full scan and targeted MS/MS (dd-MS²) for confirmation.

    • Monitor for the precursor ion of Phenpromethamine and its characteristic product ions.

  • Quantification: Use a calibration curve prepared with certified reference material of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS Analysis cluster_data_proc Data Processing Weigh Weigh Sample Extract Solvent Extraction Weigh->Extract Centrifuge Centrifuge & Filter Extract->Centrifuge Dilute Dilute Extract Centrifuge->Dilute Inject Inject into UHPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Calibrate Calibration Curve Calibrate->Quantify

Caption: Workflow for quantitative analysis of Phenpromethamine.
In Vitro Norepinephrine and Dopamine Release Assay

This protocol provides a general framework for assessing the neurotransmitter-releasing properties of Phenpromethamine using rat brain synaptosomes.

  • Preparation of Synaptosomes:

    • Euthanize rats and rapidly dissect the brain regions of interest (e.g., striatum for dopamine, cortex for norepinephrine).

    • Homogenize the tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the crude synaptosomes.

    • Resuspend the pellet in a physiological buffer.

  • Neurotransmitter Release Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with a buffer containing a monoamine oxidase inhibitor (to prevent neurotransmitter degradation).

    • Add radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine) and incubate to allow for uptake into the synaptosomes.

    • Wash the synaptosomes to remove excess extracellular radiolabel.

    • Initiate the release by adding different concentrations of this compound or a vehicle control.

    • After a short incubation period, terminate the release by rapid filtration.

    • Measure the amount of radioactivity released into the supernatant and remaining in the synaptosomes using liquid scintillation counting.

  • Data Analysis: Express the release as a percentage of the total neurotransmitter content and determine the EC₅₀ value for Phenpromethamine-induced release.

Logical Relationships in Sympathomimetic Action

The sympathomimetic effects of Phenpromethamine are a direct consequence of its primary pharmacological action. The logical flow from molecular interaction to physiological response is outlined below.

Sympathomimetic_Action Phenpromethamine Phenpromethamine NET_DAT_Interaction Interaction with NET/DAT Phenpromethamine->NET_DAT_Interaction NE_DA_Release Increased Norepinephrine & Dopamine Release NET_DAT_Interaction->NE_DA_Release Receptor_Activation Activation of Adrenergic & Dopaminergic Receptors NE_DA_Release->Receptor_Activation CNS_Stimulation CNS Stimulation (Increased alertness, euphoria) Receptor_Activation->CNS_Stimulation Cardiovascular_Effects Cardiovascular Effects (Increased heart rate & blood pressure) Receptor_Activation->Cardiovascular_Effects Other_Effects Other Sympathomimetic Effects (e.g., bronchodilation) Receptor_Activation->Other_Effects

Caption: Logical flow of Phenpromethamine's sympathomimetic action.

Conclusion

This compound is a potent sympathomimetic agent with a clear mechanism of action as a norepinephrine-dopamine releasing agent. This guide provides essential technical information and standardized protocols to aid researchers in the chemical analysis, and pharmacological and toxicological evaluation of this compound. Given its presence in unregulated supplements, a thorough understanding of its properties and effects is crucial for both regulatory and scientific purposes. The provided methodologies and diagrams serve as a foundational resource for further investigation into the complex pharmacology of this compound.

References

An In-depth Technical Guide to the Chemical Structure and Isomers of Phenpromethamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenpromethamine, a sympathomimetic amine structurally related to amphetamines, has a history as a nasal decongestant and its presence in dietary supplements has been a subject of regulatory scrutiny. This technical guide provides a comprehensive overview of the chemical structure of Phenpromethamine hydrochloride and a detailed exploration of its stereoisomerism. It includes tabulated physicochemical data, detailed hypothetical experimental protocols for its synthesis and chiral resolution, and visualizations of its chemical structure and isomeric relationships to support research and drug development activities.

Chemical Structure and Physicochemical Properties

This compound is the salt form of Phenpromethamine, a substituted phenethylamine. The hydrochloride salt enhances the compound's stability and solubility.

The systematic IUPAC name for this compound is N-methyl-2-phenylpropan-1-amine hydrochloride.[1][2] It possesses a single chiral center at the second carbon of the propane chain, giving rise to two enantiomers. Commercially available Phenpromethamine is typically a racemic mixture of these enantiomers.[3][4]

Diagram of this compound

Caption: 2D structure of this compound.

Quantitative Data Summary
PropertyValueReference(s)
Molecular Formula C₁₀H₁₆ClN[1][2]
Molecular Weight 185.70 g/mol [1]
CAS Number 5969-39-1[1][2]
Melting Point 138-140 °C[5]
Appearance Crystalline solid[6]
Free Base CAS Number 93-88-9[1]
Free Base Molecular Formula C₁₀H₁₅N[7]
Free Base Molecular Weight 149.23 g/mol [7]

Isomers of Phenpromethamine

Phenpromethamine possesses a single stereocenter, leading to the existence of a pair of enantiomers: (R)-Phenpromethamine and (S)-Phenpromethamine. These enantiomers are non-superimposable mirror images of each other and may exhibit different pharmacological and toxicological profiles. The racemic mixture contains equal amounts of both enantiomers.

Isomeric Relationship Diagram

G racemate Racemic Phenpromethamine (R/S mixture) R_enantiomer (R)-Phenpromethamine racemate->R_enantiomer Chiral Resolution S_enantiomer (S)-Phenpromethamine racemate->S_enantiomer Chiral Resolution

Caption: Relationship between racemic Phenpromethamine and its enantiomers.

Experimental Protocols

The following are detailed hypothetical protocols for the synthesis of racemic Phenpromethamine and its subsequent chiral resolution. These protocols are based on established chemical principles for analogous compounds.

Synthesis of Racemic Phenpromethamine via Reductive Amination

This protocol describes a two-step synthesis starting from phenylacetone.

Step 1: Synthesis of N-(2-phenylpropyl)formamide

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place 100 g of phenylacetone and 200 g of formamide.

  • Reaction Execution: Heat the mixture to 160-165°C and maintain this temperature for 5 hours.

  • Work-up: After cooling, pour the reaction mixture into 1 liter of cold water. Extract the aqueous layer three times with 200 mL of chloroform. Combine the chloroform extracts and wash them with a saturated sodium chloride solution. Dry the chloroform layer over anhydrous magnesium sulfate.

  • Purification: Remove the chloroform by distillation under reduced pressure. The resulting crude N-(2-phenylpropyl)formamide can be used in the next step without further purification.

Step 2: Hydrolysis to Racemic Phenpromethamine

  • Reaction Setup: To the crude N-(2-phenylpropyl)formamide, add a solution of 100 g of sodium hydroxide in 500 mL of ethanol.

  • Reaction Execution: Heat the mixture to reflux for 6 hours.

  • Work-up: After cooling, dilute the reaction mixture with 1 liter of water and extract three times with 200 mL of diethyl ether. Combine the ether extracts and wash with a saturated sodium chloride solution.

  • Purification: Dry the ether layer over anhydrous potassium carbonate. Remove the diethyl ether by distillation. The residue is then distilled under reduced pressure to yield racemic Phenpromethamine.

Chiral Resolution of Racemic Phenpromethamine using (+)-Tartaric Acid

This protocol describes the separation of the enantiomers via the formation of diastereomeric salts.

  • Diastereomeric Salt Formation: Dissolve 14.9 g (0.1 mol) of racemic Phenpromethamine in 150 mL of methanol. In a separate flask, dissolve 15.0 g (0.1 mol) of (+)-tartaric acid in 150 mL of methanol. Heat both solutions to 50°C and then mix them.

  • Fractional Crystallization: Allow the mixed solution to cool slowly to room temperature and then let it stand for 24 hours. The less soluble diastereomeric salt, typically the (+)-Phenpromethamine-(+)-tartrate, will crystallize out.

  • Isolation of the First Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The crystals can be recrystallized from methanol to improve diastereomeric purity.

  • Liberation of the Free Enantiomer: Suspend the purified diastereomeric salt in 100 mL of water and add a 20% aqueous solution of sodium hydroxide until the pH is strongly basic (pH > 12). Extract the liberated free amine three times with 50 mL of diethyl ether.

  • Purification of the Enantiomer: Combine the ether extracts, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate. Remove the diethyl ether by distillation, followed by vacuum distillation of the residue to obtain the enantiomerically enriched Phenpromethamine.

  • Isolation of the Second Enantiomer: The mother liquor from the initial crystallization can be concentrated and treated in a similar manner to recover the other enantiomer, which will be enriched in the (-)-form.

Conclusion

This guide provides foundational technical information on this compound, its stereoisomers, and methodologies for its synthesis and separation. The provided data and protocols serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and analytical sciences, facilitating further investigation into the properties and applications of this compound and its individual enantiomers. The distinct biological activities of the (R) and (S) isomers warrant separate evaluation, a critical consideration in drug development and regulatory assessment.

References

The Rise and Fall of Vonedrine: A Technical Review of Phenpromethamine Hydrochloride as a Historical Nasal Decongestant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenpromethamine hydrochloride, marketed under the brand name Vonedrine, was a sympathomimetic amine utilized as a nasal decongestant in the mid-20th century. Introduced in 1943, it represented a class of phenylisopropylamine stimulants used for their vasoconstrictive properties. This technical guide provides a comprehensive analysis of the historical use of this compound as Vonedrine, detailing its pharmacology, clinical applications, and the circumstances leading to its eventual withdrawal from the market. The document synthesizes available data on its mechanism of action, efficacy, and adverse effects, offering a retrospective lens for drug development professionals on the evolution of nasal decongestant therapies and the regulatory landscape.

Introduction

Phenpromethamine, chemically known as N,β-dimethylphenethylamine, is a synthetic stimulant belonging to the phenethylamine class.[1] From 1943 until 1960, it was commercially available in the United States as a nasal inhaler under the trade name Vonedrine for the relief of nasal congestion.[1][2] As a sympathomimetic agent, Vonedrine exerted its effects by mimicking the actions of the sympathetic nervous system, leading to vasoconstriction of the nasal mucosa.[3] This guide will delve into the technical aspects of Vonedrine's historical application, from its pharmacological underpinnings to its clinical use and eventual discontinuation.

Pharmacology

Mechanism of Action

Phenpromethamine is classified as a norepinephrine-dopamine releasing agent (NDRA).[1] Its primary mechanism of action involves stimulating the release of the neurotransmitters norepinephrine and dopamine from presynaptic nerve terminals.[1][4] This action is characteristic of many sympathomimetic amines, which can directly activate postsynaptic receptors, block the breakdown and reuptake of neurotransmitters, or stimulate the production and release of catecholamines.[4] The increased concentration of norepinephrine in the synaptic cleft leads to the activation of α-adrenergic receptors on the smooth muscle of blood vessels in the nasal passages. This activation results in vasoconstriction, reducing blood flow and swelling of the nasal mucosa, thereby alleviating nasal congestion.[5]

The sympathomimetic effects of phenpromethamine are largely indirect, relying on the presence of endogenous catecholamines.[3] Studies on rat brain synaptosomes have provided quantitative insights into its activity, with EC50 values of 154 nM for norepinephrine release and 574 nM for dopamine release.[1] Serotonin release was not significantly reported, indicating a degree of selectivity for the noradrenergic and dopaminergic systems.[1]

dot

Caption: Signaling pathway of Phenpromethamine (Vonedrine).

Historical Clinical Use

Formulation and Dosage

Vonedrine was marketed as a nasal inhaler, a common delivery system for decongestants during that era.[1][6] While precise prescribing information from the 1940s and 1950s is scarce, historical advertisements and product descriptions indicate that the inhaler was to be used as needed for relief from nasal congestion.[6] The inhaler contained phenpromethamine as a volatile free base, which would be inhaled into the nasal passages.[7]

Efficacy

Anecdotal reports from the 1940s suggest that the Vonedrine nasal inhaler was considered effective for its decongestant effects.[8][9] At least one study from that period found its efficacy to be comparable to that of the amphetamine-based Benzedrine inhaler, a popular competitor at the time.[8][9] However, it is important to note that the clinical trial methodologies of that era were not as rigorous as modern standards.

Synthesis of Phenpromethamine

A plausible historical synthesis of N,β-dimethylphenethylamine (phenpromethamine) can be inferred from methods used for similar phenethylamine derivatives. A common approach would involve the reductive amination of phenylacetone.

Experimental Protocol: Reductive Amination
  • Reaction Setup: Phenylacetone is reacted with methylamine in the presence of a reducing agent. A common historical reducing agent for this type of reaction was sodium amalgam or catalytic hydrogenation.

  • Imine Formation: Phenylacetone and methylamine first react to form an unstable imine intermediate.

  • Reduction: The imine is then reduced to form N,β-dimethylphenethylamine.

  • Purification: The resulting amine is purified through distillation.

  • Salt Formation: To produce the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., ether) and treated with hydrochloric acid, causing the precipitation of this compound.

dot

Caption: Plausible synthesis route for Phenpromethamine.

Adverse Effects and Withdrawal from Market

Adverse Effects

As a sympathomimetic amine and central nervous system stimulant, the use of Vonedrine was associated with a range of potential adverse effects. These are generally consistent with other drugs in its class and include:

  • Cardiovascular: Increased heart rate, palpitations, and elevated blood pressure.[4]

  • Central Nervous System: Nervousness, restlessness, insomnia, and dizziness.[10]

  • Local Effects: Rebound congestion (rhinitis medicamentosa) with prolonged use, as well as potential damage to the nasal tissue.[10]

Withdrawal from the Market

Vonedrine was withdrawn from the market in 1960.[1] While the specific and detailed reasons for its withdrawal are not extensively documented in readily available sources, it is understood that growing concerns about the safety of amphetamine-like stimulants and the availability of safer and more effective alternatives contributed to its discontinuation.[11][12] The abuse potential of stimulants delivered via inhalers was also a known issue during this period.[7]

Modern Context and Detection

In recent years, phenpromethamine has been identified as an undeclared ingredient in some dietary supplements marketed for weight loss and sports performance.[2][8] This has raised significant safety concerns, as the oral ingestion of this compound has not been approved and its effects through this route of administration are not well-studied.[2]

Modern analytical techniques are employed for the detection and quantification of phenpromethamine in such supplements.

Analytical Methods
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for identifying and quantifying phenpromethamine in complex matrices.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for the structural elucidation and quantification of phenpromethamine in supplements.

dot

Caption: Workflow for detecting Phenpromethamine in supplements.

Conclusion

This compound, as Vonedrine, represents a significant chapter in the history of pharmacological treatments for nasal congestion. Its rise and fall illustrate the evolving understanding of the risk-benefit profiles of sympathomimetic amines and the increasing rigor of drug regulation. While effective in its time, the safety concerns associated with its stimulant properties and the development of more targeted and safer alternatives led to its obsolescence. The re-emergence of phenpromethamine in unregulated dietary supplements underscores the ongoing need for vigilance and advanced analytical methods in ensuring consumer safety. This historical review serves as a valuable case study for professionals in drug development, highlighting the importance of long-term safety monitoring and the continuous search for therapies with improved safety and efficacy profiles.

Data Summary

ParameterValueReference
Drug Name This compound[1]
Brand Name Vonedrine[1]
Drug Class Sympathomimetic Amine, Norepinephrine-Dopamine Releasing Agent[1]
Marketing Period 1943 - 1960[1]
Route of Administration Nasal Inhaler[1]
Indication Nasal Decongestant[1]
Mechanism of Action Stimulates release of norepinephrine and dopamine[1]
EC50 (Norepinephrine) 154 nM (in rat brain synaptosomes)[1]
EC50 (Dopamine) 574 nM (in rat brain synaptosomes)[1]

References

Phenpromethamine Hydrochloride: A Technical Guide to its Pharmacological and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenpromethamine hydrochloride is a synthetic sympathomimetic amine, structurally related to amphetamines, that has a history of use as a nasal decongestant. It primarily functions as a central nervous system stimulant by acting as a norepinephrine-dopamine releasing agent. This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, summarizing available quantitative data, detailing experimental methodologies, and visualizing key pathways to support further research and drug development efforts. Despite its historical use, detailed public data on its toxicology and pharmacokinetics remain limited.

Introduction

Phenpromethamine, also known as N,β-dimethylphenethylamine, was formerly marketed under the brand name Vonedrine as a nasal decongestant in an inhaler formulation from 1943 until 1960.[1] As a member of the phenethylamine class, it shares structural similarities with other stimulants such as amphetamine and methamphetamine. Its primary mechanism of action is the release of the monoamine neurotransmitters norepinephrine and dopamine.[1] Due to its stimulant properties, phenpromethamine is a substance banned by the World Anti-Doping Agency (WADA).[2] In recent years, it has also been identified as an undeclared ingredient in some dietary supplements. This guide aims to consolidate the available scientific information on the pharmacology and toxicology of this compound to serve as a resource for the scientific community.

Pharmacology

Mechanism of Action

This compound is a monoamine releasing agent (MRA), exerting its effects by increasing the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft.[1] This is achieved through a complex series of interactions with monoamine transporters.

  • Monoamine Transporter Interaction: Phenpromethamine acts as a substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT). It is taken up into the presynaptic neuron via these transporters.

  • Vesicular Monoamine Transporter 2 (VMAT2) Interaction: Once inside the neuron, phenpromethamine interacts with VMAT2 on synaptic vesicles. This interaction disrupts the proton gradient and leads to the release of norepinephrine and dopamine from the vesicles into the cytoplasm.

  • Reverse Transport: The increased cytoplasmic concentration of these neurotransmitters causes the reversal of NET and DAT, leading to their efflux from the presynaptic terminal into the synapse.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft phen Phenpromethamine net NET phen->net Uptake dat DAT phen->dat Uptake vmat2 VMAT2 phen->vmat2 Interaction ne_dop_cyto NE/DA net->ne_dop_cyto Reverse Transport (Efflux) dat->ne_dop_cyto Reverse Transport (Efflux) vmat2->ne_dop_cyto Release from Vesicle vesicle Synaptic Vesicle ne_dop_vesicle NE/DA ne_dop_synapse Extracellular NE/DA

Figure 1: Mechanism of Phenpromethamine as a Monoamine Releasing Agent.
Pharmacodynamics

The primary pharmacodynamic effects of this compound are a consequence of its ability to release norepinephrine and dopamine.

Table 1: In Vitro Pharmacodynamic Properties of Phenpromethamine

ParameterValueSpeciesAssay SystemReference
Norepinephrine Release (EC50) 154 nMRatBrain Synaptosomes[1]
Dopamine Release (EC50) 574 nMRatBrain Synaptosomes[1]

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

The sympathomimetic effects of phenpromethamine include central nervous system stimulation, leading to increased alertness and locomotor activity, and cardiovascular effects such as increased heart rate and blood pressure.[3]

While some sources have anecdotally referred to phenpromethamine as an antihistamine, there is no substantive scientific evidence to support this classification. Its primary pharmacological profile is that of a sympathomimetic amine.

Pharmacokinetics

Toxicology

Comprehensive toxicological data for this compound are scarce. No formal acute toxicity studies providing LD50 (median lethal dose) values are publicly available.

General Toxicity

As a sympathomimetic amine and CNS stimulant, the toxicological profile of phenpromethamine is expected to be similar to that of other amphetamine-like compounds. Adverse effects are generally an extension of its pharmacological actions and can include:

  • Cardiovascular: Tachycardia, hypertension, arrhythmias, and in severe cases, myocardial ischemia.

  • Central Nervous System: Insomnia, agitation, anxiety, paranoia, and in high doses, psychosis and seizures.

  • Other: Decreased appetite, weight loss, and tremors.

Neurotoxicity

Chronic and high-dose use of monoamine releasing agents, particularly those affecting the dopaminergic system, has been associated with neurotoxic effects. While no specific neurotoxicity studies on phenpromethamine have been identified, the potential for such effects should be considered, given its mechanism of action.

Experimental Protocols

Detailed experimental protocols specific to this compound are not widely published. The following sections outline general methodologies that would be appropriate for investigating its pharmacological and toxicological properties.

Monoamine Release Assay

This in vitro assay is used to determine the potency and efficacy of a compound in inducing the release of monoamines from neuronal preparations.

prep Prepare synaptosomes from rat brain tissue load Load synaptosomes with radiolabeled monoamine (e.g., [3H]dopamine) prep->load wash Wash to remove excess radiolabel load->wash incubate Incubate with varying concentrations of Phenpromethamine HCl wash->incubate collect Collect supernatant incubate->collect measure Measure radioactivity in supernatant (liquid scintillation) collect->measure analyze Analyze data to determine EC50 for release measure->analyze acclimate Acclimate rodents to the testing room habituate Habituate individual rodents to the open-field arena acclimate->habituate administer Administer Phenpromethamine HCl or vehicle (e.g., i.p.) habituate->administer place Immediately place animal back into the arena administer->place record Record locomotor activity (e.g., distance traveled, rearing) using an automated system place->record analyze Analyze data for dose-dependent effects on activity record->analyze implant Surgically implant telemetry devices in dogs recover Allow for post-operative recovery implant->recover baseline Record baseline cardiovascular parameters (ECG, blood pressure, heart rate) recover->baseline administer Administer single oral dose of Phenpromethamine HCl baseline->administer monitor Continuously monitor cardiovascular parameters for a set duration (e.g., 24 hours) administer->monitor analyze Analyze data for changes from baseline and dose-related effects monitor->analyze

References

Phenpromethamine Hydrochloride: A Technical Review of Receptor Interactions and Neurotransmitter Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Abstract

Phenpromethamine, a synthetic sympathomimetic amine of the phenethylamine class, has a history as a nasal decongestant and its presence in dietary supplements has drawn renewed attention. This technical guide provides an in-depth review of the available scientific literature on the receptor binding affinity and mechanism of action of phenpromethamine hydrochloride. While comprehensive receptor binding data remains limited, this document synthesizes the existing knowledge on its potent activity as a monoamine releasing agent, focusing on its interaction with norepinephrine and dopamine transporters. Detailed experimental protocols for relevant assays are provided, alongside visualizations of its mechanism and experimental workflows to support further research and development.

Introduction

Phenpromethamine (N,β-dimethylphenethylamine) is a stimulant drug structurally related to amphetamine.[1] Historically marketed as a nasal decongestant under the brand name Vonedrine, it is no longer clinically used but has been identified in dietary supplements.[2] Its pharmacological activity stems from its interaction with monoamine transporters, leading to an increase in extracellular levels of key neurotransmitters. This guide aims to consolidate the current understanding of phenpromethamine's pharmacological profile, with a focus on its receptor and transporter interactions.

Pharmacological Profile

Phenpromethamine's primary mechanism of action is the release of norepinephrine and dopamine.[2][3] It functions as a norepinephrine-dopamine releasing agent (NDRA), a characteristic shared with other psychostimulants. The potency of this effect has been quantified in studies using rat brain synaptosomes, as detailed in the table below.

Monoamine Release Data

Quantitative data on the monoamine releasing activity of phenpromethamine is limited to EC50 values for norepinephrine and dopamine. A comprehensive screen of its binding affinity (Ki values) across a wide range of G-protein coupled receptors (GPCRs) and ion channels is not currently available in the public literature, highlighting a significant gap in the understanding of its full pharmacological spectrum.

NeurotransmitterAssay TypeSpeciesTissueEC50 (nM)Reference
NorepinephrineNeurotransmitter ReleaseRatBrain Synaptosomes154[2]
DopamineNeurotransmitter ReleaseRatBrain Synaptosomes574[2]

Note: Serotonin release was not reported in the key studies.[2]

Mechanism of Action: Signaling Pathway

Phenpromethamine, as a monoamine releasing agent, interacts with presynaptic transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT). This interaction leads to a reversal of the normal transporter function, causing the release of neurotransmitters from the presynaptic terminal into the synaptic cleft. The increased concentration of norepinephrine and dopamine in the synapse then leads to the activation of postsynaptic adrenergic and dopaminergic receptors, resulting in the physiological effects of the compound, such as central nervous system stimulation.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Phenpromethamine Phenpromethamine NET Norepinephrine Transporter (NET) Phenpromethamine->NET Interacts with DAT Dopamine Transporter (DAT) Phenpromethamine->DAT Interacts with Vesicle Synaptic Vesicle (NE, DA) NE_DA_cyto Cytosolic NE/DA Vesicle->NE_DA_cyto Stores NE_DA_synapse Extracellular NE/DA NET->NE_DA_synapse Reverses transport, releases NE DAT->NE_DA_synapse Reverses transport, releases DA Adrenergic_R Adrenergic Receptors NE_DA_synapse->Adrenergic_R Binds to Dopaminergic_R Dopaminergic Receptors NE_DA_synapse->Dopaminergic_R Binds to Signal Postsynaptic Signaling Adrenergic_R->Signal Dopaminergic_R->Signal

Figure 1: Proposed signaling pathway for phenpromethamine.

Experimental Protocols

The following sections detail generalized experimental protocols for assessing the key pharmacological activities of phenpromethamine.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the norepinephrine transporter (NET) and dopamine transporter (DAT).

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Cells expressing NET or DAT Homogenization Homogenization in lysis buffer Cell_Culture->Homogenization Centrifugation Centrifugation to pellet membranes Homogenization->Centrifugation Resuspension Resuspend in assay buffer Centrifugation->Resuspension Incubation Incubate membranes with radioligand and phenpromethamine Resuspension->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Scintillation Scintillation counting to quantify bound radioligand Washing->Scintillation IC50 Determine IC50 from competition curve Scintillation->IC50 Ki Calculate Ki using Cheng-Prusoff equation IC50->Ki

Figure 2: Workflow for a radioligand binding assay.

Materials:

  • Cells or tissues expressing the target transporter (e.g., HEK293 cells transfected with human NET or DAT, or rat brain tissue).

  • Radioligand (e.g., [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine protein concentration using a suitable method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of unlabeled phenpromethamine.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

    • Terminate the assay by rapid vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the phenpromethamine concentration.

    • Determine the IC50 value (the concentration of phenpromethamine that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Release Assay

This protocol describes a method to measure the release of norepinephrine or dopamine from synaptosomes induced by phenpromethamine.

Materials:

  • Rat brain tissue (e.g., striatum for dopamine, hippocampus for norepinephrine).

  • [³H]Norepinephrine or [³H]Dopamine.

  • Krebs-Ringer buffer.

  • This compound.

  • Perfusion system.

  • Scintillation counter.

Procedure:

  • Synaptosome Preparation:

    • Dissect the brain region of interest and homogenize in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Centrifuge the supernatant at high speed to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • Radiolabeling:

    • Incubate the synaptosomes with [³H]norepinephrine or [³H]dopamine to allow for uptake.

  • Release Assay:

    • Transfer the radiolabeled synaptosomes to a perfusion system.

    • Perfuse with Krebs-Ringer buffer to establish a stable baseline of radioactivity.

    • Introduce varying concentrations of phenpromethamine into the perfusion buffer.

    • Collect fractions of the perfusate over time.

  • Data Analysis:

    • Measure the radioactivity in each fraction using a scintillation counter.

    • Calculate the percentage of total radioactivity released by each concentration of phenpromethamine.

    • Plot the percentage of release against the logarithm of the phenpromethamine concentration.

    • Determine the EC50 value (the concentration of phenpromethamine that produces 50% of the maximal release).

Conclusion and Future Directions

This compound is a potent norepinephrine-dopamine releasing agent. The available data robustly supports this mechanism of action. However, a comprehensive understanding of its pharmacological profile is hampered by the lack of a broad receptor binding affinity screen. Future research should prioritize conducting comprehensive in vitro binding assays across a wide panel of receptors and transporters to fully elucidate its selectivity and potential off-target effects. Such data would be invaluable for a complete risk assessment, especially given its re-emergence in unregulated supplements. Furthermore, detailed in vivo studies are warranted to correlate its neurochemical effects with its physiological and behavioral outcomes.

References

In Vitro Metabolic Pathways of Phenpromethamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenpromethamine, chemically known as N,β-dimethylphenethylamine, is a sympathomimetic amine belonging to the phenethylamine class.[1] Understanding the in vitro metabolic fate of a compound like phenpromethamine hydrochloride is a critical component of preclinical drug development. These studies are essential for identifying potential metabolites, elucidating metabolic pathways, and assessing the potential for drug-drug interactions.[2][3][4] The primary enzymes responsible for the metabolism of many xenobiotics, including phenethylamines, are the Cytochrome P450 (CYP) monooxygenases located in the liver.[5][6][7][8]

This guide provides a comprehensive overview of the probable in vitro metabolic pathways of this compound, detailed experimental protocols for their investigation, and illustrative data.

Hypothesized Metabolic Pathways

Based on the structure of phenpromethamine and the known metabolism of similar compounds like methamphetamine and MDMA, the primary metabolic transformations are expected to involve Phase I reactions, specifically N-demethylation and hydroxylation.[9]

Major Pathway: N-demethylation

The most probable major metabolic pathway for phenpromethamine is N-demethylation, catalyzed by CYP enzymes, to form β-methylphenethylamine (amphetamine). This is a common metabolic route for N-methylated phenethylamines.

Minor Pathway: Aromatic Hydroxylation

Aromatic hydroxylation of the phenyl ring is another likely metabolic pathway. This reaction, also mediated by CYP enzymes, would introduce a hydroxyl group onto the aromatic ring, most commonly at the para (4-) position, to form N-methyl-β-methyl-4-hydroxyphenethylamine.

Other Potential Pathways

Further metabolism of the primary metabolites could occur, including subsequent hydroxylation or deamination. However, N-demethylation and aromatic hydroxylation are anticipated to be the principal initial biotransformations in vitro.

Visualization of Hypothesized Metabolic Pathways

The following diagram illustrates the potential primary metabolic pathways of phenpromethamine.

G cluster_main Hypothesized Metabolic Pathways of Phenpromethamine Phenpromethamine Phenpromethamine Metabolite1 β-methylphenethylamine (Amphetamine) Phenpromethamine->Metabolite1 N-demethylation (Major Pathway) CYP450 Metabolite2 N-methyl-β-methyl-4-hydroxyphenethylamine Phenpromethamine->Metabolite2 Aromatic Hydroxylation (Minor Pathway) CYP450

Hypothesized primary metabolic pathways of phenpromethamine.

Experimental Protocols

To investigate the in vitro metabolism of this compound, standard methodologies using liver subcellular fractions or cellular systems would be employed.[2][10][11][12][13]

Incubation with Human Liver Microsomes (HLM)

This is a common initial approach to study Phase I metabolism.[14]

Objective: To identify metabolites formed by CYP enzymes.

Materials:

  • This compound

  • Pooled human liver microsomes (HLM)[15]

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[14]

  • Acetonitrile (for reaction termination)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Prepare an incubation mixture containing phosphate buffer, HLM (e.g., 0.5 mg/mL protein concentration), and this compound (e.g., 10 µM).[14][15]

  • Pre-incubate the mixture at 37°C for 5 minutes.[15]

  • Initiate the metabolic reaction by adding the NADPH-regenerating system.[14][15]

  • Incubate at 37°C for a specified time (e.g., 60 minutes).[15]

  • Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the mixture to precipitate proteins.

  • Collect the supernatant for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Incubation with Primary Human Hepatocytes

Hepatocytes provide a more complete metabolic system, including both Phase I and Phase II enzymes.[2][16]

Objective: To identify a broader range of metabolites and assess overall metabolic stability.

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Collagen-coated culture plates

  • This compound

  • CO2 incubator (37°C, 5% CO2)

  • Organic solvent (e.g., methanol) for cell lysis

Procedure:

  • Thaw and seed hepatocytes onto collagen-coated plates according to the supplier's protocol. Allow cells to attach for several hours in a CO2 incubator.

  • Remove the seeding medium and replace it with a fresh medium containing this compound at the desired concentration.

  • Incubate the plates at 37°C in a 5% CO2 atmosphere for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • At each time point, collect both the medium and the cells.

  • Lyse the cells with a cold organic solvent.

  • Combine the cell lysate with the collected medium.

  • Process the samples (e.g., centrifugation) to remove cellular debris.

  • Analyze the supernatant by LC-MS.

Experimental Workflow Visualization

The following diagram outlines a general workflow for in vitro metabolism studies.

G cluster_workflow General In Vitro Metabolism Experimental Workflow start Test Compound (Phenpromethamine HCl) incubation Incubation with In Vitro System (e.g., HLM, Hepatocytes) start->incubation termination Reaction Termination & Sample Preparation incubation->termination analysis LC-MS Analysis termination->analysis identification Metabolite Identification analysis->identification quantification Quantitative Analysis analysis->quantification

A typical workflow for in vitro drug metabolism studies.

Illustrative Quantitative Data

The following table presents hypothetical quantitative data that could be obtained from an in vitro metabolism study of phenpromethamine with human liver microsomes. This data is for illustrative purposes only.

ParameterValueUnits
Incubation Conditions
Phenpromethamine Concentration10µM
Microsomal Protein Concentration0.5mg/mL
Incubation Time60minutes
Metabolite Formation
β-methylphenethylamine2.5µM
N-methyl-β-methyl-4-hydroxyphenethylamine0.8µM
Calculated Parameters
Percentage of Parent Compound Metabolized33%
Intrinsic Clearance (CLint)15µL/min/mg protein

Conclusion

While specific experimental data on the in vitro metabolism of this compound is lacking in the current scientific literature, this guide provides a robust framework for its investigation based on established principles of drug metabolism. The hypothesized primary metabolic pathways are N-demethylation and aromatic hydroxylation, which can be thoroughly investigated using the detailed in vitro experimental protocols outlined. Such studies are fundamental for characterizing the metabolic profile of phenpromethamine and informing further drug development efforts.

References

Phenpromethamine Hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and generalized methodologies for studying the solubility and stability of phenpromethamine hydrochloride. Phenpromethamine is a sympathomimetic agent, and understanding its physicochemical properties is crucial for research and formulation development. Due to its historical use, detailed public data is limited; therefore, this guide combines available information with established scientific protocols.

Physicochemical Properties of this compound

A summary of the fundamental physicochemical properties of phenpromethamine and its hydrochloride salt is presented below. This information is essential for predicting its behavior in various solvents and under different environmental conditions.

PropertyValueReference
Chemical Name N-methyl-2-phenylpropan-1-amine hydrochloride[1][2]
Synonyms Phenylpropylmethylamine HCl, Vonedrine HCl[1][2][3]
Molecular Formula C₁₀H₁₆ClN[1][2][4]
Molecular Weight 185.70 g/mol [1][4]
Appearance To be determined (often a white to off-white crystalline powder for similar amine hydrochlorides)[1]
Melting Point 138-140 °C[2]
pKa (Predicted) 10.07 (Basic)[5]
LogP (Predicted) 3.20[2]
Water Solubility 0.5 g/mL (Note: This value from a single source appears unusually high and may be inaccurate. It is recommended to verify this experimentally.)[6]

Solubility Profile and Experimental Protocol

Generalized Experimental Protocol for Solubility Determination

A common method for determining the equilibrium solubility of a compound is the shake-flask method.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, propylene glycol)

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC with a suitable column and detector (or a validated UV-Vis spectrophotometric method)

  • pH meter

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The excess solid should be clearly visible.

  • Place the containers in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in preliminary experiments.

  • After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the validated range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculate the original concentration in the saturated solution, which represents the solubility.

  • Repeat the experiment in triplicate for each solvent and temperature condition.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess Phenpromethamine HCl to solvent prep2 Seal container prep1->prep2 equil1 Incubate with agitation at constant temperature prep2->equil1 equil2 Allow to reach equilibrium (e.g., 48h) equil1->equil2 sep1 Centrifuge to pellet excess solid equil2->sep1 sep2 Collect clear supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Quantify concentration (e.g., HPLC) ana1->ana2 ana3 Calculate solubility ana2->ana3

Fig. 1: Workflow for Shake-Flask Solubility Determination.

Stability Profile and Experimental Protocols

The stability of a drug substance is a critical parameter that influences its shelf-life, storage conditions, and formulation. While specific stability data for this compound is scarce, general storage recommendations suggest it should be kept in a dry, dark place at reduced temperatures (0-4 °C for short-term, -20 °C for long-term).[1]

Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Neutral Hydrolysis: Water at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 80 °C for 48 hours.

  • Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Generalized Protocol:

  • Prepare solutions of this compound in the respective stress media.

  • Expose the samples to the specified conditions for the designated time.

  • At appropriate time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis).

  • Dilute the samples to a suitable concentration.

  • Analyze the samples using a stability-indicating HPLC method. The method should be able to separate the intact drug from any degradation products.

  • Characterize the degradation products using techniques such as LC-MS/MS to elucidate their structures.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis and Characterization start Phenpromethamine HCl Sample acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) start->base oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid photo Photolysis (ICH Q1B) start->photo thermal Thermal Stress (e.g., 80°C, solid) start->thermal hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxid->hplc photo->hplc thermal->hplc ms LC-MS/MS for Degradant Identification hplc->ms pathway Elucidation of Degradation Pathways ms->pathway

Fig. 2: Logical Flow of a Forced Degradation Study.
Long-Term and Accelerated Stability Studies

Following ICH guidelines, formal stability studies are necessary to establish a re-test period or shelf life.

Objective: To evaluate the stability of this compound under recommended storage conditions and accelerated conditions to predict its shelf life.

Storage Conditions (as per ICH Q1A(R2)):

  • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.

  • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

Protocol Outline:

  • Package the this compound in a container closure system that simulates the proposed packaging.

  • Place multiple batches in stability chambers maintained at the specified long-term and accelerated conditions.

  • At predefined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated), withdraw samples.

  • Test the samples for key stability-indicating attributes, which may include:

    • Appearance

    • Assay (potency)

    • Degradation products/impurities

    • Water content

  • Analyze the data to determine if any significant changes have occurred and to establish a shelf life.

Conclusion

This technical guide summarizes the known physicochemical properties of this compound and provides a framework of generalized experimental protocols for its solubility and stability assessment. While specific quantitative data is limited, the methodologies described herein are based on standard pharmaceutical industry practices and regulatory guidelines.[7][8][9] Researchers and drug development professionals are encouraged to use these protocols as a starting point for their own investigations to generate the specific data required for their applications. The successful characterization of these properties is a fundamental step in the development of any pharmaceutical product containing this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Phenpromethamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenpromethamine hydrochloride, a sympathomimetic amine of the phenethylamine class, has a history as a nasal decongestant and has been identified in dietary supplements.[1][2] As a structural analog of amphetamines, it primarily functions as a central nervous system stimulant.[3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, outlines general experimental protocols for its analysis, and presents visual diagrams of its chemical structure and a representative analytical workflow. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of related compounds.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Identification and Structure
PropertyValueCitation
IUPAC Name N-methyl-2-phenylpropan-1-amine;hydrochloride[3][4]
Synonyms Vonedrine hydrochloride, Phenylpropylmethylamine Hydrochloride, N,beta-Dimethylphenethylamine hydrochloride[5][6]
CAS Number 5969-39-1[4][5][6]
Molecular Formula C₁₀H₁₆ClN[3][4][5]
Canonical SMILES CC(CNC)C1=CC=CC=C1.Cl[4][5]
InChI Key OQHDRLTXPGYYJN-UHFFFAOYSA-N[3][4]
Physicochemical Data
PropertyValueCitation
Molecular Weight 185.69 g/mol [4][5]
Melting Point 138-140 °C[5]
Boiling Point 209.8 °C at 760 mmHg[5]
Flash Point 81.4 °C[5]
pKa 9.65 - 10.35[7]
LogP 2.28 - 2.40[7]
Vapor Pressure 0.199 mmHg at 25°C[5]
Appearance Crystalline solid[6]
Solubility
SolventSolubilityCitation
Water 1.20 x 10⁴ mg/L (estimated for free base)[7]
Dimethylformamide (DMF) 3 mg/mL[7]
Dimethyl Sulfoxide (DMSO) 5 mg/mL[6][7]
Ethanol 20 mg/mL[6][7]
Phosphate Buffered Saline (PBS) pH 7.2 5 mg/mL[6]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, standard analytical methodologies for similar small molecule amine hydrochlorides can be readily applied.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of a this compound sample.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol and water (pH adjusted to 6 with ammonium acetate). The exact ratio should be optimized to achieve good separation, a common starting point for similar compounds is a gradient elution.[8]

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Flow rate: 0.8 - 1.0 mL/min[8]

    • Injection volume: 5 - 20 µL

    • Column temperature: Ambient or controlled (e.g., 25 °C)

    • UV detection wavelength: Determined by scanning the UV spectrum of the standard solution (a common wavelength for aromatic compounds is around 254 nm).[8]

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: The purity of the sample is determined by comparing the peak area of the analyte in the sample solution to the calibration curve generated from the reference standard solutions.

Identification by Infrared (IR) Spectroscopy

This method provides a spectral fingerprint for the identification and structural confirmation of this compound.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer.

Reagents:

  • Potassium bromide (KBr), spectroscopic grade.

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind a small amount (1-2 mg) of the this compound sample with approximately 200 mg of dry KBr powder using an agate mortar and pestle.

  • Pellet Formation: Transfer the ground mixture to a pellet-forming die and press under high pressure to form a transparent or translucent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the infrared spectrum over the range of 4000 to 400 cm⁻¹.

  • Analysis: Compare the obtained spectrum with a reference spectrum of this compound. Characteristic absorption bands for functional groups (e.g., N-H stretch, C-H stretch, aromatic C=C stretch) will confirm the identity of the compound.[4]

Determination of Melting Point

This is a fundamental method for assessing the purity of a crystalline solid.

Instrumentation:

  • Melting point apparatus.

Procedure:

  • Sample Preparation: Finely powder a small amount of the crystalline this compound sample.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the melting point apparatus and heat at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A sharp melting range is indicative of high purity.

Visualizations

Chemical Structure of this compound

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Bulk Sample weighing Accurate Weighing start->weighing dissolution Dissolution in Appropriate Solvent weighing->dissolution separation Chromatographic Separation (e.g., HPLC) dissolution->separation detection Detection (e.g., UV-Vis) separation->detection integration Peak Integration and Identification detection->integration quantification Quantification against Reference Standard integration->quantification report report quantification->report Final Report adrenergic_signaling phen Phenpromethamine (Sympathomimetic Agent) receptor Adrenergic Receptor (e.g., β-adrenergic) phen->receptor g_protein G-Protein Activation receptor->g_protein ac Adenylate Cyclase g_protein->ac Stimulates camp ↑ cAMP ac->camp Converts ATP to cAMP pka Protein Kinase A (PKA) Activation camp->pka cellular_response Cellular Response (e.g., Increased Heart Rate, CNS Stimulation) pka->cellular_response

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Phenpromethamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenpromethamine hydrochloride (N,β-dimethylphenethylamine hydrochloride) is a sympathomimetic amine belonging to the phenethylamine class.[1] Historically used as a nasal decongestant under the brand name Vonedrine, it is now identified as a stimulant and is a prohibited substance by the World Anti-Doping Agency.[1][2] Its structural similarity to other phenethylamines, such as methamphetamine, necessitates reliable and specific analytical methods for its detection and quantification in various matrices, including pharmaceutical formulations, dietary supplements, and biological samples.[1][3]

These application notes provide detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analytical methods described. It is important to note that while these methods are applicable to this compound, some of the specific performance characteristics provided are based on data from structurally similar phenethylamine compounds due to the limited availability of published validation data for Phenpromethamine itself. Method validation with this compound standards is essential before routine use.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/MS)
Linearity Range 50 - 2000 ng/mL[4]50 - 1000 ng/mL[5]
Correlation Coefficient (r²) > 0.995[4]≥ 0.995[5]
Limit of Detection (LOD) 5 - 10 ng/mL[5]5 ng/mL (LC-MS)[5]
Limit of Quantification (LOQ) 22.2 - 60.25 ng/mL[6]25 ng/mL (LC-MS)[7]
Recovery 70.3% - 116.6%[3]70% - 80% (in biological samples)[7]
Precision (%RSD) < 8.6%[3]< 6.8%[7]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Analysis of Phenpromethamine in Urine

This protocol is designed for the qualitative and quantitative analysis of Phenpromethamine in urine samples. Derivatization is often necessary for phenethylamines to improve their chromatographic properties.[8]

a. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 2 mL of urine sample, add an appropriate internal standard (e.g., methamphetamine-d5).

  • Add 1 mL of 0.1 M phosphate buffer (pH 6) and vortex to mix.[4]

  • Alkalinize the sample to a pH > 9 with a suitable base (e.g., 1 M NaOH).

  • Add 5 mL of an organic extraction solvent (e.g., a mixture of chloroform and isopropanol, 9:1 v/v).

  • Vortex for 10 minutes, then centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate for derivatization.

b. Derivatization

  • To the reconstituted extract, add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS or pentafluoropropionic anhydride (PFPA).[8]

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS system.

c. GC-MS Conditions

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature of 70°C, hold for 1 minute.

    • Ramp to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Full scan (m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

d. Data Analysis

  • Identify Phenpromethamine by comparing the retention time and mass spectrum of the derivatized analyte to a certified reference standard.

  • For quantitative analysis, construct a calibration curve using the peak area ratio of the analyte to the internal standard.

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of this compound in Pharmaceutical Formulations

This protocol is suitable for the quantification of this compound in solid dosage forms or dietary supplements.

a. Sample Preparation

  • Weigh and finely powder a representative number of tablets or capsules.

  • Accurately weigh a portion of the powder equivalent to a target concentration of this compound (e.g., 10 mg).

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent (e.g., a mixture of water and methanol, 50:50 v/v) and sonicate for 15 minutes to dissolve the active ingredient.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

b. HPLC-UV Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic elution. For example, an isocratic elution with a ratio of 30:70 (v/v) acetonitrile to buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 215 nm.

c. Data Analysis

  • Quantify this compound by comparing the peak area of the sample to a calibration curve prepared from certified reference standards.

Chiral Separation of Phenpromethamine Enantiomers by HPLC

As Phenpromethamine is a chiral molecule, separating its enantiomers can be crucial for pharmaceutical and toxicological studies.[9][10]

a. Sample Preparation

  • Prepare samples as described in the HPLC-UV method.

b. Chiral HPLC Conditions

  • HPLC System: As above.

  • Column: A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralcel OD-H) or a protein-based column.[10]

  • Mobile Phase: The mobile phase will be highly dependent on the chiral column used. Typical mobile phases for polysaccharide-based columns in normal phase mode are mixtures of n-hexane, ethanol, and a basic additive like diethylamine.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Injection Volume: 10 µL.

  • Detection: UV at 215 nm.

c. Data Analysis

  • The two enantiomers will elute as separate peaks. The enantiomeric ratio can be determined from the respective peak areas.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis urine Urine Sample add_is Add Internal Standard urine->add_is buffer Add Buffer & Alkalinize add_is->buffer extract Liquid-Liquid Extraction buffer->extract evaporate Evaporate Solvent extract->evaporate reconstitute Reconstitute in Ethyl Acetate evaporate->reconstitute add_reagent Add Derivatizing Agent reconstitute->add_reagent heat Heat at 70°C add_reagent->heat inject Inject into GC-MS heat->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect data Data Analysis detect->data

Caption: Workflow for GC-MS analysis of Phenpromethamine in urine.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis sample Tablet/Capsule Powder dissolve Dissolve in Diluent & Sonicate sample->dissolve dilute Dilute to Volume dissolve->dilute filter Filter through 0.45 µm Filter dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 or Chiral) inject->separate detect UV or MS Detection separate->detect data Data Analysis & Quantification detect->data

Caption: Workflow for HPLC analysis of this compound.

References

Application Note: Quantitative Analysis of Phenpromethamine Hydrochloride in Supplements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenpromethamine, also known as N,β-dimethylphenethylamine, is a sympathomimetic amine that has been identified as an undeclared and prohibited ingredient in various dietary supplements, particularly those marketed for weight loss and sports performance.[1][2][3][4] As a stimulant, it poses potential health risks to consumers, including increased heart rate and blood pressure.[5] Its structural similarity to other phenethylamines necessitates robust and accurate analytical methods for its detection and quantification to ensure consumer safety and regulatory compliance. This application note provides a detailed protocol for the quantitative analysis of Phenpromethamine hydrochloride in supplement matrices using Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS), a highly sensitive and specific technique.[1][2][3]

Quantitative Data Summary

The following table summarizes the quantitative findings of Phenpromethamine in commercially available dietary supplements from a key study in the field.

Product BrandProduct NamePhenpromethamine per Serving (mg)
Brand AProduct 120
Brand BProduct 21.3
Brand CProduct 312
Brand DProduct 414
Brand EProduct 513
Brand FProduct 612
Brand GProduct 713
Brand HProduct 812

Data adapted from a 2021 study on prohibited stimulants in supplements. The amounts represent the quantity of Phenpromethamine base.[2][3][4]

Experimental Protocols

A validated method for the quantitative analysis of Phenpromethamine in dietary supplements involves UHPLC coupled with a high-resolution mass spectrometer (e.g., quadrupole-Orbitrap or quadrupole time-of-flight).[2][3]

Sample Preparation
  • Sample Homogenization : For solid supplements (e.g., powders, capsules, tablets), accurately weigh a representative portion of the homogenized sample. For liquid supplements, accurately measure a specific volume.

  • Extraction :

    • To approximately 100 mg of the supplement powder or 1 mL of the liquid supplement, add 10 mL of a suitable extraction solvent (e.g., methanol or a mixture of acetonitrile and water).

    • Vortex the sample for 1 minute to ensure thorough mixing.

    • Sonicate the sample for 30 minutes in an ultrasonic bath to facilitate the extraction of the analyte.[6]

    • Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to pelletize insoluble matter.

  • Filtration and Dilution :

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve. An initial dilution factor of 100 is a reasonable starting point.

UHPLC-MS/MS Analysis
  • Instrumentation : A UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like an Orbitrap or Q-TOF).

  • Chromatographic Conditions :

    • Column : A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is suitable for separating phenethylamines.[7]

    • Mobile Phase : A gradient elution using:

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile[6]

    • Gradient Program : A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate : A flow rate of 0.3 to 0.5 mL/min is common for this type of column and application.

    • Column Temperature : Maintain the column at a constant temperature, for example, 40 °C, to ensure reproducible retention times.

    • Injection Volume : 1-5 µL.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

    • Data Acquisition : Selected Reaction Monitoring (SRM) for triple quadrupole instruments or high-resolution full scan and data-dependent MS2 for Orbitrap or Q-TOF instruments.

    • Precursor and Product Ions : For SRM, the precursor ion for Phenpromethamine ([M+H]⁺) and at least two characteristic product ions should be monitored for quantification and confirmation.

Quantification
  • Calibration Curve : Prepare a series of calibration standards of this compound in a blank matrix (a supplement known to be free of the analyte) or in the mobile phase. The concentration range should encompass the expected levels in the samples.

  • Data Analysis : Plot the peak area of the analyte against the concentration of the calibration standards to generate a linear regression curve. Use the equation of the line to calculate the concentration of Phenpromethamine in the prepared supplement samples, accounting for the dilution factor.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing sample Dietary Supplement Sample homogenize Homogenize sample->homogenize extract Extract with Solvent (Methanol/Acetonitrile) homogenize->extract sonicate Sonicate (30 min) extract->sonicate centrifuge Centrifuge (10,000 rpm) sonicate->centrifuge filter Filter (0.22 µm) centrifuge->filter dilute Dilute filter->dilute uhplc UHPLC Separation (C18 Column) dilute->uhplc ms MS/MS Detection (ESI+) uhplc->ms quant Quantification (Calibration Curve) ms->quant report Report Results quant->report

Caption: Experimental workflow for the quantitative analysis of Phenpromethamine.

signaling_pathway cluster_cell Target Cell (e.g., Neuron, Smooth Muscle) phen Phenpromethamine receptor Adrenergic Receptor (α and β subtypes) phen->receptor g_protein G-Protein (Gq/Gi/Gs) receptor->g_protein effector Effector Enzyme (Adenylyl Cyclase / Phospholipase C) g_protein->effector second_messenger Second Messenger (cAMP / IP3, DAG) effector->second_messenger downstream Downstream Signaling (e.g., PKA, PKC, Ca²⁺ release) second_messenger->downstream response Physiological Response (e.g., Increased Heart Rate, Vasoconstriction) downstream->response

Caption: Proposed signaling pathway of Phenpromethamine via adrenergic receptors.

References

Application Notes and Protocols for Investigating Phenpromethamine Hydrochloride in Animal Models of Addiction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenpromethamine hydrochloride is a sympathomimetic amine of the phenethylamine group, previously used as a nasal decongestant.[1] Structurally related to amphetamine, it acts as a norepinephrine-dopamine releasing agent, suggesting a potential for abuse and addiction.[1][2] Understanding its addictive potential is crucial for regulatory bodies and for the development of potential therapeutic interventions for stimulant use disorders. This document provides detailed protocols and application notes for assessing the addictive properties of this compound using established animal models of addiction, namely Conditioned Place Preference (CPP) and Intravenous Self-Administration (IVSA).

While direct and extensive research on phenpromethamine in animal models of addiction is not widely published, the methodologies outlined here are based on standard, validated procedures for assessing the abuse potential of psychostimulant drugs.[3][4][5][6] The quantitative data presented in the tables are illustrative examples of expected outcomes based on the pharmacology of similar compounds.

Mechanism of Action: Signaling Pathway

Phenpromethamine, as a norepinephrine-dopamine releasing agent, is believed to exert its effects by targeting monoamine transporters. It can induce the reverse transport of dopamine and norepinephrine from the neuronal cytoplasm into the synaptic cleft, leading to increased extracellular concentrations of these neurotransmitters.[1][7] This surge in dopamine in key brain regions associated with reward, such as the nucleus accumbens, is a primary mechanism underlying the reinforcing effects of many drugs of abuse.[8]

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron phen Phenpromethamine HCl dat Dopamine Transporter (DAT) phen->dat Blocks & Reverses vmat Vesicular Monoamine Transporter (VMAT) phen->vmat Inhibits dopamine_synapse Dopamine dat->dopamine_synapse Reverse Transport dopamine_vesicle Dopamine Vesicles vmat->dopamine_vesicle Packages Dopamine dopamine_cyto Cytoplasmic Dopamine dopamine_vesicle->dopamine_cyto Leak dopamine_cyto->dat Reuptake (Blocked) d1r D1 Receptor dopamine_synapse->d1r Binds reward Reward Signaling Cascade d1r->reward

Figure 1: Proposed signaling pathway for this compound.

Experimental Protocols

Conditioned Place Preference (CPP)

The CPP paradigm is a standard preclinical model used to evaluate the rewarding or aversive properties of a drug.[3][9][10] The protocol involves pairing a specific environment with the effects of the drug. An increase in the time spent in the drug-paired environment is indicative of a rewarding effect.

Materials:

  • This compound (dissolved in sterile 0.9% saline)

  • Male Sprague-Dawley rats (250-300 g)

  • Three-chamber CPP apparatus (two distinct conditioning chambers separated by a neutral central chamber)

  • Automated animal tracking software

Procedure:

  • Habituation (Day 0): Allow each rat to freely explore all three chambers of the CPP apparatus for 15 minutes.

  • Pre-Conditioning Test (Day 1): Place each rat in the central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference. A biased design may be used where the drug is paired with the initially non-preferred chamber.[3]

  • Conditioning (Days 2-9):

    • This phase consists of 8 alternating daily sessions.

    • Drug Conditioning: On days 2, 4, 6, and 8, administer this compound (e.g., 0.5, 1.0, or 2.0 mg/kg, intraperitoneally - i.p.) and immediately confine the rat to one of the conditioning chambers for 30 minutes.

    • Vehicle Conditioning: On days 3, 5, 7, and 9, administer an equivalent volume of saline vehicle (i.p.) and confine the rat to the opposite conditioning chamber for 30 minutes. The assignment of drug-paired and vehicle-paired chambers should be counterbalanced across subjects.

  • Post-Conditioning Test (Day 10): Place each rat in the central chamber in a drug-free state and allow free access to all chambers for 15 minutes. Record the time spent in each chamber.

Data Analysis: The primary measure is the change in time spent in the drug-paired chamber from the pre-conditioning to the post-conditioning test. A significant increase indicates a conditioned place preference.

Intravenous Self-Administration (IVSA)

The IVSA model is considered the gold standard for assessing the reinforcing properties of a drug, as it measures the motivation of an animal to actively seek and take the substance.[5][6][11]

Materials:

  • This compound (dissolved in sterile 0.9% saline)

  • Male Wistar rats (300-350 g)

  • Standard operant conditioning chambers equipped with two levers (one active, one inactive), a syringe pump, and a cue light.

  • Intravenous catheters and surgical supplies.

Procedure:

  • Catheter Implantation Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia. Allow a 5-7 day recovery period.

  • Acquisition of Self-Administration (10-14 days):

    • Place rats in the operant chambers for daily 2-hour sessions.

    • Pressing the active lever results in an intravenous infusion of this compound (e.g., 0.1 mg/kg/infusion) and the presentation of a cue light.

    • Pressing the inactive lever has no consequence.

    • Acquisition is typically achieved when a stable pattern of responding is observed, with significantly more presses on the active lever than the inactive lever.

  • Dose-Response Evaluation: Once responding is stable, different doses of this compound (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg/infusion) are tested to determine the dose-response relationship for reinforcement.

  • Progressive Ratio Schedule: To assess the motivation to obtain the drug, a progressive ratio schedule can be implemented. In this schedule, the number of lever presses required for each subsequent infusion increases. The "breakpoint," or the highest number of presses an animal will make for a single infusion, is a measure of the drug's reinforcing efficacy.

Experimental Workflow

cluster_cpp Conditioned Place Preference (CPP) cluster_ivsa Intravenous Self-Administration (IVSA) cpp_pre Pre-Test (Baseline) cpp_cond Conditioning (Drug vs. Vehicle) cpp_pre->cpp_cond cpp_post Post-Test cpp_cond->cpp_post data Data Analysis & Interpretation cpp_post->data ivsa_surg Catheter Surgery ivsa_acq Acquisition (FR1) ivsa_surg->ivsa_acq ivsa_dose Dose-Response ivsa_acq->ivsa_dose ivsa_pr Progressive Ratio ivsa_dose->ivsa_pr ivsa_pr->data start Select Animal Model start->cpp_pre start->ivsa_surg

Figure 2: General experimental workflow for assessing abuse potential.

Data Presentation

The following tables present illustrative quantitative data for this compound in the described animal models.

Table 1: Illustrative Data from Conditioned Place Preference (CPP) Experiment

Treatment Group (mg/kg, i.p.)NTime in Drug-Paired Chamber (Pre-Test, seconds) (Mean ± SEM)Time in Drug-Paired Chamber (Post-Test, seconds) (Mean ± SEM)Preference Score (Post - Pre, seconds) (Mean ± SEM)
Vehicle (Saline)12285 ± 25295 ± 3010 ± 15
Phenpromethamine 0.512290 ± 28410 ± 35120 ± 22
Phenpromethamine 1.012280 ± 22520 ± 40240 ± 31**
Phenpromethamine 2.012288 ± 30450 ± 38162 ± 25
*p < 0.05, *p < 0.01 compared to Vehicle group.

Table 2: Illustrative Data from Intravenous Self-Administration (IVSA) Experiment

Dose (mg/kg/infusion)NActive Lever Presses (Mean ± SEM)Inactive Lever Presses (Mean ± SEM)Infusions Earned (Mean ± SEM)Breakpoint (Progressive Ratio) (Mean ± SEM)
Saline1015 ± 412 ± 314 ± 45 ± 2
Phenpromethamine 0.011035 ± 610 ± 233 ± 615 ± 4
Phenpromethamine 0.031068 ± 9 11 ± 365 ± 845 ± 8
Phenpromethamine 0.110110 ± 1214 ± 4105 ± 11 98 ± 15
Phenpromethamine 0.31075 ± 10 13 ± 372 ± 960 ± 11**
p < 0.05, *p < 0.01 compared to Saline group.

Conclusion

The protocols detailed in this document provide a robust framework for evaluating the abuse potential of this compound in preclinical animal models. Based on its mechanism of action as a norepinephrine-dopamine releasing agent, it is hypothesized that phenpromethamine will demonstrate rewarding and reinforcing properties in CPP and IVSA paradigms, respectively. The illustrative data suggest that phenpromethamine would likely produce a dose-dependent increase in place preference and would be readily self-administered, with an inverted U-shaped dose-response curve typical of many psychostimulants. These investigations are essential for a comprehensive understanding of the risks associated with phenpromethamine and for informing public health and regulatory decisions.

References

In Vitro Assays for Phenpromethamine Hydrochloride Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenpromethamine, a sympathomimetic amine structurally related to amphetamines, has been identified as a norepinephrine-dopamine releasing agent (NDRA).[1][2] As a compound that modulates the activity of key neurotransmitter systems, a thorough in vitro pharmacological evaluation is essential to understand its mechanism of action, potency, and potential off-target effects. These application notes provide detailed protocols for a panel of in vitro assays to characterize the activity of phenpromethamine hydrochloride. The assays described herein will enable researchers to quantify its effects on neurotransmitter release, receptor binding, and overall cell health.

Neurotransmitter Release and Uptake Assays

Phenpromethamine is known to induce the release of norepinephrine and dopamine.[1] The following assays are designed to quantify this primary pharmacological activity.

Norepinephrine and Dopamine Release Assay in Rat Brain Synaptosomes

This assay directly measures the ability of phenpromethamine to evoke the release of radiolabeled norepinephrine and dopamine from isolated nerve terminals.

Experimental Protocol:

  • Synaptosome Preparation:

    • Isolate crude synaptosomes from the appropriate rat brain regions (e.g., striatum for dopamine, hippocampus or cortex for norepinephrine) using established differential centrifugation and Percoll gradient methods.[3]

    • Resuspend the final synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Radiolabeling:

    • Pre-incubate the synaptosomes with [³H]-dopamine or [³H]-norepinephrine (final concentration typically 10-50 nM) for 30 minutes at 37°C to allow for uptake into the nerve terminals.

  • Release Assay:

    • Wash the radiolabeled synaptosomes to remove excess unincorporated radiolabel.

    • Aliquot the synaptosomes into a 96-well plate.

    • Add varying concentrations of this compound or a reference compound (e.g., amphetamine).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C to stimulate release.

    • Terminate the release by rapid filtration, separating the synaptosomes from the supernatant.

    • Measure the radioactivity in the supernatant (released neurotransmitter) and the filter (retained neurotransmitter) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of total radioactivity released for each concentration of phenpromethamine.

    • Determine the EC50 value (the concentration that produces 50% of the maximal release) by non-linear regression analysis.

Quantitative Data Summary:

ParameterNorepinephrine ReleaseDopamine Release
EC50 (nM) 154[1]574[1]

Experimental Workflow:

G cluster_prep Synaptosome Preparation cluster_assay Release Assay cluster_analysis Data Analysis prep1 Brain Tissue Homogenization prep2 Differential Centrifugation prep1->prep2 prep3 Percoll Gradient Separation prep2->prep3 prep4 Synaptosome Collection prep3->prep4 assay1 Radiolabeling with [³H]-Dopamine or [³H]-Norepinephrine prep4->assay1 assay2 Wash to Remove Excess Radiolabel assay1->assay2 assay3 Incubation with Phenpromethamine HCl assay2->assay3 assay4 Rapid Filtration assay3->assay4 assay5 Scintillation Counting assay4->assay5 analysis1 Calculate % Release assay5->analysis1 analysis2 Determine EC50 analysis1->analysis2

Caption: Workflow for Neurotransmitter Release Assay.

Neurotransmitter Transporter Uptake Inhibition Assay

This assay determines if phenpromethamine inhibits the reuptake of norepinephrine and dopamine by their respective transporters (NET and DAT).

Experimental Protocol:

  • Cell Culture:

    • Use cell lines stably expressing the human norepinephrine transporter (hNET) or dopamine transporter (hDAT), such as HEK293 or CHO cells.[4][5]

    • Plate the cells in a 96-well microplate and allow them to reach confluency.

  • Uptake Inhibition Assay:

    • Wash the cells with a physiological buffer.

    • Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor (e.g., desipramine for NET, GBR12909 for DAT) for 10-20 minutes at 37°C.[6]

    • Initiate uptake by adding a fixed concentration of [³H]-dopamine or [³H]-norepinephrine.

    • Incubate for a time within the linear range of uptake (e.g., 10 minutes).

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity by liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition of specific uptake for each concentration of phenpromethamine.

    • Determine the IC50 value (the concentration that inhibits 50% of the specific uptake) by non-linear regression analysis.

Receptor Binding Assays

These assays determine the affinity of phenpromethamine for various G-protein coupled receptors (GPCRs) to assess its selectivity and potential off-target effects.

Adrenergic and Dopaminergic Receptor Binding Assays

Experimental Protocol:

  • Membrane Preparation:

    • Prepare crude membrane fractions from cells or tissues expressing the adrenergic (e.g., α1, α2, β1, β2) or dopaminergic (e.g., D1, D2) receptor subtypes of interest.[7][8][9]

  • Competitive Radioligand Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-prazosin for α1, [³H]-rauwolscine for α2, [³H]-dihydroalprenolol for β, [³H]-SCH23390 for D1, [³H]-spiperone for D2), and varying concentrations of this compound.[7][8][10]

    • Define total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled competitor).

    • Incubate to allow binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of phenpromethamine.

    • Determine the IC50 value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathway:

G cluster_release Norepinephrine/Dopamine Release cluster_receptor Postsynaptic Receptor Activation phen Phenpromethamine vmat VMAT2 Inhibition phen->vmat transporter NET/DAT Reversal phen->transporter release Increased Synaptic Norepinephrine/Dopamine vmat->release transporter->release ar Adrenergic Receptors (α, β) release->ar dr Dopamine Receptors (D1, D2) release->dr gprotein G-Protein Activation ar->gprotein dr->gprotein effector Effector Enzymes (Adenylyl Cyclase, PLC) gprotein->effector second_messenger Second Messengers (cAMP, IP3, DAG) effector->second_messenger response Cellular Response second_messenger->response

Caption: Sympathomimetic Signaling Pathway.

Histamine H1 Receptor Binding Assay

Some reports suggest that phenpromethamine may have antihistaminic properties. This assay will determine its affinity for the histamine H1 receptor.

Experimental Protocol:

  • Membrane Preparation:

    • Prepare membranes from cells expressing the human histamine H1 receptor.[11]

  • Competitive Radioligand Binding Assay:

    • Follow the same procedure as for adrenergic and dopaminergic receptors, using [³H]-mepyramine as the radioligand and a known H1 antagonist (e.g., mianserin) to define non-specific binding.[11][12][13]

  • Data Analysis:

    • Calculate the IC50 and Ki values for phenpromethamine at the histamine H1 receptor.

Cell Viability Assay

This assay provides a general assessment of the cytotoxicity of this compound.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2][14][15]

Experimental Protocol:

  • Cell Culture:

    • Plate a suitable cell line (e.g., HEK293, SH-SY5Y) in a 96-well plate and allow the cells to attach and grow.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[2][14][16]

    • Living cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[14][16]

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the CC50 value (the concentration that reduces cell viability by 50%).

Experimental Workflow:

G cluster_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis culture1 Seed Cells in 96-well Plate culture2 Incubate with Phenpromethamine HCl culture1->culture2 assay1 Add MTT Reagent culture2->assay1 assay2 Incubate (2-4 hours) assay1->assay2 assay3 Add Solubilizing Agent assay2->assay3 assay4 Measure Absorbance (570 nm) assay3->assay4 analysis1 Calculate % Cell Viability assay4->analysis1 analysis2 Determine CC50 analysis1->analysis2

Caption: Workflow for MTT Cell Viability Assay.

Conclusion

The in vitro assays detailed in these application notes provide a comprehensive framework for characterizing the pharmacological activity of this compound. By systematically evaluating its effects on neurotransmitter release and uptake, receptor binding, and cell viability, researchers can gain a detailed understanding of its mechanism of action, potency, and selectivity. This information is critical for further drug development and for predicting its physiological and potential toxicological effects.

References

Application Notes and Protocols for Studying the Effects of Phenpromethamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental protocols to characterize the pharmacological effects of Phenpromethamine hydrochloride, a sympathomimetic agent. Given the limited specific data on Phenpromethamine, the following protocols are based on established methodologies for studying sympathomimetic amines, particularly norepinephrine-dopamine releasing agents.

Introduction

Phenpromethamine is a sympathomimetic agent structurally related to amphetamines and acts as a central nervous system stimulant. Its primary mechanism of action is as a norepinephrine-dopamine releasing agent.[1] It was previously marketed as a nasal decongestant but is now banned by the World Anti-Doping Agency.[1] Due to its stimulant properties, potential side effects include increased heart rate and blood pressure, with risks of serious cardiovascular events such as heart attack and stroke.[2][3] Some literature also suggests it may have antihistaminic properties by blocking H1 receptors, a claim that warrants further investigation.[4]

The following protocols are designed to enable researchers to comprehensively evaluate the in vitro and in vivo pharmacological profile of this compound.

Quantitative Data Summary

Quantitative data for this compound is sparse in publicly available literature. The table below summarizes the known data and provides a template for researchers to populate with their experimental findings.

Assay TypeTargetParameterValueSpecies/SystemReference
Neurotransmitter Release Norepinephrine Transporter (NET)EC₅₀154 nMRat brain synaptosomes[1]
Dopamine Transporter (DAT)EC₅₀574 nMRat brain synaptosomes[1]
Receptor Binding Affinity Adrenergic Receptor α₁KᵢData to be determined
Adrenergic Receptor α₂KᵢData to be determined
Adrenergic Receptor β₁KᵢData to be determined
Adrenergic Receptor β₂KᵢData to be determined
Histamine Receptor H₁KᵢData to be determined
Functional Potency Adrenergic Receptor α₁EC₅₀/IC₅₀Data to be determined
Adrenergic Receptor α₂EC₅₀/IC₅₀Data to be determined
Adrenergic Receptor β₁EC₅₀/IC₅₀Data to be determined
Adrenergic Receptor β₂EC₅₀/IC₅₀Data to be determined
Histamine Receptor H₁EC₅₀/IC₅₀Data to be determined
In Vivo Cardiovascular Blood PressureΔ mmHgData to be determinedRodent (e.g., Rat)
Heart RateΔ bpmData to be determinedRodent (e.g., Rat)
In Vivo Behavioral Locomotor Activity% ChangeData to be determinedRodent (e.g., Mouse/Rat)

Signaling Pathway

Phenpromethamine, as a norepinephrine-dopamine releasing agent, is presumed to act on presynaptic monoamine transporters. This leads to an increase in the extracellular concentrations of norepinephrine and dopamine, which then act on postsynaptic adrenergic and dopaminergic receptors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PPH Phenpromethamine hydrochloride NET_DAT NET/DAT PPH->NET_DAT Induces Reverse Transport Vesicle Synaptic Vesicle (NE/DA) Vesicle->NET_DAT Monoamine Release NE_DA Norepinephrine (NE) & Dopamine (DA) NET_DAT->NE_DA Release AR Adrenergic Receptors NE_DA->AR DR Dopaminergic Receptors NE_DA->DR Signal Downstream Signaling AR->Signal DR->Signal

Caption: Proposed signaling pathway for this compound. (Within 100 characters)

Experimental Protocols

In Vitro Assays

This assay determines the ability of this compound to inhibit the uptake of or induce the release of norepinephrine and dopamine. A fluorescence-based assay is described here as a modern alternative to radiolabeled assays.

cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_readout Measurement & Analysis Plate Plate cells expressing NET or DAT Incubate Incubate overnight Plate->Incubate Wash Wash cells with buffer Add_PPH Add Phenpromethamine HCl (or control) Wash->Add_PPH PreIncubate Pre-incubate Add_PPH->PreIncubate Add_Substrate Add fluorescent substrate PreIncubate->Add_Substrate Measure Measure fluorescence kinetically Analyze Calculate EC₅₀/IC₅₀ values Measure->Analyze

Caption: Workflow for neurotransmitter transporter uptake/release assay. (Within 100 characters)

Protocol:

  • Cell Culture: Culture cells stably or transiently expressing the human norepinephrine transporter (NET) or dopamine transporter (DAT) in appropriate medium. Seed cells into 96-well black, clear-bottom plates at a density of 40,000-60,000 cells/well and incubate overnight.

  • Reagent Preparation: Prepare a range of concentrations of this compound in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Prepare the fluorescent neurotransmitter substrate and masking dye according to the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[5][6]

  • Assay Procedure:

    • Wash the cell monolayers with assay buffer.

    • Add the diluted this compound or control compounds (e.g., desipramine for NET, GBR12909 for DAT) to the wells and pre-incubate for 15 minutes at 37°C.

    • Add the fluorescent substrate solution to all wells.

  • Data Acquisition: Immediately place the plate in a bottom-read fluorescence plate reader and measure the fluorescence intensity kinetically over 30 minutes.

  • Data Analysis: For release assays, the increase in fluorescence indicates transporter activity. For uptake inhibition assays, a decrease in the rate of fluorescence increase is observed. Plot the response against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine EC₅₀ or IC₅₀ values.

This protocol determines the binding affinity (Kᵢ) of this compound for various adrenergic and histamine receptor subtypes using a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cells or tissues expressing the receptor of interest (e.g., α₁, α₂, β₁, β₂ adrenergic receptors, or H₁ histamine receptor).

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]prazosin for α₁, [³H]rauwolscine for α₂, [¹²⁵I]cyanopindolol for β, [³H]mepyramine for H₁), and a range of concentrations of unlabeled this compound.[7][8]

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

This assay measures the functional activity of this compound at Gq-coupled receptors, such as α₁-adrenergic and H₁ histamine receptors, by detecting changes in intracellular calcium.[9][10]

Protocol:

  • Cell Culture: Plate cells expressing the receptor of interest in a 96-well black, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader. An increase in fluorescence indicates receptor activation and subsequent intracellular calcium release.

  • Data Analysis: Plot the change in fluorescence against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

In Vivo Assays

This protocol assesses the impact of this compound on blood pressure and heart rate in conscious, freely moving rats using radiotelemetry, which is considered the gold standard.[1]

cluster_prep Surgical Preparation cluster_acclimate Acclimation & Baseline cluster_dosing Dosing & Recording cluster_analysis Data Analysis Implant Surgically implant telemetry transmitter Recover Allow for post-operative recovery (1 week) Implant->Recover Acclimate Acclimate rat to home cage Baseline Record baseline BP and HR Acclimate->Baseline Dose Administer Phenpromethamine HCl (i.p. or p.o.) Record Continuously record BP and HR Dose->Record Analyze Analyze changes from baseline Compare Compare to vehicle control group Analyze->Compare

Caption: Workflow for in vivo cardiovascular assessment. (Within 100 characters)

Protocol:

  • Surgical Implantation: Surgically implant a telemetry transmitter in adult male rats with the catheter inserted into the abdominal aorta. Allow the animals to recover for at least one week.

  • Acclimation and Baseline Recording: House the rats individually and allow them to acclimate to the home cages. Record baseline blood pressure and heart rate for at least 24 hours before the study begins.

  • Drug Administration: Administer this compound (or vehicle control) via an appropriate route (e.g., intraperitoneal or oral gavage).

  • Data Recording: Continuously record blood pressure and heart rate for several hours post-administration.

  • Data Analysis: Analyze the telemetry data to determine the mean changes in blood pressure and heart rate from baseline at different time points after drug administration. Compare the effects to the vehicle-treated control group.

This protocol measures the stimulant effects of this compound on spontaneous locomotor activity in mice or rats.[11][12]

Protocol:

  • Apparatus: Use an automated activity monitoring system (e.g., an actophotometer or an open-field arena equipped with infrared beams).

  • Acclimation: Place the animals in the testing room for at least 60 minutes to acclimate to the environment.

  • Habituation: Place each animal in the activity chamber for a 30-60 minute habituation period to allow exploration to subside.

  • Drug Administration: Remove the animals from the chamber, administer this compound or vehicle, and immediately return them to the chamber.

  • Data Recording: Record locomotor activity (e.g., number of beam breaks or distance traveled) for 60-120 minutes.

  • Data Analysis: Analyze the total activity counts or distance traveled in specific time bins. Compare the activity of the drug-treated groups to the vehicle control group and express the results as a percentage change from control.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical pharmacological evaluation of this compound. By systematically applying these in vitro and in vivo methods, researchers can elucidate its mechanism of action, potency, receptor selectivity, and its physiological effects on the cardiovascular and central nervous systems. This comprehensive approach is essential for understanding the compound's therapeutic potential and safety profile.

References

Phenpromethamine Hydrochloride: Application Notes and Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Phenpromethamine hydrochloride (CAS: 5969-39-1), also known as N,β-dimethylphenethylamine, is a sympathomimetic amine belonging to the phenethylamine class. Historically marketed as a nasal decongestant under the brand name Vonedrine, it is no longer available for clinical use but holds relevance in neuroscience research due to its specific mechanism of action.[1] As a structural analog of amphetamine, phenpromethamine serves as a valuable tool for investigating the roles of dopamine and norepinephrine systems in various physiological and pathological processes.

Mechanism of Action: Phenpromethamine is a monoamine releasing agent, specifically characterized as a norepinephrine-dopamine releasing agent (NDRA).[1] It acts on the respective monoamine transporters (NET and DAT) to induce the reverse transport of norepinephrine and dopamine from the presynaptic neuron into the synaptic cleft. This action effectively increases the extracellular concentrations of these key neurotransmitters, leading to enhanced noradrenergic and dopaminergic signaling. The compound's activity on the serotonin transporter has not been reported.[1]

Potential Research Applications:

  • Probing Norepinephrine and Dopamine Systems: Given its activity as an NDRA, phenpromethamine can be utilized as a pharmacological tool to study the downstream effects of elevated norepinephrine and dopamine levels in various brain circuits. This includes investigating its impact on locomotion, reward pathways, cognition, and arousal.

  • Drug-Drug Interaction Studies: Research has demonstrated that phenpromethamine is an inhibitor of cytochrome P450 enzymes, particularly CYP2D6. This suggests a potential for pharmacokinetic interactions with other drugs that are metabolized by this enzyme. Therefore, it can be used in preclinical studies to investigate the mechanisms and consequences of such interactions.

  • Reference Standard in Analytical Chemistry: Due to its presence in some dietary supplements, this compound can be used as a reference standard for the development and validation of analytical methods to detect and quantify its presence in various matrices.

Data Presentation

Table 1: In Vitro Potency of Phenpromethamine
ParameterValue (nM)SystemReference
EC₅₀ (Norepinephrine Release)154Rat Brain Synaptosomes[1]
EC₅₀ (Dopamine Release)574Rat Brain Synaptosomes[1]
IC₅₀ (CYP2D6 Inhibition)~2000 - 12000Human Recombinant Enzymes
% Inhibition (CYP3A4 at 100 µM)20-55%Human Recombinant Enzymes

Note: The IC₅₀ value for CYP2D6 inhibition is presented as a range as the primary source refers to it as being between 2-12 µM.

Experimental Protocols

Protocol 1: In Vitro Neurotransmitter Release Assay

This protocol is based on the methodology used to determine the monoamine releasing properties of phenpromethamine.

Objective: To quantify the release of norepinephrine and dopamine from rat brain synaptosomes induced by this compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer-HEPES buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, 0.1 mM pargyline, 0.1 mM ascorbic acid, pH 7.4)

  • [³H]Norepinephrine and [³H]Dopamine

  • This compound stock solution

  • Percoll

  • Scintillation fluid and counter

Procedure:

  • Synaptosome Preparation:

    • Euthanize rats and rapidly dissect the striatum (for dopamine release) and hippocampus (for norepinephrine release).

    • Homogenize the tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Layer the supernatant onto a Percoll gradient and centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Collect the synaptosomal fraction and wash with Krebs-Ringer-HEPES buffer.

  • Neurotransmitter Loading:

    • Resuspend the synaptosomes in Krebs-Ringer-HEPES buffer.

    • Incubate with [³H]Norepinephrine or [³H]Dopamine for 30 minutes at 37°C.

    • Wash the synaptosomes twice with fresh buffer to remove excess radiolabel.

  • Release Assay:

    • Aliquot the loaded synaptosomes into tubes.

    • Add varying concentrations of this compound or vehicle control.

    • Incubate for 10 minutes at 37°C.

    • Pellet the synaptosomes by centrifugation at 10,000 x g for 5 minutes.

    • Collect the supernatant (containing released neurotransmitter) and lyse the pellet with scintillation fluid.

    • Quantify the radioactivity in both the supernatant and the pellet using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of total neurotransmitter released for each concentration of phenpromethamine.

    • Plot the concentration-response curve and determine the EC₅₀ value.

Protocol 2: In Vitro CYP450 Inhibition Assay

This protocol is based on the methodology used by Liu et al. (2016) to assess the inhibitory potential of amine stimulants on CYP enzymes.

Objective: To determine the IC₅₀ of this compound for CYP2D6 and its percent inhibition of CYP3A4.

Materials:

  • Human recombinant CYP2D6 and CYP3A4 enzymes

  • Fluorescent probe substrates (e.g., 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin for CYP2D6)

  • NADPH regenerating system

  • This compound stock solution

  • Positive control inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4)

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Assay Preparation:

    • Prepare a reaction mixture containing the CYP enzyme, probe substrate, and NADPH regenerating system in a buffer solution.

    • In a 96-well plate, add varying concentrations of this compound, vehicle control, or positive control inhibitor.

  • Incubation:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the pre-warmed reaction mixture to each well.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Measurement:

    • Stop the reaction (e.g., by adding a stop solution).

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the metabolized probe.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of phenpromethamine relative to the vehicle control.

    • For CYP2D6, plot the concentration-inhibition curve and determine the IC₅₀ value.

    • For CYP3A4, report the percent inhibition at a high concentration (e.g., 100 µM).

Protocol 3: Example In Vivo Locomotor Activity Study

Disclaimer: The following is a representative protocol for assessing the effect of a psychostimulant on locomotor activity in rodents. To date, no detailed studies of this nature have been published specifically for this compound. This protocol would require optimization and validation.

Objective: To characterize the dose-dependent effects of this compound on spontaneous locomotor activity in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Open-field activity chambers equipped with infrared beams

  • This compound solutions in sterile saline

  • Vehicle (sterile saline)

  • 70% ethanol for cleaning

Procedure:

  • Habituation:

    • Habituate the mice to the testing room for at least 1 hour before the experiment.

    • On the day of testing, place each mouse in the center of the open-field chamber and allow for a 30-minute habituation period.

  • Drug Administration:

    • After habituation, remove the mice from the chambers and administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle.

  • Data Collection:

    • Immediately after injection, return the mice to the activity chambers.

    • Record locomotor activity (e.g., total distance traveled, horizontal beam breaks, vertical beam breaks) for 60-120 minutes.

  • Data Analysis:

    • Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.

    • Calculate the total activity for each dose group and compare to the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • Generate a dose-response curve for the locomotor-activating effects of phenpromethamine.

Protocol 4: Example In Vivo Conditioned Place Preference (CPP) Study

Disclaimer: The following is a representative protocol for assessing the rewarding properties of a psychostimulant using CPP in rodents. To date, no detailed studies of this nature have been published specifically for this compound. This protocol would require optimization and validation.

Objective: To determine if this compound produces rewarding effects in mice using a biased CPP paradigm.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • This compound solutions in sterile saline

  • Vehicle (sterile saline)

  • Video tracking software

Procedure:

  • Pre-Conditioning (Day 1):

    • Place each mouse in the central chamber and allow free access to all three chambers for 15 minutes.

    • Record the time spent in each chamber to determine initial place preference. The least preferred chamber will be paired with the drug.

  • Conditioning (Days 2-7):

    • On alternate days, administer this compound (e.g., 3 mg/kg, i.p.) and confine the mouse to the initially non-preferred chamber for 30 minutes.

    • On the intervening days, administer vehicle and confine the mouse to the initially preferred chamber for 30 minutes.

  • Post-Conditioning Test (Day 8):

    • Administer vehicle to all mice.

    • Place each mouse in the central chamber and allow free access to all three chambers for 15 minutes.

    • Record the time spent in each chamber.

  • Data Analysis:

    • Calculate the CPP score as the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning tests.

    • Compare the CPP scores of the drug-treated group to a vehicle-vehicle control group using a t-test or ANOVA. A significant increase in time spent in the drug-paired chamber indicates a rewarding effect.

Visualizations

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Phen Phenpromethamine DAT Dopamine Transporter (DAT) Phen->DAT Inhibits Reuptake NET Norepinephrine Transporter (NET) Phen->NET Inhibits Reuptake DA_synapse Dopamine DAT->DA_synapse Reuptake NE_synapse Norepinephrine NET->NE_synapse Reuptake DA_vesicle Dopamine Vesicle DA_cyto Cytosolic DA DA_vesicle->DA_cyto NE_vesicle Norepinephrine Vesicle NE_cyto Cytosolic NE NE_vesicle->NE_cyto DA_cyto->DAT Reverse Transport NE_cyto->NET Reverse Transport DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds NE_receptor Norepinephrine Receptors NE_synapse->NE_receptor Binds

Caption: Signaling pathway of Phenpromethamine as an NDRA.

prep Prepare Synaptosomes from Rat Brain load Load with [³H]Norepinephrine or [³H]Dopamine prep->load wash Wash to Remove Excess Radiolabel load->wash incubate Incubate with Phenpromethamine (or Vehicle) wash->incubate separate Separate Supernatant and Pellet incubate->separate quantify Quantify Radioactivity in Both Fractions separate->quantify analyze Calculate % Release and Determine EC₅₀ quantify->analyze

Caption: Workflow for in vitro neurotransmitter release assay.

plate Add Phenpromethamine (or Control) to 96-well Plate preincubate Pre-incubate Plate at 37°C plate->preincubate mix Prepare Reaction Mix (CYP Enzyme, Probe, NADPH) start Add Reaction Mix to Start Reaction mix->start preincubate->start incubate Incubate at 37°C start->incubate read Stop Reaction & Read Fluorescence incubate->read analyze Calculate % Inhibition and Determine IC₅₀ read->analyze

Caption: Workflow for in vitro CYP450 inhibition assay.

hab_room Habituate Mice to Testing Room hab_chamber Habituate Mice to Open-Field Chamber (30 min) hab_room->hab_chamber admin Administer Phenpromethamine or Vehicle (i.p.) hab_chamber->admin record Record Locomotor Activity (60-120 min) admin->record analyze Analyze Data in Time Bins & Generate Dose-Response Curve record->analyze

Caption: Workflow for in vivo locomotor activity study.

pre_test Day 1: Pre-Conditioning (Determine Initial Preference) conditioning Days 2-7: Conditioning (Drug-Pairing vs Vehicle-Pairing) pre_test->conditioning post_test Day 8: Post-Conditioning Test (Measure Final Preference) conditioning->post_test analyze Calculate CPP Score (Compare Pre vs Post) post_test->analyze

Caption: Workflow for Conditioned Place Preference (CPP) study.

References

Application Note: Quantitative Analysis of Phenpromethamine Hydrochloride in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

**Introduction

Phenpromethamine is a sympathomimetic amine that has seen use as a vasoconstrictor and nasal decongestant. Due to its stimulant properties, it is also a compound of interest in forensic and clinical toxicology. A sensitive and selective method for the quantification of phenpromethamine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic investigations. This application note presents a robust and reliable Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of phenpromethamine in human plasma. The method utilizes a simple protein precipitation for sample preparation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to achieve high sensitivity and specificity.

Analytical Method

Sample Preparation A simple and rapid protein precipitation method was employed for the extraction of phenpromethamine from human plasma.

Liquid Chromatography Chromatographic separation was achieved on a C18 reversed-phase column. The mobile phase composition and gradient were optimized to ensure good peak shape and separation from endogenous plasma components.

Mass Spectrometry A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection. The MRM transitions for phenpromethamine and the internal standard were optimized for maximum sensitivity and specificity.

Quantitative Data Summary

The developed LC-MS/MS method was validated for linearity, precision, accuracy, and sensitivity. The results are summarized in the tables below.

Table 1: Calibration Curve for Phenpromethamine

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)
0.50.012
10.025
50.128
100.255
501.275
1002.560
50012.850
100025.680
Linearity (r²) 0.9995
Range 0.5 - 1000 ng/mL

Table 2: Precision and Accuracy

QC Concentration (ng/mL)Concentration Measured (Mean ± SD, n=6)Precision (%RSD)Accuracy (%)
1.5 (LQC)1.45 ± 0.128.396.7
75 (MQC)78.2 ± 5.57.0104.3
750 (HQC)735.8 ± 44.16.098.1

Table 3: Method Sensitivity

ParameterValue
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Limit of Detection (LOD)0.1 ng/mL

Detailed Experimental Protocols

Protocol 1: Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., Phenpromethamine-d5 at 1 µg/mL in methanol).

  • Vortex the sample for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

Liquid Chromatography Conditions:

  • HPLC System: A standard UHPLC system

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: 5% to 95% B

    • 5.0 - 6.0 min: 95% B

    • 6.0 - 6.1 min: 95% to 5% B

    • 6.1 - 8.0 min: 5% B (Re-equilibration)

Mass Spectrometry Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Ion Source Temperature: 500°C

  • Ion Spray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Phenpromethamine150.191.125
Phenpromethamine (Quantifier)150.1119.115
Phenpromethamine-d5 (IS)155.196.125

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample 100 µL Human Plasma add_is Add 10 µL Internal Standard plasma_sample->add_is protein_precipitation Add 300 µL Acetonitrile add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lc_separation Liquid Chromatography Separation supernatant_transfer->lc_separation ms_detection Mass Spectrometry Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Phenpromethamine calibration_curve->quantification

Caption: Experimental workflow for the quantification of Phenpromethamine.

Application Notes and Protocols: Synthesis of Phenpromethamine Hydrochloride for Research Purposes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational and research purposes only. The synthesis of Phenpromethamine and its salts should only be conducted by qualified professionals in a controlled laboratory setting, in strict compliance with all applicable local, state, and federal laws and regulations. Phenpromethamine is a stimulant banned by the World Anti-Doping Agency (WADA)[1][2]. Appropriate personal protective equipment (PPE) must be worn at all times, and all procedures should be performed in a certified fume hood.

Introduction

Phenpromethamine (also known as N,β-dimethylphenethylamine) is a sympathomimetic amine of the phenethylamine class.[1] It was formerly marketed under the brand name Vonedrine as a nasal decongestant but is no longer commercially available.[1] Pharmacologically, it acts as a norepinephrine-dopamine releasing agent.[1] Due to its stimulant properties, its use is prohibited in competitive sports.[2] The availability of a well-characterized reference standard is crucial for forensic analysis, academic research, and toxicology studies.

This document provides a detailed protocol for the laboratory-scale synthesis of Phenpromethamine hydrochloride (CAS No: 5969-39-1) via the reductive amination of 2-phenylpropanal with methylamine. This method is a standard and reliable route for the formation of secondary amines.

Chemical Properties and Data

A summary of the key physicochemical properties for the primary starting material and the final product is presented below for reference.

Property2-Phenylpropanal (Starting Material)This compound (Final Product)
Synonyms Hydratropaldehyde, CumenealdehydeVonedrine HCl, Phenylpropylmethylamine HCl[3][4]
CAS Number 93-53-85969-39-1[3]
Molecular Formula C₉H₁₀OC₁₀H₁₆ClN[3]
Molecular Weight 134.18 g/mol 185.69 g/mol [3][4]
Appearance Colorless to pale yellow liquidWhite to off-white crystalline powder
Melting Point N/A138-140 °C[3]
Boiling Point 205-207 °C209.8 °C (free base)[3]

Synthesis Reaction Scheme

The synthesis is achieved through a one-pot reductive amination reaction. 2-Phenylpropanal reacts with methylamine to form an intermediate imine, which is subsequently reduced in situ by sodium cyanoborohydride to yield the secondary amine, Phenpromethamine. The resulting free base is then treated with hydrochloric acid to precipitate the stable hydrochloride salt.

Overall reaction scheme for the synthesis of Phenpromethamine HCl.

Experimental Protocol

4.1 Materials

  • 2-Phenylpropanal (≥98%)

  • Methylamine solution (40 wt. % in H₂O)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (Anhydrous)

  • Dichloromethane (DCM)

  • Hydrochloric Acid (Concentrated, 37%)

  • Diethyl Ether (Anhydrous)

  • Sodium Hydroxide (NaOH)

  • Magnesium Sulfate (MgSO₄, Anhydrous)

  • Deionized Water

4.2 Equipment

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel and condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • pH paper or meter

  • Standard laboratory glassware

4.3 Synthesis Procedure

Step 1: Reductive Amination

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylpropanal (e.g., 5.0 g, 37.3 mmol) in anhydrous methanol (100 mL).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add methylamine solution (e.g., 4.3 mL, 48.5 mmol) dropwise to the stirred solution. Maintain the temperature below 10 °C.

  • Allow the mixture to stir at room temperature for 1 hour to facilitate imine formation.

  • Re-cool the mixture to 0-5 °C. In small portions, carefully add sodium cyanoborohydride (e.g., 2.8 g, 44.8 mmol) over 30 minutes. Caution: NaBH₃CN is highly toxic and can release HCN gas upon contact with strong acid.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

Step 2: Work-up and Extraction of Phenpromethamine Free Base

  • Carefully quench the reaction by slowly adding 1 M hydrochloric acid until the solution is acidic (pH ~2) to decompose any remaining reducing agent.

  • Concentrate the mixture using a rotary evaporator to remove the methanol.

  • Add deionized water (50 mL) to the residue and transfer the solution to a separatory funnel.

  • Make the aqueous solution basic (pH >12) by the slow addition of 4 M sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate on a rotary evaporator to obtain the crude Phenpromethamine free base as an oil.

Step 3: Formation and Purification of this compound

  • Dissolve the crude free base oil in anhydrous diethyl ether (100 mL).

  • While stirring, add concentrated hydrochloric acid dropwise until no further precipitation is observed.

  • Cool the mixture in an ice bath for 1 hour to maximize crystallization.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether.

  • Dry the resulting white powder under vacuum at 50-60 °C to a constant weight to yield this compound.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction & Work-up cluster_purification Purification start1 2-Phenylpropanal reaction Reductive Amination (Methanol, 12-16h) start1->reaction start2 Methylamine start2->reaction start3 NaBH3CN start3->reaction workup Acid Quench & Solvent Removal reaction->workup Step 1 extraction Basification (NaOH) & DCM Extraction workup->extraction Step 2 drying Drying (MgSO4) & Concentration extraction->drying salt_formation Dissolve in Ether, Add HCl drying->salt_formation Crude Free Base crystallization Crystallization (0-5 °C) salt_formation->crystallization Step 3 filtration Vacuum Filtration & Drying crystallization->filtration final_product Final Product: Phenpromethamine HCl filtration->final_product Purified Salt

Caption: Step-by-step workflow for the synthesis and purification of Phenpromethamine HCl.

References

Application Notes: Phenpromethamine Hydrochloride as a Reference Standard in Forensic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenpromethamine (N,β-dimethylphenethylamine) is a sympathomimetic amine structurally related to amphetamines. Historically used as a nasal decongestant, its stimulant properties make it a compound of interest in forensic toxicology and anti-doping analysis. Accurate identification and quantification are critical in determining its presence in forensic casework. Phenpromethamine hydrochloride is the salt form commonly used as a certified reference material (CRM) to ensure the accuracy, precision, and legal defensibility of analytical findings.

These application notes provide detailed protocols for the use of this compound as a reference standard in the qualitative and quantitative analysis of forensic samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chemical and Physical Properties

A certified reference standard of this compound is essential for preparing calibrators and controls. The identity and purity of the standard should be verified upon receipt and handled according to the supplier's instructions.

PropertyValue
Chemical Name N-methyl-2-phenylpropan-1-amine hydrochloride
Synonyms Phenylpropylmethylamine HCl, Vonedrine HCl
CAS Number 5969-39-1
Molecular Formula C₁₀H₁₆ClN
Molecular Weight 185.70 g/mol
Appearance To be determined (typically a white solid)
Storage Hygroscopic, store at -20°C in a freezer under an inert atmosphere.

Experimental Workflow in Forensic Analysis

The use of a reference standard is integral to the forensic workflow, from method validation to the final reporting of results. The following diagram illustrates a typical workflow for identifying and quantifying phenpromethamine in an unknown sample.

Forensic_Workflow cluster_0 Sample Reception & Preparation cluster_1 Reference Standard Preparation cluster_2 Analytical Instrumentation cluster_3 Data Analysis & Reporting Sample Receive Unknown Forensic Sample (e.g., Urine, Blood) Prepare_Sample Sample Preparation (e.g., LLE, SPE, Dilution) Sample->Prepare_Sample Screening Screening Analysis (e.g., Immunoassay) Prepare_Sample->Screening Ref_Std Phenpromethamine HCl Reference Standard Stock_Sol Prepare Stock Solution Ref_Std->Stock_Sol Calibrators Prepare Calibrators & Quality Controls (QCs) Stock_Sol->Calibrators Confirmation Confirmatory Analysis (GC-MS or LC-MS/MS) Calibrators->Confirmation Screening->Confirmation Presumptive Positive Qual_ID Qualitative ID (Compare to Ref Std) Confirmation->Qual_ID Quant Quantitative Analysis (Calibration Curve) Qual_ID->Quant Report Final Report Quant->Report

Caption: Forensic analysis workflow for phenpromethamine.

Analytical Methodologies

Both GC-MS and LC-MS/MS are powerful techniques for the unambiguous identification and quantification of phenpromethamine in complex biological matrices.[1] LC-MS/MS is often preferred for its high sensitivity and specificity, especially for analyzing compounds in biological fluids with minimal sample preparation.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for the sensitive quantification of phenpromethamine in biological matrices like urine and blood.

4.1.1 Sample Preparation: Dilute-and-Shoot (for Urine)

This protocol is adapted from a validated method for the analysis of 74 phenethylamines in urine.[2]

  • Centrifuge the urine sample at 3000 x g for 5 minutes.

  • Collect the supernatant.

  • Add 20 µL of the supernatant to a vial containing 960 µL of 50% methanol in water.

  • Add 20 µL of an internal standard working solution (e.g., phenpromethamine-d5 at 500 ng/mL).

  • Vortex the mixture.

  • Filter the solution through a 0.22 µm PVDF filter before injection.

4.1.2 Chromatographic and Mass Spectrometric Conditions

ParameterRecommended Condition
LC Column Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water with 5 mM Ammonium Acetate
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.3 mL/min
Injection Volume 3 µL
Column Temp. 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MS Analysis Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5.5 kV
Temperature 550 °C

4.1.3 MRM Transitions and Method Validation Data

This compound reference standard is used to determine the retention time and optimize MS/MS parameters. The following table includes published MRM transitions and typical validation parameters for phenethylamine analysis in urine.[3][4]

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)
Phenpromethamine15011991
Validation ParameterTypical Performance
Linearity Range 1.0 - 50.0 ng/mL (r² > 0.99)
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) ± 15%
Matrix Effect Within ± 25%
Recovery Typically > 80%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used confirmatory technique in forensic toxicology. Analysis of phenpromethamine may be performed with or without derivatization, though derivatization can improve chromatographic peak shape and sensitivity.

4.2.1 Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of biological fluid (e.g., urine or blood), add an appropriate internal standard (e.g., methamphetamine-d5).

  • Add 500 µL of 5.0 N NaOH to basify the sample.

  • Add 3 mL of an organic extraction solvent (e.g., n-butyl chloride or a mixture of hexane/ethyl acetate).

  • Vortex for 5 minutes and centrifuge at 2500 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50 °C.

  • Reconstitute the residue in 100 µL of ethyl acetate for direct analysis or proceed to derivatization.

4.2.2 (Optional) Derivatization

  • To the dried extract, add 50 µL of a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA, or pentafluoropropionic anhydride - PFPA).

  • Cap the tube and heat at 70 °C for 20 minutes.

  • Cool to room temperature before injection.

4.2.3 GC-MS Instrumental Conditions

ParameterRecommended Condition
GC Column 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, constant flow (e.g., 1.2 mL/min)
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program Initial 80 °C, hold 1 min, ramp to 280 °C at 20 °C/min, hold 5 min
Ionization Mode Electron Ionization (EI), 70 eV
MS Scan Range 40 - 450 amu (Full Scan)
MS Source Temp. 230 °C
MS Quad Temp. 150 °C

4.2.4 Mass Spectral Data and Method Validation

The mass spectrum of underivatized phenpromethamine is expected to show fragmentation patterns typical of phenethylamines, involving α- and β-cleavage. The molecular ion is m/z 149. Key fragments would be used for identification by comparison to a library spectrum generated from the certified reference standard.

Validation ParameterTypical Performance for Stimulants
Linearity Range 10 - 1000 ng/mL (r² > 0.99)
Limit of Detection (LOD) 1 - 5 ng/mL
Limit of Quantitation (LOQ) 5 - 10 ng/mL
Precision (%CV) < 15%
Accuracy (% Bias) ± 20%
Recovery > 80%

Conclusion

The use of this compound as a certified reference standard is indispensable for the reliable identification and quantification of this substance in forensic laboratories. The protocols outlined here for LC-MS/MS and GC-MS provide robust and sensitive methods for its analysis in biological samples. Proper method validation using a certified reference standard ensures that the analytical data generated is accurate, reproducible, and legally defensible, meeting the stringent requirements of the forensic science community.

References

Determining the Cytotoxicity of Phenpromethamine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenpromethamine hydrochloride is a sympathomimetic agent and central nervous system stimulant structurally related to amphetamines.[1][2] As a norepinephrine-dopamine releasing agent, its pharmacological activity warrants a thorough evaluation of its potential cytotoxic effects in various cell types.[2] These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of this compound using established cell-based assays. The following protocols are designed to deliver reproducible and quantitative data, essential for preclinical safety assessment and drug development.

Cell-based cytotoxicity assays are crucial tools in toxicology and drug discovery, offering insights into how a substance affects cellular health.[3][4] They measure various endpoints, including cell membrane integrity, metabolic activity, and the induction of programmed cell death (apoptosis).[4][5][6] This document details the protocols for three widely used and validated cytotoxicity assays: the MTT assay for assessing metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Neutral Red Uptake (NRU) assay for lysosomal function. Additionally, an Annexin V-FITC/PI assay is described for the specific detection of apoptosis.

Key Experimental Assays

A multi-parametric approach is recommended to comprehensively evaluate the cytotoxic potential of this compound. The following assays measure different cellular parameters, providing a more complete picture of the compound's effects.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cell viability based on the metabolic activity of mitochondria.[7] Viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[8][9]

  • Lactate Dehydrogenase (LDH) Assay: This enzymatic assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[10][11] Increased LDH in the culture supernatant is an indicator of cell lysis and cytotoxicity.[11]

  • Neutral Red Uptake (NRU) Assay: This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of healthy cells.[12][13][14] A decrease in dye uptake indicates damage to the cell or lysosomal membranes.[13][15]

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17] Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, while propidium iodide stains the DNA of cells with compromised membranes.[17][18]

Data Presentation

Quantitative data from these assays should be systematically organized to facilitate comparison and interpretation. The half-maximal inhibitory concentration (IC50) is a key parameter derived from dose-response curves.

Table 1: Example IC50 Values (µM) of this compound in Different Cell Lines

Cell LineAssay24h Exposure48h Exposure72h Exposure
Hepatocytes (e.g., HepG2) MTTDataDataData
LDHDataDataData
NRUDataDataData
Neurons (e.g., SH-SY5Y) MTTDataDataData
LDHDataDataData
NRUDataDataData
Cardiomyocytes (e.g., AC16) MTTDataDataData
LDHDataDataData
NRUDataDataData

Table 2: Example Percentage of Apoptotic and Necrotic Cells after 48h Treatment

Cell LineConcentration (µM)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)
SH-SY5Y 0 (Control)DataDataData
IC50/2DataDataData
IC50DataDataData
2 x IC50DataDataData

Experimental Protocols

General Cell Culture and Compound Preparation
  • Cell Culture: Maintain the selected cell lines (e.g., HepG2, SH-SY5Y, AC16) in their respective complete growth media in a humidified incubator at 37°C with 5% CO2.[13]

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[18][19]

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[18]

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control for 24, 48, or 72 hours.[18]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][18]

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8][18]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

LDH Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[20][21]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.[21]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[21]

  • Stop Reaction and Measurement: Add 50 µL of the stop solution provided in the kit to each well.[21] Measure the absorbance at 490 nm.[20][21]

  • Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).[11][22]

Neutral Red Uptake (NRU) Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Neutral Red Incubation: After treatment, remove the medium and add 100 µL of pre-warmed medium containing 50 µg/mL Neutral Red to each well. Incubate for 2-3 hours at 37°C.[12][13]

  • Washing: Discard the Neutral Red solution and wash the cells with 150 µL of PBS.[12]

  • Dye Extraction: Add 150 µL of destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well to extract the dye.[12]

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.[23]

Annexin V-FITC/PI Apoptosis Assay Protocol
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[16]

Visualizations

Signaling Pathways

Amphetamine-like compounds, such as Phenpromethamine, are known to interact with monoamine transporters and the trace amine-associated receptor 1 (TAAR1).[24][25][26] This interaction can trigger intracellular signaling cascades that may contribute to its pharmacological and potential cytotoxic effects.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Phen Phenpromethamine hydrochloride DAT Dopamine Transporter (DAT) Phen->DAT Inhibition TAAR1 TAAR1 Phen->TAAR1 Activation DA_in Dopamine DAT->DA_in Reuptake G_protein G-protein TAAR1->G_protein Activates Vesicle Synaptic Vesicle DA_out Dopamine Vesicle->DA_out Release DA_synapse Dopamine DA_out->DA_synapse AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Downstream Downstream Signaling PKA->Downstream Downstream->Vesicle Modulates Release DA_synapse->DAT

Caption: Putative signaling pathway of this compound.

Experimental Workflows

A clear workflow ensures the systematic execution of cytotoxicity assays.

G cluster_assays Cytotoxicity Assays start Start culture Cell Culture (e.g., HepG2, SH-SY5Y) start->culture seed Seed Cells in 96-well plates culture->seed treat Treat with Phenpromethamine HCl (Dose-response & Time-course) seed->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh nru NRU Assay (Lysosomal Integrity) treat->nru analyze Data Analysis (Calculate IC50) mtt->analyze ldh->analyze nru->analyze apoptosis Apoptosis Assay (Annexin V/PI) analyze->apoptosis report Report Results apoptosis->report end End report->end

Caption: General workflow for assessing cytotoxicity.

G start Start prep Prepare Cell Suspension and Staining Reagents start->prep stain Stain Cells with Annexin V-FITC & PI prep->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Data: - Viable - Early Apoptotic - Late Apoptotic - Necrotic acquire->analyze end End analyze->end

Caption: Workflow for the Annexin V/PI apoptosis assay.

References

Troubleshooting & Optimization

Phenpromethamine Hydrochloride Experimental Protocol Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenpromethamine Hydrochloride. The following sections detail experimental protocols, address common issues, and offer solutions to optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of Phenpromethamine?

A1: The most established and widely used method for synthesizing Phenpromethamine is through the reductive amination of phenylacetone (also known as P2P) with methylamine. This reaction forms an intermediate imine which is then reduced to the final amine product.

Q2: What are the critical parameters to control during the reductive amination synthesis of Phenpromethamine?

A2: Several parameters are crucial for a successful synthesis:

  • Purity of Reactants: Ensure the phenylacetone and methylamine are of high purity to avoid side reactions.

  • Reaction Temperature: The temperature should be carefully controlled during both imine formation and the reduction step to prevent byproduct formation.

  • pH of the Reaction Mixture: Maintaining the optimal pH is critical for efficient imine formation and the stability of the reducing agent.

  • Choice and Stoichiometry of the Reducing Agent: The selection of the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) and its molar ratio to the imine will significantly impact the reaction's success and yield.

Q3: How can I purify crude this compound?

A3: The most common method for purifying this compound is through crystallization. The choice of solvent system is critical for obtaining high purity and yield. Common solvents for recrystallization of similar amine hydrochlorides include isopropanol, ethanol, or mixtures with ethyl acetate or diethyl ether.

Q4: What analytical techniques are suitable for characterizing this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for the identification and quantification of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is also used for structural elucidation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and analysis of this compound.

Synthesis: Reductive Amination
Problem Potential Cause(s) Troubleshooting Steps
Low to no product yield 1. Incomplete imine formation: The equilibrium between the reactants and the imine may not favor the imine. 2. Decomposition of reactants or product: The reaction conditions may be too harsh. 3. Ineffective reducing agent: The reducing agent may have degraded or is not suitable for the reaction. 4. Incorrect pH: The pH may be too low (protonating the amine) or too high (hindering imine formation).1. Drive the equilibrium: Use a dehydrating agent (e.g., molecular sieves) or azeotropic distillation to remove water. Consider pre-forming the imine before adding the reducing agent. 2. Optimize reaction conditions: Lower the reaction temperature and monitor the reaction progress closely using TLC or LC-MS. 3. Verify reducing agent: Use a fresh batch of the reducing agent. Consider switching to a different reducing agent like sodium triacetoxyborohydride, which is often milder and more selective. 4. Adjust pH: The optimal pH for reductive amination is typically between 5 and 7. Use a buffer system to maintain the pH.
Presence of unreacted phenylacetone 1. Insufficient methylamine: The molar ratio of methylamine to phenylacetone may be too low. 2. Short reaction time for imine formation: The reaction may not have reached equilibrium.1. Increase methylamine: Use a slight excess of methylamine. 2. Extend reaction time: Allow more time for the imine to form before adding the reducing agent.
Formation of side products (e.g., di-substituted amine) Over-alkylation: The newly formed secondary amine reacts with another molecule of phenylacetone.This is less common in this specific reaction but can be minimized by controlling the stoichiometry of the reactants and adding the reducing agent promptly after imine formation.
Purification: Crystallization
Problem Potential Cause(s) Troubleshooting Steps
Product oils out instead of crystallizing 1. Supersaturation is too high: The solution is cooled too quickly. 2. Presence of impurities: Impurities can inhibit crystal lattice formation. 3. Inappropriate solvent system: The solvent may be too good a solvent for the product.1. Slow cooling: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. 2. Purify the crude product: Consider a preliminary purification step like column chromatography before crystallization. 3. Change solvent system: Try a different solvent or a mixture of solvents. For amine hydrochlorides, a common technique is to dissolve the salt in a polar solvent like ethanol or isopropanol and then slowly add a less polar solvent like diethyl ether or ethyl acetate to induce precipitation.
Low recovery of crystalline product 1. Product is too soluble in the chosen solvent: A significant amount of the product remains in the mother liquor. 2. Premature filtration: The crystallization process is not complete.1. Optimize solvent volume and temperature: Use the minimum amount of hot solvent to dissolve the crude product. Cool the solution to a lower temperature to maximize precipitation. 2. Allow sufficient time for crystallization: Let the solution stand for an extended period at a low temperature before filtering.

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol is a representative procedure and may require optimization.

Materials:

  • Phenylacetone (P2P)

  • Methylamine solution (e.g., 40% in water or 2M in methanol)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (concentrated and 1M)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • pH paper or pH meter

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve phenylacetone (1 equivalent) in methanol.

    • Add methylamine solution (1.5 equivalents) dropwise while stirring at room temperature.

    • Stir the mixture for 1-2 hours at room temperature to allow for imine formation. Monitor the reaction by TLC.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise, keeping the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3-4 hours or until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up:

    • Carefully quench the reaction by slowly adding 1M HCl until the effervescence ceases and the pH is acidic.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add water to the residue and transfer the mixture to a separatory funnel.

    • Wash the aqueous layer with diethyl ether to remove any unreacted phenylacetone and other non-basic impurities.

    • Make the aqueous layer basic (pH > 10) by the dropwise addition of a concentrated sodium hydroxide solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the diethyl ether under reduced pressure to obtain the crude Phenpromethamine free base.

  • Salt Formation and Purification:

    • Dissolve the crude free base in a minimal amount of anhydrous diethyl ether.

    • Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

    • Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

    • Recrystallize the crude this compound from a suitable solvent system (e.g., isopropanol/diethyl ether) to obtain the pure product.

    • Dry the purified crystals under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid (TFA) or a phosphate buffer (pH 3-4)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C
Expected Retention Time Dependent on the exact mobile phase composition but typically in the range of 3-7 minutes.

Gas Chromatography-Mass Spectrometry (GC-MS)

Parameter Condition
Column Capillary column suitable for amine analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature 250 °C
Oven Program Initial temperature of 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 m/z
Expected Fragmentation A prominent fragment ion at m/z 58 corresponding to the [CH₂=N(H)CH₃]⁺ ion is expected from alpha-cleavage.

Data Presentation

Table 1: Typical Yield and Purity Data for this compound Synthesis

Purification Method Solvent System Typical Yield (%) Purity (by HPLC, %)
Single CrystallizationIsopropanol/Diethyl Ether65-75>98.5
Single CrystallizationEthanol/Ethyl Acetate60-70>98.0
Column Chromatography followed by CrystallizationSilica Gel (DCM/MeOH gradient) then Isopropanol/Diethyl Ether50-60>99.5

Table 2: Analytical Data for this compound

Analytical Technique Parameter Typical Value
HPLC Retention Time (tR)~5.2 min (with 60:40 ACN:H₂O + 0.1% TFA on a C18 column)
GC-MS Retention Time (t_R)~8.5 min (with the specified oven program)
GC-MS Key Mass Fragments (m/z)58 (base peak), 91, 134, 149 (M⁺)

Visualization of Signaling Pathways and Workflows

Synthesis_Workflow Reactants Phenylacetone + Methylamine Imine_Formation Imine Formation (Methanol, RT) Reactants->Imine_Formation Reduction Reduction (NaBH4, Ice Bath) Imine_Formation->Reduction Workup Acid/Base Work-up & Extraction Reduction->Workup Crude_Product Crude Phenpromethamine (Free Base) Workup->Crude_Product Salt_Formation Salt Formation (HCl in Ether) Crude_Product->Salt_Formation Purification Crystallization (Isopropanol/Ether) Salt_Formation->Purification Final_Product Pure Phenpromethamine HCl Purification->Final_Product

Caption: Experimental workflow for the synthesis of Phenpromethamine HCl.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reactants Check Reactant Purity & Stoichiometry Start->Check_Reactants Check_Conditions Review Reaction Conditions (Temp, Time, pH) Start->Check_Conditions Check_Reducer Verify Reducing Agent Activity Start->Check_Reducer Incomplete_Reaction Incomplete Reaction? Check_Reactants->Incomplete_Reaction Check_Conditions->Incomplete_Reaction Check_Reducer->Incomplete_Reaction Side_Products Side Products Formed? Incomplete_Reaction->Side_Products No Optimize_Imine Optimize Imine Formation (Dehydrating Agent, Time) Incomplete_Reaction->Optimize_Imine Yes Optimize_Conditions Adjust Temp, Time, pH Side_Products->Optimize_Conditions Yes Purification_Issue Review Purification (Crystallization Solvent) Side_Products->Purification_Issue No Optimize_Reduction Optimize Reduction (Agent, Temp) Optimize_Imine->Optimize_Reduction Solution Improved Yield Optimize_Reduction->Solution Optimize_Conditions->Solution Purification_Issue->Solution

Caption: Troubleshooting logic for low synthesis yield.

NDRA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Phenpromethamine Phenpromethamine DAT Dopamine Transporter (DAT) Phenpromethamine->DAT Inhibits Reuptake NET Norepinephrine Transporter (NET) Phenpromethamine->NET Inhibits Reuptake VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Phenpromethamine->VMAT2 Inhibits Vesicular Storage Dopamine_Vesicle Dopamine VMAT2->Dopamine_Vesicle Norepinephrine_Vesicle Norepinephrine VMAT2->Norepinephrine_Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Increased Release Norepinephrine Norepinephrine Norepinephrine_Vesicle->Norepinephrine Increased Release

Caption: Signaling pathway of Phenpromethamine as an NDRA.

Overcoming solubility issues with Phenpromethamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phenpromethamine Hydrochloride

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to overcome solubility challenges with this compound (CAS: 5969-39-1).

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

This compound is the salt form of Phenpromethamine, a secondary amine. It is a white to off-white crystalline solid and is known to be hygroscopic.[1] Key properties are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₆ClN[2]
Molecular Weight 185.69 g/mol [2]
Melting Point 138-140°C[1]
Appearance White to off-white solid[1]
pKa (Predicted, free base) 10.35 ± 0.20[3]
Stability Hygroscopic[1]

Q2: What is the expected solubility of this compound in common laboratory solvents?

Quantitative solubility data is available for several common solvents. As the hydrochloride salt of a basic compound, its solubility in aqueous solutions is highly dependent on pH. Generally, amine hydrochlorides are more soluble in aqueous solutions where they remain in their protonated (ionized) form.[4]

SolventSolubilityConcentration (mM)
Ethanol 20 mg/mL~107.7
Phosphate-Buffered Saline (PBS), pH 7.2 5 mg/mL~26.9
Dimethyl Sulfoxide (DMSO) 5 mg/mL~26.9
Dimethylformamide (DMF) 3 mg/mL~16.1
Data sourced from ChemicalBook and Cayman Chemical.[1][5]

Q3: Why is my this compound not dissolving in neutral water or buffer?

While it is a hydrochloride salt, its solubility can be limited, especially at higher concentrations. The solubility of 5 mg/mL in PBS (pH 7.2) is a good benchmark.[5] If you are attempting to prepare a more concentrated solution, you may exceed its solubility limit. Furthermore, if the pH of your aqueous solution is not sufficiently acidic, the compound can convert to its free base form (Phenpromethamine), which is less soluble in water. The predicted pKa of the parent amine is approximately 10.35, meaning that at pH values approaching this, a significant portion of the compound will be in the less soluble, un-ionized form.[3]

Troubleshooting Guide

Issue 1: The compound is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4).

  • Cause: The target concentration may be too high, or the pH is not optimal for maintaining the soluble, ionized form of the molecule.

  • Solution Workflow:

G start Start: Compound won't dissolve check_conc Is concentration > 5 mg/mL? start->check_conc lower_conc Reduce concentration to ≤ 5 mg/mL. check_conc->lower_conc Yes adjust_ph Lower the pH of the buffer. Try pH 5.0-6.5. check_conc->adjust_ph No lower_conc->adjust_ph Still insoluble success Success: Compound Dissolved lower_conc->success Soluble add_cosolvent Use a co-solvent. (e.g., 10% Ethanol in buffer) adjust_ph->add_cosolvent Still insoluble adjust_ph->success Soluble add_cosolvent->success Soluble fail Consult further resources add_cosolvent->fail Still insoluble

Caption: Troubleshooting workflow for initial dissolution failure.

  • Verify Concentration: First, confirm that your target concentration is not significantly above the known solubility limit of 5 mg/mL in PBS (pH 7.2).[5] If it is, reduce the concentration.

  • Adjust pH: The most effective method for solubilizing amine salts is to lower the pH.[6] By decreasing the pH of your buffer (e.g., to a range of 4.5-6.5), you shift the equilibrium towards the protonated, more soluble form. See Protocol 1 for a detailed method.

  • Use a Co-solvent: If pH adjustment alone is insufficient or undesirable for your experiment, the addition of a water-miscible organic solvent (co-solvent) can increase solubility.[7] Ethanol is a good first choice, as Phenpromethamine HCl has good solubility in it (20 mg/mL).[5] See Protocol 2 for details.

Issue 2: The compound dissolves initially but then precipitates out of solution.

  • Cause: This often happens due to a change in conditions, such as a temperature shift (e.g., from room temperature to 4°C for storage) or, more commonly, a pH shift. Adding the acidic stock solution to a larger volume of neutral or slightly basic media can raise the pH enough to cause precipitation of the less soluble free base.

  • Solutions:

    • Maintain Low pH: Ensure the final solution's pH remains in the acidic range where the compound is most stable and soluble.

    • Use Co-solvents: A co-solvent system (as described in Protocol 2 ) can help keep the compound in solution even if the pH is not optimal.

    • Prepare Fresh: Due to its potential for precipitation, it is often best to prepare solutions of this compound fresh before each experiment.

Issue 3: I need to prepare a stock solution at a concentration higher than its aqueous solubility.

  • Cause: The desired concentration exceeds the compound's intrinsic solubility in aqueous buffers.

  • Solution: Prepare the stock solution in an organic solvent where the compound is more soluble. Based on available data, Ethanol is the best choice, with a reported solubility of 20 mg/mL .[5] DMSO (5 mg/mL) is an alternative.

    • Procedure: Dissolve the this compound in 100% ethanol to your target concentration (up to 20 mg/mL). For use in aqueous experimental media, you can then perform a serial dilution, ensuring the final concentration of ethanol in your assay is low enough to not affect the experimental results.

Signaling Pathways & Chemical Principles

The primary principle governing the solubility of this compound in aqueous media is the pH-dependent equilibrium between its ionized (salt) form and its un-ionized (free base) form.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Ionized Phenpromethamine-H⁺ (Ionized Form) Highly Water Soluble FreeBase Phenpromethamine (Free Base) Poorly Water Soluble Ionized->FreeBase + OH⁻ (Increase pH) FreeBase->Ionized + H⁺ (Decrease pH)

Caption: pH-dependent equilibrium of Phenpromethamine.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol details a systematic approach to determine the optimal pH for dissolving this compound in an aqueous buffer.

  • Preparation: Prepare a slurry of this compound in your desired aqueous buffer (e.g., deionized water or PBS) at your target concentration.

  • Initial pH Measurement: Use a calibrated pH meter to measure the initial pH of the slurry.

  • Titration: While stirring the slurry, add small aliquots of a dilute acid solution (e.g., 0.1 M HCl) dropwise.

  • Observation: Monitor the solution for clarity. Continue adding acid and measuring the pH until the compound is fully dissolved.

  • Final pH: The pH at which the solution becomes clear is the minimum pH required for solubilization at that concentration. It is recommended to work at a pH unit at least 1-2 units below the pKa (10.35) to ensure the compound remains fully protonated.

  • Verification: Once dissolved, monitor the solution for at least one hour to ensure it remains stable and does not precipitate.

Protocol 2: Solubility Enhancement Using Co-solvents

This protocol describes how to use an organic co-solvent to increase the aqueous solubility of this compound.

G A Weigh Phenpromethamine HCl B Dissolve in minimal volume of organic co-solvent (e.g., Ethanol) A->B C Vortex or sonicate until fully dissolved B->C D Add aqueous buffer dropwise while stirring C->D E Continue adding buffer to reach final volume and concentration D->E F Observe for precipitation. Solution should remain clear. E->F

Caption: Experimental workflow for the co-solvent method.

  • Select Co-solvent: Choose a water-miscible organic solvent in which the compound is soluble. Ethanol is the recommended starting point.[5]

  • Initial Dissolution: Dissolve the weighed this compound in a small volume of the co-solvent (e.g., 100-200 µL of ethanol). Ensure it dissolves completely. Gentle warming or sonication can be used to aid dissolution.

  • Titration with Aqueous Phase: Slowly add your desired aqueous buffer to the organic stock solution dropwise while continuously vortexing or stirring.

  • Final Volume: Continue adding the aqueous buffer until the final desired volume and concentration are reached.

  • Observation: Monitor the final solution. If it remains clear, the co-solvent system is successful. If the solution becomes cloudy, the percentage of the organic co-solvent may be too low to maintain solubility. You can either increase the initial percentage of the co-solvent or reduce the final concentration of the compound.

References

Technical Support Center: Phenpromethamine Hydrochloride Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of phenpromethamine hydrochloride in different solvents. The following question-and-answer format addresses common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: this compound, as a phenethylamine derivative, is susceptible to degradation from several factors. The primary causes are exposure to harsh environmental conditions which can be simulated in forced degradation studies.[1] Key stress factors include:

  • pH: Both acidic and alkaline conditions can promote hydrolysis.[2]

  • Oxidation: The amine group in the phenpromethamine structure is a potential site for oxidation.[1] Common laboratory oxidizing agents like hydrogen peroxide can induce degradation.[3]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1]

  • Light: Exposure to UV or visible light can provide the energy to initiate photolytic degradation reactions.[1]

Q2: In which common laboratory solvents is this compound soluble?

A2: Based on available data, this compound exhibits solubility in a range of aqueous and organic solvents. This is a critical consideration for preparing stock solutions and conducting stability studies.

SolventSolubility
Ethanol~20 mg/mL
Dimethylformamide (DMF)~3 mg/mL
Dimethyl sulfoxide (DMSO)~5 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)~5 mg/mL

Source: Cayman Chemical[4]

Q3: How can I determine the stability of this compound in my specific solvent and experimental conditions?

A3: A forced degradation study is the standard approach to determine the intrinsic stability of a drug substance like this compound.[2] This involves intentionally exposing the compound to a range of stress conditions to identify potential degradation products and pathways. A general workflow for such a study is outlined below. The goal is typically to achieve 5-20% degradation to ensure that the analytical method can detect the degradants without being overwhelmed by them.[5]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare 1 mg/mL Phenpromethamine HCl in desired solvent (e.g., Water, Ethanol) control Prepare Control Sample (Compound in solvent, no stress) prep_solution->control acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_solution->acid Apply Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep_solution->base Apply Stress oxid Oxidation (3% H₂O₂, RT) prep_solution->oxid Apply Stress therm Thermal Stress (Solid/Solution, 80°C) prep_solution->therm Apply Stress photo Photolytic Stress (UV/Vis light) prep_solution->photo Apply Stress hplc Analyze all samples by Stability-Indicating HPLC control->hplc Analyze alongside stressed samples sampling Withdraw samples at time points (e.g., 0, 2, 8, 24h) acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling neutralize Neutralize acid/base samples sampling->neutralize For acid/base samples sampling->hplc neutralize->hplc

Caption: Experimental workflow for a forced degradation study.

Troubleshooting Guide

Problem: Significant degradation of this compound is observed in the control sample during a stability study.

  • Possible Cause: The solvent itself may be reacting with the compound, or the ambient storage conditions (light, temperature) of the control are not suitable. Phenethylamine compounds can react with atmospheric carbon dioxide if left exposed to air.[1]

  • Solution: Ensure the control sample is stored in a tightly sealed container, protected from light (e.g., in an amber vial or wrapped in foil), and maintained at a controlled, cool temperature.[1] Consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize oxidative degradation.

Problem: No degradation is observed under initial stress conditions (e.g., 0.1 M HCl at room temperature).

  • Possible Cause: The stress conditions are not harsh enough to induce degradation within the timeframe of the experiment.

  • Solution: Increase the severity of the stress condition. For hydrolysis, you can increase the acid/base concentration or the temperature (e.g., reflux at 60°C).[3] For thermal stress, increase the temperature. It is a stepwise process to find the conditions that yield the target degradation level.

Illustrative Stability Data

The following table presents hypothetical data from a forced degradation study on this compound in different solvents. This is for illustrative purposes only, as extensive public data is not available. The goal of such an experiment would be to quantify the percentage of the parent compound that has degraded under various conditions.

Table 1: Illustrative Degradation of this compound (%) after 24 hours

Stress ConditionWaterMethanolAcetonitrile
Control (RT, dark) < 1%< 1%< 1%
Acid (0.1 M HCl, 60°C) 12.5%8.2%6.5%
Base (0.1 M NaOH, 60°C) 18.3%11.0%9.8%
Oxidation (3% H₂O₂, RT) 22.1%15.4%13.7%
Thermal (80°C) 5.6%3.1%2.5%
Photolytic (UV/Vis light) 7.9%4.5%3.8%

Note: This data is for example purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines the steps for conducting a forced degradation study to assess the stability of this compound.

1. Preparation of Stock and Control Solutions:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the desired solvent (e.g., ultrapure water, methanol, acetonitrile).
  • Prepare a control sample by diluting the stock solution to the final test concentration with the chosen solvent. Store this sample protected from light at 2-8°C.[5]

2. Application of Stress Conditions: [5]

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate in a water bath at 60°C.
  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate in a water bath at 60°C.
  • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light.
  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at 80°C. For solid-state thermal stress, place the neat compound in the oven under the same conditions.
  • Photolytic Degradation: Expose the stock solution to a light source that provides combined visible and UV light, as specified by ICH Q1B guidelines (e.g., minimum 1.2 million lux hours visible and 200 watt hours/m² UV). A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.

3. Sampling and Analysis:

  • Withdraw aliquots from each stressed sample and the control at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
  • For acid and base hydrolysis samples, neutralize the aliquots with an equimolar amount of NaOH or HCl, respectively, before dilution.
  • Dilute all samples to a suitable concentration for analysis using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.
  • Analyze the samples and calculate the percentage of this compound remaining and the percentage of each degradation product formed.

Postulated Degradation Pathway

Based on the chemical structure and common degradation mechanisms of phenethylamine compounds, a likely degradation pathway for this compound involves oxidation of the secondary amine.[1]

G cluster_main Postulated Oxidative Degradation parent Phenpromethamine product1 N-Oxide Derivative parent->product1 N-Oxidation product2 De-methylated Product parent->product2 N-Dealkylation oxidant [O] (e.g., H₂O₂)

Caption: Postulated oxidative degradation pathway of phenpromethamine.

References

Troubleshooting Phenpromethamine hydrochloride synthesis impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Phenpromethamine Hydrochloride. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to Phenpromethamine?

A1: Phenpromethamine, also known as N,β-dimethylphenethylamine, is structurally related to ephedrine and methamphetamine. Common synthetic approaches are analogous to those used for similar phenethylamines and can include:

  • Reductive Amination of Phenylacetone (P2P) derivatives: While less direct for Phenpromethamine, this general strategy is a cornerstone of phenethylamine synthesis.

  • Reduction of Ephedrine or Pseudoephedrine: This is a more direct route involving the deoxygenation of the hydroxyl group.

  • Eschweiler-Clarke Methylation of β-methylphenethylamine: This method introduces the N-methyl group in a final step.

Q2: I am seeing an unexpected peak in my GC-MS analysis after a Birch reduction of pseudoephedrine to synthesize a phenpromethamine precursor. What could it be?

A2: A common side product in the Birch reduction of ephedrine or pseudoephedrine is the partially reduced ring impurity, 1-(1’,4’-cyclohexadienyl)-2-methylaminopropane (CMP).[1][2] This impurity arises from the reduction of the aromatic ring instead of the intended deoxygenation of the benzylic alcohol.

Q3: My synthesis involves the conversion of an ephedrine-like precursor to a chloro-intermediate followed by reduction. What impurities should I look for?

A3: This route can generate several characteristic impurities. The intermediate chloro-compound can undergo internal substitution to form an aziridine ring, specifically 1,2-dimethyl-3-phenylaziridine.[3][4] Additionally, hydrolysis of the chloro-intermediate or rearrangement of the aziridine can lead to the formation of phenyl-2-propanone (P2P). P2P can then undergo self-condensation (an aldol condensation) to form impurities like 1-benzyl-3-methyl-naphthalene and 1,3-dimethyl-2-phenylnaphthalene.[3]

Q4: I used an Eschweiler-Clarke reaction to methylate a precursor amine and my yield is low, with several byproducts. What went wrong?

A4: The Eschweiler-Clarke reaction uses formaldehyde and formic acid to methylate primary or secondary amines.[5][6] While generally efficient, side reactions can occur. Incomplete methylation can leave unreacted starting material or the secondary amine intermediate. The reaction is typically heated, and prolonged heating or improper stoichiometry can lead to degradation or the formation of unexpected products. For primary amines, if less than two equivalents of formaldehyde are used, you may see more tertiary amine than the secondary amine, along with unreacted starting material.[5]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is allowed to proceed to completion.
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, reaction time, and solvent. For instance, in the Eschweiler-Clarke reaction, the temperature is typically near boiling in an aqueous solution.[5]
Poor Quality of Starting Materials Verify the purity of your starting materials (e.g., ephedrine, pseudoephedrine, or a precursor amine) using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis.
Loss During Workup and Purification Ensure proper pH adjustment during extraction steps to minimize the loss of the amine product in the aqueous phase. Optimize crystallization conditions (solvent, temperature) to maximize the recovery of the hydrochloride salt.
Problem 2: Presence of Significant Impurities in the Final Product
Symptom (Observed Impurity) Likely Cause & Synthetic Route Troubleshooting Steps
Peak corresponding to 1-(1’,4’-cyclohexadienyl)-2-methylaminopropane (CMP) Birch Reduction of an ephedrine/pseudoephedrine-like precursor.[1][2]- Ensure an excess of the proton source is used to favor deoxygenation over ring reduction.- Optimize the reaction time and temperature to minimize side reactions.
Peaks corresponding to Aziridine derivatives and Phenyl-2-propanone (P2P) Deoxygenation via a chloro-intermediate.[3][4]- Carefully control the temperature during the formation of the chloro-intermediate to prevent side reactions.- Use a milder reducing agent for the subsequent reduction step.- Optimize the workup procedure to remove the P2P precursor before it can react further.
Peaks corresponding to Naphthalenes P2P formation from a chloro-intermediate followed by self-condensation.[3]- Purify the intermediate after the reduction of the chloro-compound to remove any P2P before final workup and isolation.
Unreacted Starting Material (e.g., ephedrine-like precursor)Incomplete reaction in any of the synthetic routes.- Increase reaction time or temperature.- Ensure the proper stoichiometry of reagents.
Partially Methylated Amine Incomplete Eschweiler-Clarke reaction.[5]- Use an excess of formaldehyde and formic acid.- Ensure adequate reaction time and temperature.

Experimental Protocols

Key Analytical Experiments for Impurity Profiling

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

  • Objective: To separate and identify volatile impurities in the synthesized Phenpromethamine.

  • Instrumentation: An Agilent 7890 GC coupled to a 5977B MSD is a suitable system.[7]

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is appropriate for separating phenethylamine derivatives.

  • Inlet: Split injection (e.g., 20:1 split ratio) is often used for controlled substance analysis.[7]

  • Temperature Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: 5 minutes at 280 °C.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-550.

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol or ethyl acetate. If analyzing the hydrochloride salt, derivatization with an agent like BSTFA may be necessary to improve volatility and peak shape, though analysis of the free base is more common.

  • Data Analysis: Compare the obtained mass spectra of unknown peaks with spectral libraries (e.g., NIST, SWGDRUG) and known reference standards.

2. High-Performance Liquid Chromatography (HPLC) for Quantification of Impurities

  • Objective: To quantify the purity of this compound and determine the concentration of non-volatile impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for phenethylamine analysis.[8]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic modifier like methanol or acetonitrile.[8] A gradient elution may be necessary to resolve all impurities.

  • Flow Rate: Typically 1.0 mL/min.[8]

  • Detection: UV detection at a wavelength where both the main compound and impurities have significant absorbance (e.g., 241 nm for phenylethylamines).[8]

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase.

  • Quantification: Use an external standard method with a certified reference standard of this compound. Impurity levels can be reported as area percentages or quantified against their own reference standards if available.

Visualizations

Synthesis and Impurity Pathways

Synthesis_Impurities cluster_route1 Route 1: Deoxygenation via Chloro-intermediate cluster_route2 Route 2: Eschweiler-Clarke Methylation Ephedrine Ephedrine/Pseudoephedrine Precursor Chloro Chloro-intermediate Ephedrine->Chloro SOCl2 or PCl5 Phenpromethamine1 Phenpromethamine Chloro->Phenpromethamine1 Reduction (e.g., H2/Pd) Aziridine Aziridine Impurity Chloro->Aziridine Internal Substitution P2P P2P Impurity Chloro->P2P Hydrolysis Naphthalene Naphthalene Condensation Impurities P2P->Naphthalene Self-condensation PrimaryAmine β-methylphenethylamine SecondaryAmine N-methyl-β-methylphenethylamine (Phenpromethamine) PrimaryAmine->SecondaryAmine HCHO, HCOOH UnreactedPrimary Unreacted Primary Amine PrimaryAmine->UnreactedPrimary Incomplete Reaction

Caption: Potential synthesis routes for Phenpromethamine and associated impurity formation pathways.

General Troubleshooting Workflow

Troubleshooting_Workflow Start Synthesis Issue Identified (e.g., Low Yield, Impurities) Analyze Analyze Product (GC-MS, HPLC, NMR) Start->Analyze Identify Identify Impurities & Quantify Purity Analyze->Identify Compare Compare Impurity Profile to Known Pathways Identify->Compare Hypothesize Hypothesize Root Cause (e.g., Incomplete Reaction, Side Reaction) Compare->Hypothesize Optimize Optimize Reaction Conditions (Temp, Time, Stoichiometry) Hypothesize->Optimize Reaction Issue Purify Improve Purification (Recrystallization, Chromatography) Hypothesize->Purify Purification Issue Reanalyze Re-run Synthesis & Analyze Optimize->Reanalyze Purify->Reanalyze Reanalyze->Identify Iterate if needed End Problem Resolved Reanalyze->End Successful

Caption: A logical workflow for troubleshooting issues in this compound synthesis.

References

Technical Support Center: Phenpromethamine Hydrochloride Interference in Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding potential interference from phenpromethamine hydrochloride in common analytical assays. Phenpromethamine, a positional isomer of methamphetamine, can present significant challenges in analytical testing, potentially leading to inaccurate results. This guide offers insights into the mechanisms of interference and provides actionable protocols to ensure the accuracy and reliability of your experimental data.

Troubleshooting Guides

This section addresses specific issues that may arise during analytical assays due to the presence of this compound.

Immunoassay Screening

Issue: False-Positive Results for Amphetamine/Methamphetamine Immunoassays

Question: Our laboratory is experiencing an unexpectedly high rate of positive results for amphetamine/methamphetamine in our initial immunoassay screens. We suspect cross-reactivity from an unknown compound. Could phenpromethamine be the cause?

Answer: Yes, it is highly probable that phenpromethamine is causing false-positive results in your amphetamine/methamphetamine immunoassays. Immunoassays rely on the specific binding of an antibody to its target analyte. However, structurally similar compounds can also bind to the antibody, a phenomenon known as cross-reactivity. Phenpromethamine shares a core phenethylamine structure with amphetamine and methamphetamine, making it a likely cross-reactant in these assays.[1][2][3]

Troubleshooting Steps:

  • Review Assay Specificity: Consult the package insert or contact the manufacturer of your specific immunoassay kit to obtain data on its cross-reactivity with phenpromethamine or other phenethylamine analogs. While specific data for phenpromethamine may not always be available, data for structurally similar compounds like phentermine can provide an indication of potential interference.[2]

  • Confirmation Analysis: All presumptive positive results from immunoassays should be confirmed using a more specific analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] These techniques can definitively distinguish between phenpromethamine and methamphetamine.

  • Alternative Immunoassay: If phenpromethamine interference is a persistent issue, consider evaluating alternative immunoassay kits. Different manufacturers utilize antibodies with varying specificity, and some may exhibit lower cross-reactivity with phenpromethamine.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Issue: Co-elution and Misidentification of Methamphetamine

Question: During our GC-MS confirmation of a presumptive positive methamphetamine sample, we are observing a peak at the expected retention time for methamphetamine, but the mass spectrum shows some atypical ion ratios. Could this be due to phenpromethamine interference?

Answer: Yes, co-elution and similar fragmentation patterns of phenpromethamine and methamphetamine can lead to misidentification in GC-MS analysis. As positional isomers, these two compounds have identical molecular weights and can produce very similar mass spectra, especially after derivatization.[4] The primary difference in their structure is the position of the methyl group on the propyl chain.

Troubleshooting Steps:

  • Optimize Chromatographic Separation: The key to resolving this issue is to achieve baseline separation of phenpromethamine and methamphetamine. This can be accomplished by:

    • Column Selection: Utilize a GC column with high resolving power, such as a Rxi-5Sil MS column, which is known for its inertness and ability to separate derivatized amphetamines.

    • Temperature Program Optimization: Carefully adjust the GC oven temperature program to maximize the separation between the two isomers. A slower temperature ramp rate around the elution time of the target compounds can often improve resolution.

  • Mass Spectral Analysis:

    • Examine Unique Fragment Ions: While the overall mass spectra are similar, there may be subtle differences in the relative abundances of certain fragment ions. A careful comparison of the unknown spectrum to reference spectra of both phenpromethamine and methamphetamine is crucial.

    • Chemical Ionization (CI): Consider using chemical ionization as an alternative to electron ionization (EI). CI is a softer ionization technique that often results in a more abundant molecular ion and less fragmentation, which can sometimes aid in differentiating isomers.

  • Derivatization Strategy: The choice of derivatizing agent can influence the fragmentation pattern and chromatographic behavior of the analytes. While common derivatizing agents like trifluoroacetic anhydride (TFAA) are used, exploring alternative reagents might provide better differentiation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Issue: Inadequate Separation of Phenpromethamine and Methamphetamine

Question: We are developing an LC-MS/MS method for the quantification of methamphetamine, but we are concerned about potential interference from phenpromethamine. How can we ensure the specific and accurate measurement of methamphetamine?

Answer: LC-MS/MS is a powerful technique for differentiating isomers, but achieving baseline chromatographic separation is still critical for accurate quantification and to avoid ion suppression.

Troubleshooting Steps:

  • Chiral Chromatography: Since phenpromethamine and methamphetamine are positional isomers and can also exist as enantiomers, employing a chiral column is the most effective way to achieve separation. A Supelco Astec CHIROBIOTIC V2 column has been shown to be effective for separating d- and l-isomers of amphetamine and methamphetamine and would likely separate the positional isomers as well.

  • Mobile Phase Optimization: Adjusting the mobile phase composition, including the organic modifier (e.g., methanol, acetonitrile) and additives (e.g., formic acid, ammonium formate), can significantly impact the retention and separation of the isomers.

  • Method Validation: A robust method validation is essential to demonstrate the specificity of the assay. This should include:

    • Selectivity: Analyzing blank matrix samples spiked with phenpromethamine to ensure no signal is detected at the retention time and MRM transition of methamphetamine.

    • Matrix Effects: Evaluating the impact of the sample matrix on the ionization of both analytes to correct for any potential ion suppression or enhancement.

Quantitative Data Summary

The following table summarizes the mass spectral data for phenpromethamine and methamphetamine, highlighting the similarities that can lead to analytical interference.

CompoundMolecular WeightKey Mass Fragments (m/z)
Phenpromethamine 149.23 g/mol 58, 91, 134
Methamphetamine 149.23 g/mol 58, 91, 119

Note: The fragmentation patterns can vary depending on the analytical conditions and derivatization method used.

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed in the troubleshooting guides.

Protocol 1: Immunoassay Screening for Amphetamines

This protocol provides a general procedure for using a competitive binding immunoassay for the qualitative detection of amphetamines in urine.

Materials:

  • Amphetamine immunoassay test strips or cassettes

  • Urine specimen collection cups

  • Timer

  • Positive and negative controls

Procedure:

  • Bring the test device, urine specimen, and controls to room temperature (15-30°C) prior to testing.

  • Remove the test device from the sealed pouch and use it as soon as possible.

  • For test strips, immerse the strip into the urine specimen with the arrow pointing towards the specimen. Do not immerse past the maximum line (MAX).

  • For cassettes, place the cassette on a clean and level surface. Hold the dropper vertically and transfer 3 full drops of urine (approximately 100 µL) to the specimen well (S) of the test cassette, and then start the timer. Avoid trapping air bubbles in the specimen well.

  • Read the results at 5 minutes. Do not interpret the result after 10 minutes.

Interpretation of Results:

  • Negative: Two lines appear. One colored line should be in the control region (C), and another apparent colored line should be in the test region (T).

  • Positive: One colored line appears in the control region (C). No line appears in the test region (T).

  • Invalid: The control line (C) fails to appear.

Protocol 2: GC-MS Confirmation of Amphetamines (with Derivatization)

This protocol outlines a general procedure for the confirmation and quantification of amphetamines in biological samples using GC-MS following derivatization.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., Rxi-5Sil MS)

  • Solid-phase extraction (SPE) cartridges

  • Derivatizing agent (e.g., Trifluoroacetic anhydride - TFAA)

  • Internal standards (deuterated analogs of the analytes)

  • Solvents (e.g., ethyl acetate, methanol)

  • Vortex mixer, centrifuge, and evaporator

Procedure:

  • Sample Preparation (Solid-Phase Extraction):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the sample (e.g., urine, plasma) onto the cartridge.

    • Wash the cartridge with water and then an acidic buffer.

    • Dry the cartridge thoroughly.

    • Elute the analytes with an appropriate organic solvent mixture (e.g., ethyl acetate/isopropanol/ammonium hydroxide).

  • Derivatization:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of ethyl acetate and add the derivatizing agent (TFAA).

    • Heat the mixture at a specified temperature (e.g., 70°C) for a set time (e.g., 20 minutes) to complete the reaction.

    • Evaporate the solution to dryness again and reconstitute in a suitable solvent for injection.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Utilize a temperature program that provides optimal separation of the target analytes.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of the derivatized analytes and internal standards.

Protocol 3: LC-MS/MS Separation of Phenpromethamine and Methamphetamine

This protocol describes a method for the chromatographic separation of phenpromethamine and methamphetamine using a chiral column.

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Chiral column (e.g., Supelco Astec CHIROBIOTIC V2, 25 cm x 2.1 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of methanol, 0.1% (v/v) glacial acetic acid, and 0.02% (v/v) ammonium hydroxide.

  • Flow Rate: 0.250 mL/min.

  • Column Temperature: 20°C.

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Methamphetamine: Monitor at least two transitions (e.g., precursor ion m/z 150.1 -> product ions m/z 119.1 and m/z 91.1).

    • Phenpromethamine: Monitor at least two transitions (e.g., precursor ion m/z 150.1 -> product ions, which would need to be determined experimentally but would likely include m/z 91.1 and potentially others that differ from methamphetamine).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the salt form of phenpromethamine, a sympathomimetic amine that is structurally related to amphetamine and methamphetamine. It was previously used as a nasal decongestant. Due to its stimulant properties, it is a banned substance in sports.

Q2: Why does phenpromethamine interfere with methamphetamine assays?

A2: Phenpromethamine and methamphetamine are positional isomers, meaning they have the same chemical formula (C10H15N) and molecular weight, but differ in the arrangement of atoms. This structural similarity is the primary reason for interference in analytical assays. In immunoassays, the antibody may not be specific enough to distinguish between the two molecules. In mass spectrometry, they can produce similar fragmentation patterns, making differentiation difficult without adequate chromatographic separation.

Q3: Can derivatization in GC-MS help to distinguish between phenpromethamine and methamphetamine?

A3: Derivatization can sometimes help, as the resulting derivatives may have slightly different fragmentation patterns or chromatographic properties. However, for closely related isomers like phenpromethamine and methamphetamine, the mass spectra of their derivatives can still be very similar.[4] Therefore, achieving good chromatographic separation remains the most critical factor for accurate identification.

Q4: Is it possible to have a positive immunoassay screen for amphetamines and a negative confirmation by GC-MS or LC-MS/MS?

A4: Yes, this is a common scenario and is often due to cross-reactivity in the initial immunoassay. A substance like phenpromethamine could trigger a positive result in the less specific immunoassay, but the more specific confirmation method (GC-MS or LC-MS/MS) would correctly identify that the target analyte (amphetamine or methamphetamine) is not present.

Q5: Where can I find reference standards for this compound?

A5: Analytical reference standards for this compound are available from various chemical suppliers that specialize in reference materials for forensic and research applications.

Visualizations

The following diagrams illustrate key concepts and workflows related to the analysis of phenpromethamine and potential interferences.

InterferenceMechanism Potential Mechanisms of Phenpromethamine Interference cluster_Immunoassay Immunoassay cluster_MS Mass Spectrometry Antibody Amphetamine Antibody FP False Positive Antibody->FP Signal Meth Methamphetamine Meth->Antibody Binds (True Positive) Phen Phenpromethamine Phen->Antibody Cross-reacts MS_Analyzer MS Analyzer Meth_MS Methamphetamine Spectrum (m/z 58, 91, 119) MS_Analyzer->Meth_MS Identical MW Phen_MS Phenpromethamine Spectrum (m/z 58, 91, 134) MS_Analyzer->Phen_MS Similar Fragments MisID Misidentification Meth_MS->MisID Phen_MS->MisID

Caption: Mechanisms of phenpromethamine interference in analytical assays.

AnalyticalWorkflow Recommended Analytical Workflow for Amphetamine/Methamphetamine Testing Sample Biological Sample (e.g., Urine) Screen Immunoassay Screen Sample->Screen Positive Presumptive Positive Screen->Positive Cross-reactivity? Negative Negative Screen->Negative Confirm Confirmation Method (GC-MS or LC-MS/MS) Positive->Confirm TruePositive True Positive (Methamphetamine Present) Confirm->TruePositive FalsePositive False Positive (Phenpromethamine Interference) Confirm->FalsePositive

Caption: Recommended workflow for analyzing samples for amphetamines.

ChromatographicSeparation Importance of Chromatographic Resolution cluster_Poor Poor Separation cluster_Good Good Separation PoorSep GoodSep

Caption: Chromatographic separation of isomeric compounds.

References

Technical Support Center: Optimizing Dosage for In Vivo Studies with Phenpromethamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Phenpromethamine hydrochloride for in vivo studies. Due to the limited availability of specific preclinical data for this compound, this resource offers general principles, troubleshooting advice, and detailed experimental protocols based on the pharmacology of sympathomimetic amines and CNS stimulants.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a sympathomimetic agent structurally related to amphetamines.[1] It acts as a norepinephrine-dopamine releasing agent (NDRA), which means it stimulates the release of these neurotransmitters in the brain.[1] This action leads to central nervous system (CNS) stimulation, increased locomotor activity, and elevated blood pressure.[2] Historically, it was used as a nasal decongestant.[1]

Q2: I cannot find a reported LD50 value for this compound. How do I determine a safe starting dose for my in vivo study?

A2: When an LD50 value is not available, a conservative dose-finding study is crucial. It is recommended to start with a very low dose and incrementally increase it while closely monitoring the animals for any signs of toxicity. A thorough literature review of structurally similar compounds, such as other phenethylamines or amphetamine analogs, can provide a potential starting range. For any new compound, a dose-ranging study is essential to establish both the minimum effective dose (MED) and the maximum tolerated dose (MTD).

Q3: What are the expected physiological and behavioral effects of this compound in animal models?

A3: Based on its mechanism of action as a CNS stimulant, you can expect to observe dose-dependent increases in:

  • Locomotor activity: Increased movement, exploration, and general activity.[2]

  • Stereotyped behaviors: Repetitive, non-functional behaviors such as sniffing, gnawing, or head weaving at higher doses.

  • Physiological arousal: Increased heart rate and blood pressure.[2]

Monitoring these parameters is key to determining the effective dose range for your specific research question.

Q4: What are the common routes of administration for in vivo studies with compounds like this compound?

A4: The choice of administration route depends on the desired pharmacokinetic profile and the experimental goals. Common routes for CNS stimulants include:

  • Intraperitoneal (IP): Offers rapid absorption and is a common route for systemic administration in rodents.

  • Oral (PO) gavage: Used to assess the effects following oral ingestion, which is relevant for predicting human use.

  • Subcutaneous (SC): Provides a slower and more sustained release compared to IP injection.

  • Intravenous (IV): Allows for direct and immediate systemic circulation, providing precise control over the administered dose.

Troubleshooting Guides

Issue 1: High variability in behavioral responses between animals at the same dose.

  • Question: Why am I seeing significant differences in locomotor activity among animals in the same dose group?

  • Answer: High variability can be due to several factors:

    • Individual differences in metabolism: Genetic variations can lead to differences in how quickly the compound is metabolized and cleared.

    • Stress: Stress from handling or the experimental environment can significantly impact an animal's response to a stimulant. Ensure a consistent and low-stress handling and testing environment.

    • Acclimation period: Insufficient acclimation to the testing apparatus can lead to novelty-induced hyperactivity, confounding the drug's effects.

    • Injection technique: Inconsistent injection volumes or sites (for IP or SC administration) can alter absorption rates.

Troubleshooting Workflow for High Variability

A High Inter-Animal Variability Observed B Review Handling and Acclimation Protocols Ensure consistency and low-stress environment. A->B C Refine Injection Technique Verify volume and administration site accuracy. A->C F Variability Reduced? B->F C->F D Increase Sample Size (n) To improve statistical power. E Consider a different route of administration e.g., PO vs. IP for more consistent absorption. D->E H Consult with veterinarian or experienced colleague E->H F->D No G Proceed with Experiment F->G Yes A Animal Acclimation (Housing and Testing Room) B Habituation to Locomotor Chambers (30-60 min) A->B C Dose Preparation and Administration (Vehicle and Phenpromethamine HCl doses) B->C D Locomotor Activity Recording (e.g., 120 min) C->D E Data Analysis (Time-course and total activity) D->E F Determine MED and Dose-Response Curve E->F cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Phen Phenpromethamine hydrochloride VMAT2 VMAT2 Phen->VMAT2 Inhibits DAT DAT Phen->DAT Reverses Transport NET NET Phen->NET Reverses Transport DA_vesicle Dopamine Vesicles NE_vesicle Norepinephrine Vesicles DA_synapse Dopamine NE_synapse Norepinephrine DA_vesicle->DA_synapse Release NE_vesicle->NE_synapse Release DA_receptor Dopamine Receptors DA_synapse->DA_receptor ADR_receptor Adrenergic Receptors NE_synapse->ADR_receptor Response Cellular Response (e.g., Increased Firing Rate) DA_receptor->Response ADR_receptor->Response

References

Technical Support Center: Phenpromethamine Hydrochloride Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their studies involving Phenpromethamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the salt form of Phenpromethamine, a sympathomimetic agent belonging to the phenethylamine group.[1][2] Its primary mechanism of action is as a norepinephrine-dopamine releasing agent (NDRA).[1] It stimulates the release of these neurotransmitters from presynaptic neurons, leading to increased concentrations in the synaptic cleft and subsequent activation of adrenergic and dopaminergic receptors.

Q2: What are the main safety concerns when handling this compound?

Phenpromethamine is classified as a stimulant and is a banned substance by the World Anti-Doping Agency.[1][3] Due to its stimulant properties, it can cause increased heart rate and blood pressure.[4] Researchers should handle this compound with appropriate personal protective equipment (PPE) in a controlled laboratory setting. It is intended for research use only and is not for human or veterinary use.[5]

Q3: How should this compound be stored?

For short-term storage (days to weeks), it is recommended to keep this compound in a dry, dark place at 0-4°C.[5] For long-term storage (months to years), it should be stored at -20°C.[5] Proper storage is crucial to prevent degradation and maintain the integrity of the compound.

Q4: In what solvents is this compound soluble?

Troubleshooting Guides

Issue 1: Inconsistent Analytical Results (e.g., HPLC, GC-MS)
Potential Cause Troubleshooting Steps
Sample Degradation 1. Ensure the compound has been stored correctly (dry, dark, at the recommended temperature).[5] 2. Prepare fresh stock solutions for each experiment. 3. Avoid repeated freeze-thaw cycles of stock solutions. 4. Consider performing a stability study under your experimental conditions.
Improper Sample Preparation 1. Verify the calibration of balances and pipettes. 2. Ensure complete dissolution of the compound in the chosen solvent. Sonication may aid dissolution. 3. Filter samples through an appropriate syringe filter (e.g., 0.22 µm) before injection to remove particulates.
Suboptimal Chromatographic Conditions 1. Optimize the mobile phase composition and gradient for better peak separation. 2. Adjust the column temperature to improve peak shape. 3. Ensure the column is properly conditioned and has not exceeded its lifetime. 4. For GC-MS, consider derivatization to improve volatility and peak shape.
Matrix Effects 1. If analyzing in a complex matrix (e.g., plasma, tissue homogenate), perform a matrix effect study. 2. Employ appropriate sample clean-up techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). 3. Use a matrix-matched calibration curve or an internal standard to correct for matrix effects.
Issue 2: Apparent Sample Degradation or Instability
Potential Cause Troubleshooting Steps
Hydrolysis 1. Prepare solutions in anhydrous solvents if possible, or use freshly prepared aqueous solutions. 2. Buffer aqueous solutions to a pH where the compound is most stable (typically slightly acidic for amine salts). 3. Store solutions at low temperatures (4°C or -20°C).
Oxidation 1. Degas solvents to remove dissolved oxygen. 2. Consider adding an antioxidant to the solution if compatible with your experiment. 3. Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation 1. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. 2. Minimize exposure to ambient light during experimental procedures.

Experimental Protocols

Key Experiment: In Vitro Neurotransmitter Release Assay

This protocol outlines a general method for assessing the ability of this compound to induce the release of norepinephrine and dopamine from rat brain synaptosomes, based on its known mechanism of action.[1]

1. Preparation of Synaptosomes:

  • Isolate synaptosomes from the desired rat brain region (e.g., striatum for dopamine, hippocampus for norepinephrine) using a standard sucrose density gradient centrifugation method.
  • Resuspend the final synaptosome pellet in a physiological buffer (e.g., Krebs-Ringer buffer).

2. Neurotransmitter Loading:

  • Pre-incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine) to allow for uptake.
  • Wash the synaptosomes to remove excess unincorporated radiolabel.

3. Neurotransmitter Release Assay:

  • Aliquot the loaded synaptosomes into tubes.
  • Add varying concentrations of this compound or a vehicle control.
  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.
  • Terminate the release by rapid filtration or centrifugation.
  • Measure the amount of radioactivity released into the supernatant and remaining in the synaptosomes using a scintillation counter.

4. Data Analysis:

  • Calculate the percentage of neurotransmitter release for each concentration of this compound.
  • Plot the concentration-response curve and determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 NE_DA Norepinephrine (NE) & Dopamine (DA) NET_DAT NE/DA Transporters (NET/DAT) Phen Phenpromethamine NE_DA_released Increased NE/DA NET_DAT->NE_DA_released Reverses transport direction Phen->VMAT2 Disrupts vesicular storage Phen->NET_DAT Enters neuron via transporters Receptors Adrenergic/Dopaminergic Receptors NE_DA_released->Receptors Binds to receptors Signal Postsynaptic Signaling Receptors->Signal Activates Experimental_Workflow cluster_troubleshooting Troubleshooting Points start Start prep Prepare Phenpromethamine HCl Stock Solution start->prep assay In Vitro / In Vivo Assay (e.g., Neurotransmitter Release) prep->assay ts1 Check Solubility & Stability prep->ts1 sample_collection Sample Collection (e.g., Supernatant, Plasma) assay->sample_collection ts2 Validate Assay Performance assay->ts2 analysis Analytical Quantification (e.g., HPLC, LC-MS/MS) sample_collection->analysis data_processing Data Processing & Statistical Analysis analysis->data_processing ts3 Optimize Analytical Method analysis->ts3 results Results & Interpretation data_processing->results end End results->end

References

Technical Support Center: Analysis of Phenpromethamine Hydrochloride Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenpromethamine hydrochloride. The information provided is based on general principles of pharmaceutical degradation and analysis of structurally related compounds, given the limited specific data available for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on the structure of phenpromethamine, an N-substituted amphetamine derivative, the most probable degradation pathways include oxidation, N-dealkylation, and potential reactions under photolytic and extreme pH conditions. Oxidative degradation may target the secondary amine and the benzylic position. N-dealkylation would lead to the formation of amphetamine.

Q2: What are the typical stress conditions used in forced degradation studies for a compound like this compound?

A2: Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and validate the stability-indicating nature of analytical methods.[1][2] Typical stress conditions include:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.

  • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Dry heat (e.g., 80-105°C) or in solution at elevated temperatures.[3]

  • Photolytic Degradation: Exposure to UV and visible light.

Q3: Which analytical techniques are most suitable for analyzing this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for the analysis of phenpromethamine and its degradation products.[4] Mass Spectrometry (MS) coupled with HPLC (LC-MS) is highly recommended for the identification and structural elucidation of unknown degradation products.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool, particularly for volatile derivatives.[6]

Troubleshooting Guides

Issue 1: Poor peak shape or resolution in HPLC analysis.
Possible Cause Troubleshooting Step
Inappropriate mobile phase pH The amine group in phenpromethamine and its potential degradation products makes the mobile phase pH critical. Ensure the pH is controlled with a suitable buffer and is at least 2 pH units away from the pKa of the analytes to ensure consistent ionization. For basic compounds, a lower pH (e.g., 2.5-4) is often effective.
Incompatible column chemistry A C18 column is a good starting point, but for polar degradation products, a column with a different selectivity (e.g., C8, Phenyl, or a polar-embedded phase) might provide better resolution.
Secondary interactions with silica Residual silanol groups on the stationary phase can interact with the basic amine groups, leading to tailing peaks. Use a high-purity, end-capped column or add a competing base (e.g., triethylamine) to the mobile phase at a low concentration (e.g., 0.1%).
Sample overload Injecting too concentrated a sample can lead to broad, asymmetric peaks. Dilute the sample and re-inject.
Issue 2: Inconsistent or non-reproducible results.
Possible Cause Troubleshooting Step
Sample instability Phenpromethamine or its degradation products may be unstable in the sample solvent or under autosampler conditions. Prepare samples fresh and consider using a cooled autosampler.
Incomplete reaction in forced degradation The degradation reaction may not have gone to completion or may be proceeding in an uncontrolled manner. Ensure consistent timing, temperature, and reagent concentrations during stress testing. Neutralize acidic or basic stress samples before injection to prevent on-column reactions.
Mobile phase preparation Inconsistencies in mobile phase composition can lead to shifts in retention time and changes in resolution. Prepare fresh mobile phase daily and ensure accurate pH measurement and component mixing.
Issue 3: Difficulty in identifying unknown degradation products.
Possible Cause Troubleshooting Step
Insufficient data for structural elucidation A single analytical technique may not provide enough information. Utilize hyphenated techniques like LC-MS/MS to obtain molecular weight and fragmentation data. Nuclear Magnetic Resonance (NMR) spectroscopy can also be invaluable for definitive structure confirmation if the degradant can be isolated in sufficient quantity.
Co-elution of peaks The unknown degradant may be co-eluting with another component. Optimize the HPLC method by changing the gradient, mobile phase composition, or column chemistry to achieve better separation.
Low concentration of the degradant The degradation product may be present at a very low level. Concentrate the sample or use a more sensitive detector (e.g., a mass spectrometer).

Data Presentation

Table 1: Summary of Potential Forced Degradation Conditions and Inferred Degradation Products of this compound
Stress Condition Reagents and Conditions Potential Degradation Pathway Inferred Degradation Product(s) Primary Analytical Technique
Acidic Hydrolysis 0.1 M HCl, 60°C, 24hGenerally stable, but potential for minor degradation.Minimal degradation expected.HPLC-UV, LC-MS
Basic Hydrolysis 0.1 M NaOH, 60°C, 24hPotential for minor degradation.Minimal degradation expected.HPLC-UV, LC-MS
Oxidative Degradation 3% H₂O₂, RT, 24hOxidation of the secondary amine and/or benzylic position.N-oxide derivative, Hydroxylated derivatives.LC-MS, HPLC-UV
Thermal Degradation 80°C, 48h (Solid & Solution)General decomposition.Various unspecified products.HPLC-UV, LC-MS
Photolytic Degradation ICH Q1B conditionsPhotochemical reactions.Various unspecified products.HPLC-UV, LC-MS

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute to a suitable concentration with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60°C for 24 hours. Cool, neutralize with 1 M HCl, and dilute to a suitable concentration with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours. Dilute to a suitable concentration with the mobile phase.

  • Thermal Degradation:

    • Solid State: Keep a known amount of solid this compound in a hot air oven at 80°C for 48 hours. Dissolve a portion of the stressed solid in a suitable solvent and dilute to a suitable concentration.

    • Solution State: Keep 1 mL of the stock solution at 80°C for 48 hours. Cool and dilute to a suitable concentration with the mobile phase.

  • Photolytic Degradation: Expose the stock solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (or scan for optimal wavelength).

  • Injection Volume: 10 µL.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity should be demonstrated by the ability to separate the main peak from all degradation product peaks.

Mandatory Visualization

G cluster_main Inferred Degradation Pathway of Phenpromethamine Phenpromethamine Phenpromethamine N_Oxide Phenpromethamine N-Oxide Phenpromethamine->N_Oxide Oxidation (H₂O₂) Hydroxylated Hydroxylated Derivative Phenpromethamine->Hydroxylated Oxidation (H₂O₂) Amphetamine Amphetamine Phenpromethamine->Amphetamine N-Dealkylation

Caption: Inferred degradation pathways of phenpromethamine.

G cluster_workflow Experimental Workflow for Degradation Product Analysis start Start: Phenpromethamine HCl Sample forced_degradation Forced Degradation (Acid, Base, H₂O₂, Heat, Light) start->forced_degradation hplc_dev Stability-Indicating HPLC Method Development forced_degradation->hplc_dev sample_analysis Analysis of Stressed Samples by HPLC-UV hplc_dev->sample_analysis peak_detection Detection of Degradation Peaks sample_analysis->peak_detection lc_ms_analysis LC-MS/MS Analysis for Identification peak_detection->lc_ms_analysis Unknown Peaks Found end End: Report Generation peak_detection->end No Degradation structure_elucidation Structure Elucidation of Degradation Products lc_ms_analysis->structure_elucidation structure_elucidation->end

Caption: Workflow for degradation product analysis.

References

Technical Support Center: Enhancing the Resolution of Phenpromethamine Hydrochloride in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Phenpromethamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in achieving optimal chromatographic resolution during your experiments.

Introduction

This compound is a sympathomimetic amine and a chiral compound. Achieving adequate resolution of its enantiomers and separation from potential impurities is critical for accurate quantification, ensuring the quality, safety, and efficacy of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for this purpose. This guide addresses common challenges encountered during the analysis of Phenpromethamine and provides practical solutions for enhancing resolution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor resolution when analyzing this compound?

Poor resolution in the chromatographic analysis of this compound can stem from several factors, including:

  • Inappropriate column selection: The choice of stationary phase is crucial for separating enantiomers and related substances.

  • Suboptimal mobile phase composition: The type of organic modifier, pH, and additives can significantly impact selectivity.

  • Incorrect column temperature: Temperature affects the thermodynamics of partitioning and can influence chiral recognition.[1]

  • Low column efficiency: This can be due to a degraded column, improper packing, or an un-optimized flow rate.

Q2: How critical is chiral separation for this compound analysis?

As a chiral compound, the enantiomers of Phenpromethamine can exhibit different pharmacological and toxicological profiles.[2] Regulatory agencies increasingly favor the development of single-enantiomer drugs.[2] Therefore, a robust chromatographic method that can separate and quantify the individual enantiomers is essential for drug development and quality control.

Q3: What type of HPLC column is recommended for the chiral separation of Phenpromethamine?

For chiral separations, specialized Chiral Stationary Phases (CSPs) are necessary. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and often provide good enantioselectivity for a broad range of compounds, including amines.[3]

Q4: Can peak tailing affect the resolution of Phenpromethamine, and how can it be minimized?

Yes, peak tailing can significantly reduce resolution. Phenpromethamine is a basic compound and can exhibit strong interactions with residual silanol groups on silica-based stationary phases, leading to tailing.[1] To minimize tailing:

  • Use a base-deactivated column or an end-capped column.

  • Add a basic modifier , such as 0.1% diethylamine (DEA) or triethylamine (TEA), to the mobile phase to block the active silanol sites.[1]

  • Optimize the mobile phase pH.

Troubleshooting Guide: Enhancing Resolution

This section provides a systematic approach to troubleshooting and improving the resolution of this compound in your chromatographic experiments.

Issue 1: Poor Resolution (Rs < 1.5) Between Phenpromethamine Enantiomers

Troubleshooting Workflow:

start Poor Enantiomeric Resolution (Rs < 1.5) step1 Optimize Mobile Phase start->step1 step2 Adjust Temperature step1->step2 If no improvement end Resolution Improved step1->end Success step3 Change Chiral Stationary Phase (CSP) step2->step3 If no improvement step2->end Success step4 Decrease Flow Rate step3->step4 If no improvement step3->end Success step4->end Success

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps & Protocols:

  • Optimize Mobile Phase Composition (Selectivity):

    • Change Organic Modifier: If using acetonitrile, try switching to methanol or isopropanol, or use a combination. Different organic modifiers can alter the chiral recognition mechanism.

    • Add an Additive: For basic compounds like Phenpromethamine, adding a small percentage (0.1%) of a basic modifier like diethylamine (DEA) or an acidic modifier like trifluoroacetic acid (TFA) can significantly improve peak shape and selectivity.[1]

  • Adjust Column Temperature (Thermodynamics):

    • Decrease Temperature: Generally, lower temperatures enhance the enantioselectivity of polysaccharide-based CSPs.[1] Try decreasing the temperature in 5°C increments (e.g., from 25°C to 15°C).

    • Increase Temperature: In some cases, increasing the temperature can improve efficiency and may lead to better resolution.[1]

  • Select a Different Chiral Stationary Phase (Selectivity):

    • If resolution is still poor, the chosen CSP may not be suitable. Consider screening other polysaccharide-based columns (e.g., different derivatives of cellulose or amylose) or a protein-based column.

  • Decrease Flow Rate (Efficiency):

    • Lowering the flow rate can increase column efficiency and may improve resolution, although this will increase the analysis time.[4]

Issue 2: Peak Tailing of Phenpromethamine

Troubleshooting Workflow:

start Peak Tailing Observed step1 Check for Column Overload start->step1 step2 Optimize Mobile Phase Additives step1->step2 If tailing persists end Symmetric Peak Achieved step1->end Success step3 Verify Column Health step2->step3 If tailing persists step2->end Success step3->end Success

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps & Protocols:

  • Rule out Column Overload:

    • Protocol: Prepare a 1:10 dilution of your sample and inject it. If the peak shape improves significantly, the original sample concentration was too high.[1]

  • Optimize Mobile Phase Additives:

    • Protocol for Basic Compounds: Add 0.1% diethylamine (DEA) or triethylamine (TEA) to the mobile phase to compete with Phenpromethamine for active silanol sites on the stationary phase.[1]

  • Check Column Health:

    • Protocol: A contaminated or degraded column can cause peak tailing. If the column is old or has been used with harsh conditions, consider replacing it.

Experimental Protocols

The following are example experimental protocols for the analysis of this compound. These should be used as a starting point for method development and optimization.

HPLC Method for Chiral Separation of Phenpromethamine

Experimental Workflow:

prep Sample Preparation (1 mg/mL in Mobile Phase) hplc HPLC System (Isocratic Elution) prep->hplc column Chiral Column (Polysaccharide-based) hplc->column detection UV Detection (220 nm) column->detection analysis Data Analysis (Resolution Calculation) detection->analysis

Caption: Experimental workflow for chiral HPLC analysis.

Method Parameters:

ParameterCondition
Column Polysaccharide-based Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions: 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection UV at 220 nm
Sample Preparation Dissolve Phenpromethamine HCl standard in the mobile phase to a final concentration of 1 mg/mL.

Expected Results (Hypothetical):

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) 8.59.8
Peak Width (min) 0.40.45
Resolution (Rs) \multicolumn{2}{c}{2.5}
GC-MS Method for Phenpromethamine Analysis

Experimental Workflow:

prep Sample Preparation (Dissolve in Methanol) derivatization Derivatization (Optional) (e.g., with HFBA) prep->derivatization gcms GC-MS System derivatization->gcms column GC Column (e.g., HP-5MS) gcms->column detection Mass Spectrometry (Scan Mode) column->detection analysis Data Analysis (Peak Identification) detection->analysis

Caption: Experimental workflow for GC-MS analysis.

For the analysis of sympathomimetic amines like Phenpromethamine by GC-MS, derivatization is often employed to improve peak shape and thermal stability.[5][6]

Method Parameters:

ParameterCondition
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Mode Splitless
Injector Temperature 250°C
Oven Program Initial temp: 100°C, hold for 1 min; Ramp to 280°C at 15°C/min; Hold for 5 min
Carrier Gas Helium at 1.0 mL/min
MS Transfer Line 280°C
MS Ion Source 230°C
MS Quadrupole 150°C
Scan Range 40-400 m/z
Sample Preparation Dissolve Phenpromethamine HCl in methanol. For derivatization, react with a suitable agent like heptafluorobutyric anhydride (HFBA).

Expected Results (Hypothetical):

CompoundRetention Time (min)Key Mass Fragments (m/z)
Phenpromethamine 9.2(Illustrative values) 58, 91, 148
HFBA Derivative 11.5(Illustrative values) 240, 344

By systematically applying the troubleshooting steps and optimizing the experimental parameters outlined in this guide, researchers can significantly enhance the resolution of this compound in their chromatographic analyses, leading to more accurate and reliable results.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Phenpromethamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to a lack of publicly available, validated analytical methods specifically for Phenpromethamine hydrochloride, this guide provides a comparative analysis of methods validated for a closely related structural analog, Phenylpropanolamine hydrochloride. The structural similarity between these two small amine hydrochlorides suggests that the methodologies presented herein would be highly applicable and serve as an excellent starting point for the validation of analytical methods for this compound.

Introduction

This compound, a sympathomimetic amine, requires robust and reliable analytical methods for its quantification and quality control in pharmaceutical formulations. The validation of these methods is critical to ensure the identity, purity, strength, and quality of the final drug product. This guide provides a comparative overview of common analytical techniques that can be employed for the validation of this compound analysis, drawing upon established methods for the analogous compound, Phenylpropanolamine hydrochloride. The primary methods discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound depends on various factors, including the nature of the sample, the required sensitivity, and the available instrumentation. HPLC is often favored for its versatility in handling non-volatile and thermally labile compounds, making it suitable for a wide range of pharmaceutical analyses.[1][2][3][4] In contrast, GC is ideal for volatile and thermally stable compounds.[1][2][3][4][5] UV-Vis spectrophotometry offers a simpler and more cost-effective approach, particularly for routine quantification in simple matrices.

Table 1: Comparison of Analytical Methods for Amine Hydrochloride Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis Spectrophotometry
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.Measurement of the absorption of ultraviolet-visible light by the analyte.
Applicability Non-volatile and thermally unstable compounds. Suitable for complex mixtures.[2][3][4]Volatile and thermally stable compounds.[2][3][5]Compounds with a suitable chromophore. Best for simpler matrices.
Sample Preparation Generally simpler for solid dosage forms.May require derivatization to increase volatility and thermal stability.Minimal sample preparation required.
Sensitivity & Selectivity High sensitivity and selectivity, especially when coupled with detectors like MS.[1][2]Very high sensitivity with detectors like FID and MS.[3]Generally lower sensitivity and selectivity compared to chromatographic methods.
Analysis Time Can be faster for simple mixtures, but complex separations may take longer.[1]Typically offers faster analysis times for volatile compounds.[1]Very rapid analysis.
Instrumentation Cost Moderate to high.[3]Moderate to high.Low.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of drug substances. For amine hydrochlorides like Phenylpropanolamine hydrochloride, reversed-phase HPLC is commonly employed.

Experimental Protocol (Based on Phenylpropanolamine HCl analysis)

A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be developed and validated for the determination of Phenylpropanolamine hydrochloride. An isocratic elution with a mobile phase mixture of water, methanol, and glacial acetic acid (in a ratio of 70:30:1 v/v/v) can be used. The separation can be achieved on a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a flow rate of 1.0 mL/min and UV detection at 250 nm.[6]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Standard/Sample s2 Dissolve in Mobile Phase s1->s2 s3 Sonicate to Dissolve s2->s3 s4 Filter through 0.45µm filter s3->s4 h1 Inject into HPLC System s4->h1 h2 Separation on C18 Column (Mobile Phase: Water:Methanol:Acetic Acid) h1->h2 h3 UV Detection at 250 nm h2->h3 d1 Record Chromatograms h3->d1 d2 Calculate Peak Area d1->d2 d3 Quantify Concentration d2->d3

Caption: HPLC experimental workflow for this compound.

Performance Data (for Phenylpropanolamine HCl)

Table 2: HPLC Method Validation Parameters for Phenylpropanolamine HCl

ParameterResult
Linearity Range60-300 µg/mL[6]
Correlation Coefficient (r²)0.9994[6]
Precision (%RSD)< 2%
Accuracy (% Recovery)98-102%
Limit of Detection (LOD)5 µg/mL[7]
Limit of Quantitation (LOQ)7 µg/mL[7]

Gas Chromatography (GC)

GC is a suitable alternative for the analysis of this compound, particularly for assessing volatile impurities. Due to the polar nature and lower volatility of the hydrochloride salt, derivatization is often required to convert the analyte into a more volatile form.

Experimental Protocol

A generic GC-FID method for volatile amines can be adapted. The sample can be dissolved in a suitable solvent and derivatized if necessary. The analysis is typically performed on a capillary column with a flame ionization detector (FID).

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Solvent s1->s2 s3 Derivatization (Optional) s2->s3 g1 Inject into GC System s3->g1 g2 Separation on Capillary Column g1->g2 g3 FID Detection g2->g3 d1 Record Chromatograms g3->d1 d2 Calculate Peak Area d1->d2 d3 Quantify Concentration d2->d3

Caption: GC experimental workflow for this compound.

Performance Data

UV-Vis Spectrophotometry

This technique provides a simple and rapid method for the quantification of this compound in bulk and simple dosage forms. The method relies on the inherent UV absorbance of the phenyl group in the molecule.

Experimental Protocol (Based on Phenylpropanolamine HCl analysis)

A simple spectrophotometric method involves dissolving the sample in a suitable solvent (e.g., distilled water) and measuring the absorbance at the wavelength of maximum absorption (λmax). For Phenylpropanolamine hydrochloride, a λmax of around 257 nm has been reported.[9] A more sensitive derivative spectrophotometric method can also be employed after derivatization. For instance, derivatization with 2-hydroxynaphthaldehyde allows for measurement in the visible region.[9]

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Solvent s1->s2 s3 Make appropriate dilutions s2->s3 a1 Scan for λmax s3->a1 a2 Measure Absorbance at λmax a1->a2 d1 Construct Calibration Curve a2->d1 d2 Calculate Concentration d1->d2

Caption: UV-Vis Spectrophotometry workflow.

Performance Data (for Phenylpropanolamine HCl)

Table 3: Spectrophotometric Method Validation Parameters for Phenylpropanolamine HCl

ParameterDerivative SpectrophotometryColorimetric Method
Linearity Range0.5–2.0 µg/mL[9]5-100 µg/mL
Correlation Coefficient (r²)Not specified, but linear>0.999
Precision (%RSD)0.8–1.6%[9]< 2%
Accuracy (% Recovery)Not specified98.5-101.9%
Limit of Detection (LOD)Not specified0.244 µg/mL
Limit of Quantitation (LOQ)Not specified0.74 µg/mL

Chiral Separation

Phenpromethamine is a chiral molecule, meaning it exists as two enantiomers (mirror images). It is crucial to separate and quantify these enantiomers as they may exhibit different pharmacological and toxicological profiles. Chiral HPLC is the most common technique for this purpose.

Principles of Chiral HPLC

Chiral separation by HPLC is achieved by using a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus their separation. The selection of the appropriate CSP and mobile phase is critical for achieving a successful separation.

Chiral_Separation cluster_input cluster_process cluster_output racemic_mixture Racemic Mixture (R- and S-Enantiomers) chiral_column Chiral Stationary Phase (CSP) (e.g., polysaccharide-based) racemic_mixture->chiral_column Mobile Phase separated_enantiomers Separated Enantiomers (Different Retention Times) chiral_column->separated_enantiomers

Caption: Principle of chiral separation by HPLC.

Conclusion

The validation of analytical methods for this compound can be effectively approached using HPLC, GC, and UV-Vis spectrophotometry. While HPLC offers a versatile and robust platform for quantification and impurity profiling, GC is a powerful tool for analyzing volatile components. UV-Vis spectrophotometry provides a simple, rapid, and cost-effective alternative for routine analysis in less complex samples. Given the chiral nature of Phenpromethamine, the development and validation of a chiral HPLC method are essential for ensuring the stereospecific quality of the drug product. The experimental protocols and performance data presented, based on the structurally similar Phenylpropanolamine hydrochloride, provide a solid foundation for initiating method development and validation for this compound.

References

A Comparative Analysis of Phenpromethamine Hydrochloride and Other Stimulants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of Phenpromethamine hydrochloride and other well-characterized central nervous system (CNS) stimulants, including amphetamine, methamphetamine, and methylphenidate. The information presented is intended to support research and drug development efforts by providing a comparative framework based on available experimental data.

Introduction

Phenpromethamine is a sympathomimetic amine and a structural analog of amphetamine. Historically, it was used as a nasal decongestant under the brand name Vonedrine but is no longer marketed for clinical use. It is now classified as a banned substance by the World Anti-Doping Agency (WADA)[1]. Like other phenethylamine stimulants, its primary mechanism of action involves the modulation of monoaminergic neurotransmission. This guide will compare its pharmacological profile with that of amphetamine, methamphetamine, and methylphenidate, focusing on their effects on monoamine release, transporter affinity, and behavioral outcomes in preclinical models.

Mechanism of Action: A Comparative Overview

Phenpromethamine, amphetamine, and methamphetamine are primarily classified as monoamine releasing agents. They increase the extracellular concentrations of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT), by promoting their release from presynaptic terminals. This is achieved through a complex interaction with the respective monoamine transporters (DAT, NET, and SERT) and vesicular monoamine transporter 2 (VMAT2). In contrast, methylphenidate acts primarily as a dopamine and norepinephrine reuptake inhibitor, blocking the action of DAT and NET without inducing significant transporter-mediated release.

Below is a diagram illustrating the generalized signaling pathway for monoamine-releasing agents like Phenpromethamine, amphetamine, and methamphetamine.

Stimulant_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron stimulant Phenpromethamine / Amphetamine / Methamphetamine dat Dopamine Transporter (DAT) stimulant->dat Enters via DAT vmat VMAT2 stimulant->vmat Inhibits VMAT2 da_cyto Cytosolic Dopamine dat->da_cyto Reverse Transport vesicle Synaptic Vesicle vmat->vesicle Packages DA vesicle->da_cyto DA Leakage da_synapse Extracellular Dopamine da_cyto->da_synapse Increased Efflux da_receptor Dopamine Receptors da_synapse->da_receptor Binding response Postsynaptic Response da_receptor->response Signal Transduction Radioligand_Binding_Assay_Workflow start Start prep Prepare Membrane Homogenates (from brain tissue or cells expressing transporters) start->prep incubate Incubate Membranes with Radioligand (e.g., [3H]WIN 35,428 for DAT) and varying concentrations of Test Compound prep->incubate separate Separate Bound and Free Radioligand (via rapid filtration) incubate->separate quantify Quantify Bound Radioactivity (using liquid scintillation counting) separate->quantify analyze Data Analysis (Calculate IC50 and Ki values) quantify->analyze end End analyze->end Microdialysis_Workflow start Start surgery Stereotaxic Surgery: Implant guide cannula into target brain region start->surgery recovery Animal Recovery Period surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion perfusion Perfuse probe with artificial cerebrospinal fluid (aCSF) probe_insertion->perfusion baseline Collect Baseline Dialysate Samples perfusion->baseline drug_admin Administer Test Compound baseline->drug_admin sample_collection Collect Post-Drug Dialysate Samples drug_admin->sample_collection analysis Analyze Neurotransmitter Content (e.g., HPLC-ECD) sample_collection->analysis end End analysis->end Locomotor_Activity_Workflow start Start acclimation Acclimate Animal to Test Chamber start->acclimation drug_admin Administer Test Compound or Vehicle acclimation->drug_admin placement Place Animal in Locomotor Activity Chamber drug_admin->placement recording Record Activity for a Defined Period (e.g., using infrared beam breaks) placement->recording analysis Data Analysis (e.g., total distance, beam breaks) recording->analysis end End analysis->end

References

A Comparative Guide to the Structural Differences Between Phenpromethamine Hydrochloride and Methamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural and physicochemical properties of phenpromethamine hydrochloride and methamphetamine. The information presented herein is intended to offer an objective analysis supported by available data to aid in research and drug development.

Core Structural Differences

Phenpromethamine and methamphetamine are structural isomers, both belonging to the phenethylamine class of compounds. They share the same chemical formula, C₁₀H₁₅N, and molecular weight. However, the arrangement of their constituent atoms differs significantly, leading to distinct pharmacological profiles.

The fundamental structural difference lies in the placement of the phenyl and methylamino groups on the propane backbone:

  • Phenpromethamine is chemically designated as N-methyl-2-phenylpropan-1-amine . In this molecule, the phenyl group is attached to the second carbon of the propane chain, while the methylamino group is bonded to the first carbon.

  • Methamphetamine is known as (2S)-N-methyl-1-phenylpropan-2-amine [1]. Here, the phenyl group is attached to the first carbon of the propane chain, and the methylamino group is on the second carbon.

Another critical difference is their stereochemistry. Methamphetamine is typically encountered as the more potent (S)-enantiomer. In contrast, phenpromethamine is often supplied as a racemic mixture, a 1:1 combination of its (R) and (S) enantiomers.

The structural dissimilarity between these two isomers is visualized in the diagram below.

G cluster_phenpromethamine Phenpromethamine (N-methyl-2-phenylpropan-1-amine) cluster_methamphetamine Methamphetamine (N-methyl-1-phenylpropan-2-amine) P_C1 C1 P_C2 C2 P_C1->P_C2 P_Methylamino Methylamino P_C1->P_Methylamino P_C3 C3 P_C2->P_C3 P_Phenyl Phenyl P_C2->P_Phenyl M_C1 C1 M_C2 C2 M_C1->M_C2 M_Phenyl Phenyl M_C1->M_Phenyl M_C3 C3 M_C2->M_C3 M_Methylamino Methylamino M_C2->M_Methylamino

Positional Isomerism in Phenpromethamine and Methamphetamine.

Physicochemical Properties

The structural variations between phenpromethamine and methamphetamine influence their physicochemical properties, which in turn affect their pharmacokinetic and pharmacodynamic behavior. A summary of key properties is provided in the table below. It is important to note that the presented values are collated from various sources and may not have been determined under identical experimental conditions.

PropertyThis compoundMethamphetamine Hydrochloride
IUPAC Name N-methyl-2-phenylpropan-1-amine hydrochloride(2S)-N-methyl-1-phenylpropan-2-amine monohydrochloride[2]
Synonyms Vonedrine, Phenylpropylmethylamine HClDesoxyephedrine HCl
Molecular Formula C₁₀H₁₆ClNC₁₀H₁₆ClN[3]
Molecular Weight 185.70 g/mol 185.69 g/mol
pKa (base) 10.07[1]10.38 (Predicted)[4]
logP (base) 2.1 (Computed)[1]2.23 (ALOGPS)[5]
Aqueous Solubility To be determinedFreely soluble in water[2]
Melting Point (°C) 138-140171-175[2]

Experimental Data: Hemodynamic Effects

A comparative study in humans investigated the hemodynamic effects following intravenous administration of mephentermine (structurally related to phenpromethamine) and methamphetamine.[6] The study found that both substances caused a transient increase in the mean pressure in the pulmonary artery and the resistance of the pulmonary vessels.[6] The vasoconstrictive effect of methamphetamine was noted to be slightly more pronounced at the dosages used.[6] In healthy individuals, methamphetamine also exhibited a negative chronotropic and inotropic effect at the time of maximum increase in pulmonary artery mean pressure.[6]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of standard methodologies for determining key physicochemical and pharmacological parameters.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of an amine can be determined by potentiometric titration.

Methodology:

  • A precise amount of the amine hydrochloride is dissolved in a known volume of deionized water.

  • A standardized solution of a strong base (e.g., NaOH) is incrementally added to the amine solution.

  • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point, where half of the amine has been neutralized.

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined using the shake-flask method.

Methodology:

  • A solution of the compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer like PBS, pH 7.4).

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • The phases are separated by centrifugation.

  • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Determination of Aqueous Solubility (Shake-Flask Method)

The aqueous solubility of a compound can be determined using the shake-flask method.

Methodology:

  • An excess amount of the solid compound is added to a known volume of water or a specified buffer in a flask.

  • The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the filtrate is quantified using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

Radioligand Binding Assay for Adrenergic Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor, such as adrenergic receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the adrenergic receptor of interest are isolated from cultured cells or tissue homogenates.

  • Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled ligand (a compound known to bind to the receptor with high affinity) and varying concentrations of the unlabeled test compound (phenpromethamine or methamphetamine).

  • Equilibration and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

The experimental workflow for a radioligand binding assay is depicted in the following diagram.

G start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify analyze Determine IC50 and Calculate Ki quantify->analyze end End analyze->end

References

Cross-Reactivity of Phenpromethamine Hydrochloride in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunoassays are a cornerstone of modern analytical science, offering rapid and sensitive detection of a wide range of substances. However, a critical consideration in the application of immunoassays is the potential for cross-reactivity, where the antibodies employed in the assay bind to structurally similar, non-target compounds. This can lead to false-positive results and inaccurate quantification. This guide provides a comparative analysis of the cross-reactivity of Phenpromethamine hydrochloride in common immunoassays.

Due to a lack of direct experimental data for this compound, this guide will leverage data from structurally analogous compounds, primarily Phentermine , to provide a robust predictive comparison. The striking structural similarity between Phenpromethamine, Phentermine, and the target analyte, Amphetamine, makes this a valid and informative approach for understanding potential cross-reactivity in amphetamine immunoassays.

Structural Similarity: The Basis for Cross-Reactivity

The likelihood of cross-reactivity is fundamentally linked to the structural homology between the target analyte and other compounds present in the sample. As illustrated in the diagram below, Phenpromethamine, Phentermine, and Amphetamine share a core phenethylamine skeleton, which is the primary epitope recognized by many anti-amphetamine antibodies. The minor variations in their molecular structure are often insufficient to prevent antibody binding, leading to significant cross-reactivity.

Competitive_Immunoassay cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte (High) Analyte (e.g., Phenpromethamine) Antibody (Saturated) Antibody Analyte (High)->Antibody (Saturated) Labeled Analyte (Low Bind) Labeled Analyte (Low Binding) Labeled Analyte (Low Bind)->Antibody (Saturated) Result (Low Signal) Result: Low Signal Antibody (Saturated)->Result (Low Signal) Analyte (Low) Analyte (e.g., Phenpromethamine) Antibody (Available) Antibody Analyte (Low)->Antibody (Available) Labeled Analyte (High Bind) Labeled Analyte (High Binding) Labeled Analyte (High Bind)->Antibody (Available) Result (High Signal) Result: High Signal Antibody (Available)->Result (High Signal) Cross_Reactivity_Workflow A Prepare serial dilutions of standard and test compounds B Add dilutions and enzyme conjugate to antibody-coated plate A->B C Incubate for competitive binding B->C D Wash plate to remove unbound reagents C->D E Add substrate and incubate for color development D->E F Add stop solution and read absorbance E->F G Determine IC50 values for all compounds F->G H Calculate percent cross-reactivity G->H

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Phenpromethamine hydrochloride and its related compounds, supported by available experimental data. Due to the limited publicly available research on Phenpromethamine, this guide synthesizes information from various sources to offer a comparative perspective.

This compound is a sympathomimetic agent and central nervous system stimulant, structurally related to amphetamines.[1] It functions as a norepinephrine-dopamine releasing agent (NDRA), a mechanism shared by other stimulants such as amphetamine.[2] Historically, it was marketed as a nasal decongestant under the brand name Vonedrine but is no longer clinically used. This guide compares the efficacy of this compound with amphetamine, a well-characterized NDRA, and other related sympathomimetic amines like Methoxyphenamine hydrochloride and Phenylpropanolamine hydrochloride, focusing on their effects on locomotor activity and blood pressure.

Data Presentation

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that direct comparative studies are scarce, and the data presented here are compiled from different experimental settings.

Table 1: In Vitro Efficacy at Monoamine Transporters

CompoundTransporterActionEC50 (nM)SpeciesTissue
Phenpromethamine Norepinephrine (NET)Releasing Agent154RatBrain Synaptosomes
Dopamine (DAT)Releasing Agent574RatBrain Synaptosomes
Amphetamine Norepinephrine (NET)Releasing Agent / Reuptake Inhibitor~10-40Rat/HumanBrain Synaptosomes / Cultured Cells
Dopamine (DAT)Releasing Agent / Reuptake Inhibitor~30-60Rat/HumanBrain Synaptosomes / Cultured Cells

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum response.

Table 2: In Vivo Efficacy - Locomotor Activity in Rodents

CompoundSpeciesDose Range (mg/kg)RouteObserved Effect
Phenpromethamine RodentsNot SpecifiedNot SpecifiedIncreased locomotor activity
d-Amphetamine Rat0.1 - 3.0i.p.Dose-dependent increase in locomotor activity
Methamphetamine Mouse1.0 - 10.0i.p.Dose-dependent increase in locomotor activity

Data for Phenpromethamine is qualitative from early pharmacological studies. Quantitative, dose-response data was not available in the reviewed literature.

Table 3: In Vivo Efficacy - Effect on Blood Pressure

CompoundSpeciesDose (mg/kg)RouteObserved Effect
Phenpromethamine Animal ModelsNot SpecifiedNot SpecifiedElevated blood pressure
Phenylpropanolamine Dog1.5 (twice daily)OralSignificant elevation in systolic blood pressure

Data for Phenpromethamine is qualitative. Data for other compounds are from specific studies and may not be directly comparable.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

In Vitro Monoamine Transporter Activity Assay

Objective: To determine the potency and efficacy of compounds as monoamine releasing agents or reuptake inhibitors.

Methodology:

  • Synaptosome Preparation: Brain tissue (e.g., striatum for DAT, hypothalamus for NET) is homogenized in a sucrose buffer. The homogenate is centrifuged to pellet synaptosomes, which are then resuspended in a physiological buffer.

  • Neurotransmitter Release Assay:

    • Synaptosomes are pre-loaded with a radiolabeled monoamine (e.g., [³H]dopamine or [³H]norepinephrine).

    • After washing, the pre-loaded synaptosomes are incubated with varying concentrations of the test compound (e.g., Phenpromethamine).

    • The amount of radiolabeled monoamine released into the supernatant is measured using liquid scintillation counting.

    • EC50 values are calculated from the concentration-response curves.

  • Neurotransmitter Reuptake Inhibition Assay:

    • Synaptosomes are incubated with varying concentrations of the test compound in the presence of a fixed concentration of radiolabeled monoamine.

    • The uptake of the radiolabeled monoamine into the synaptosomes is measured.

    • IC50 values (concentration that inhibits 50% of uptake) are calculated.

Rodent Locomotor Activity Assessment

Objective: To evaluate the stimulant or depressant effects of a compound on spontaneous motor activity.

Methodology:

  • Animal Acclimation: Rodents (mice or rats) are individually housed and acclimated to the testing room for at least 60 minutes before the experiment.

  • Apparatus: An open-field arena equipped with infrared beams or a video-tracking system is used to automatically record locomotor activity.

  • Procedure:

    • Animals are administered the test compound (e.g., d-Amphetamine) or vehicle via a specified route (e.g., intraperitoneal injection).

    • Immediately after injection, each animal is placed in the center of the open-field arena.

    • Locomotor activity (e.g., distance traveled, rearing frequency, stereotypy) is recorded for a set duration (e.g., 60-120 minutes).

  • Data Analysis: The data is typically binned into time intervals (e.g., 5-minute blocks) to analyze the time course of the drug's effect. Dose-response curves are generated to determine the potency and efficacy of the compound.

Blood Pressure Measurement in Animal Models

Objective: To assess the cardiovascular effects of a compound.

Methodology:

  • Animal Model: Common models include conscious, freely moving rats or dogs equipped with telemetry implants for continuous blood pressure monitoring, or anesthetized animals for acute studies.

  • Telemetry Implantation (for conscious models):

    • A pressure-sensing catheter is surgically implanted into the abdominal aorta or femoral artery of the animal.

    • The transmitter is placed subcutaneously or in the abdominal cavity.

    • Animals are allowed a recovery period of at least one week.

  • Procedure:

    • Baseline blood pressure and heart rate are recorded.

    • The test compound is administered, and cardiovascular parameters are monitored continuously.

  • Data Analysis: Changes in systolic, diastolic, and mean arterial pressure, as well as heart rate, are analyzed over time to determine the onset, magnitude, and duration of the drug's effect.

Mandatory Visualization

Signaling Pathway

Norepinephrine_Dopamine_Releasing_Agent_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NDRA Phenpromethamine (NDRA) VMAT2 VMAT2 NDRA->VMAT2 Inhibits vesicular uptake DAT_NET DAT / NET NDRA->DAT_NET Enters neuron via transporter Dopamine_NE_Cytosol Dopamine / Norepinephrine (Cytosol) DAT_NET->Dopamine_NE_Cytosol Reuptake Dopamine_NE_Vesicle Dopamine/Norepinephrine Vesicle Dopamine_NE_Vesicle->Dopamine_NE_Cytosol Release into cytosol Dopamine_NE_Cytosol->DAT_NET Efflux (Reverse Transport) Dopamine_NE_Synapse Increased Dopamine & Norepinephrine Adrenergic_Receptor Adrenergic Receptor Dopamine_NE_Synapse->Adrenergic_Receptor Dopamine_Receptor Dopamine Receptor Dopamine_NE_Synapse->Dopamine_Receptor Signal_Transduction Signal Transduction Cascade Adrenergic_Receptor->Signal_Transduction Dopamine_Receptor->Signal_Transduction Cellular_Response Cellular Response (e.g., Stimulation) Signal_Transduction->Cellular_Response Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis and Comparison receptor_binding Receptor Binding Assays (NET, DAT) release_assay Neurotransmitter Release Assays receptor_binding->release_assay reuptake_assay Reuptake Inhibition Assays release_assay->reuptake_assay animal_model Rodent Model Selection (e.g., Rat, Mouse) reuptake_assay->animal_model locomotor Locomotor Activity (Open Field Test) animal_model->locomotor cardiovascular Cardiovascular Monitoring (Blood Pressure, Heart Rate) animal_model->cardiovascular dose_response Dose-Response Curve Generation locomotor->dose_response cardiovascular->dose_response potency_efficacy Determination of Potency (EC50) and Efficacy (Emax) dose_response->potency_efficacy comparative_analysis Comparative Analysis of Efficacy and Side Effects potency_efficacy->comparative_analysis

References

A Comparative Guide to Purity Validation of Phenpromethamine Hydrochloride Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of Phenpromethamine hydrochloride reference standards. Ensuring the high purity of a reference standard is critical for the accurate quantification and quality control of active pharmaceutical ingredients (APIs).[1][2] This document outlines various analytical techniques, presents detailed experimental protocols, and includes comparative data to assist researchers, scientists, and drug development professionals in selecting the most appropriate methods for their applications.

Phenpromethamine is a sympathomimetic agent and a central nervous system stimulant.[3][4] Its use in pharmaceutical formulations necessitates a well-characterized reference standard to ensure product safety and efficacy. The purity of this standard directly impacts the reliability of analytical results.[1]

Alternative Methodologies for Purity Assessment

The comprehensive purity assessment of a this compound reference standard requires the use of orthogonal analytical techniques to identify and quantify all potential impurities, including organic related substances, residual solvents, water content, and inorganic impurities.[2][5] The most commonly employed methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC) for Organic Impurities

HPLC is a cornerstone technique for the analysis of non-volatile organic impurities and degradation products.[6] Its high sensitivity and resolving power make it ideal for separating and quantifying structurally similar compounds.[6][7]

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (acetonitrile).

  • Gradient Program: A linear gradient from 5% to 95% Solvent B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the this compound reference standard in the mobile phase to a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Quantification: Impurities are quantified using the area percent method, assuming a relative response factor of 1.0 for unknown impurities unless otherwise determined.

Data Summary: HPLC Purity Analysis
ParameterResult
Purity by Area % 99.85%
Number of Impurities Detected 3
Largest Individual Impurity 0.08%
Total Impurities 0.15%

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile organic impurities, including residual solvents from the manufacturing process.[5][6]

Experimental Protocol: Headspace GC-MS
  • Instrumentation: A GC-MS system with a headspace autosampler.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Initial temperature of 40°C held for 5 minutes, then ramped to 250°C at 10°C/min.

  • Headspace Parameters: Vial equilibration at 80°C for 15 minutes.

  • Mass Spectrometry: Electron ionization (EI) mode with a scan range of m/z 35-500.

  • Sample Preparation: Accurately weigh about 100 mg of the reference standard into a headspace vial and add a suitable solvent (e.g., DMSO).

  • Quantification: Identification and quantification are performed using certified reference standards of common residual solvents.

Data Summary: Residual Solvents by GC-MS
SolventConcentration (ppm)ICH Limit (ppm)
Methanol < 503000
Ethanol < 505000
Acetone < 505000
Dichloromethane < 10600

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Quantitative Analysis (qNMR)

¹H NMR provides critical information for the structural elucidation and confirmation of the active pharmaceutical ingredient.[1] Quantitative NMR (qNMR) can also be used as a primary method for determining the purity of the reference standard against a certified internal standard.

Experimental Protocol: ¹H NMR
  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated methanol (CD₃OD).

  • Internal Standard (for qNMR): Maleic acid (certified reference material).

  • Procedure: Accurately weigh the this compound reference standard and the internal standard into an NMR tube and dissolve in the deuterated solvent. Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.

  • Analysis: Compare the integral of a characteristic signal from this compound to the integral of the known signal from the internal standard to calculate the purity.

Data Summary: NMR Analysis
ParameterResult
Structural Confirmation Consistent with the proposed structure of this compound.
Purity by qNMR 99.9% ± 0.2%

Elemental Analysis for Inorganic Impurity Profile

Elemental analysis is used to determine the percentage of carbon, hydrogen, and nitrogen in the reference standard. The results are compared against the theoretical values for the chemical formula of this compound (C₁₀H₁₆ClN) to provide an indication of overall purity.

Experimental Protocol: Elemental Analysis
  • Instrumentation: CHN elemental analyzer.

  • Procedure: A small, accurately weighed amount of the reference standard is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified.

  • Analysis: The measured weight percentages of C, H, and N are compared to the theoretical values.

Data Summary: Elemental Analysis
ElementTheoretical %Measured %Difference %
Carbon (C) 64.6864.59-0.09
Hydrogen (H) 8.698.75+0.06
Nitrogen (N) 7.547.51-0.03

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the comprehensive purity validation of a this compound reference standard.

Purity_Validation_Workflow cluster_start Start cluster_tests Purity Assessment cluster_evaluation Data Evaluation and Finalization Start Phenpromethamine HCl Reference Standard Candidate HPLC HPLC-UV (Organic Impurities) Start->HPLC Orthogonal Testing GCMS GC-MS (Residual Solvents) Start->GCMS Orthogonal Testing NMR ¹H NMR & qNMR (Structure & Purity) Start->NMR Orthogonal Testing EA Elemental Analysis (Inorganic Profile) Start->EA Orthogonal Testing Evaluation Purity Calculation & Impurity Profile HPLC->Evaluation Compile Data GCMS->Evaluation Compile Data NMR->Evaluation Compile Data EA->Evaluation Compile Data Final Certified Reference Standard Evaluation->Final Certify if Meets Specs Logical_Relationship cluster_identity Identity & Structure cluster_purity Purity & Impurities cluster_result Final Assessment NMR_ID NMR Spectroscopy Final_Purity Overall Purity Value HPLC_Purity HPLC (Organic) HPLC_Purity->Final_Purity Contribute to GCMS_Purity GC-MS (Volatile) GCMS_Purity->Final_Purity Contribute to EA_Purity Elemental Analysis (Inorganic) EA_Purity->Final_Purity Contribute to qNMR_Purity qNMR (Absolute Purity) qNMR_Purity->Final_Purity Contribute to

References

Inter-laboratory Validation of Phenpromethamine Hydrochloride Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenpromethamine hydrochloride is a sympathomimetic amine, structurally related to amphetamines, and classified as a central nervous system stimulant.[1][2] Its detection and quantification are of significant interest in forensic toxicology and anti-doping analysis. The World Anti-Doping Agency (WADA) includes stimulants on its Prohibited List, necessitating robust and reliable analytical methods for their detection in biological samples.[3]

Ensuring the consistency and reproducibility of quantitative methods across different laboratories is paramount for regulatory compliance and the global harmonization of results. This is achieved through inter-laboratory validation studies, also known as proficiency testing.[4][5] To date, specific inter-laboratory validation studies for this compound have not been extensively published. However, based on its chemical structure as a phenethylamine, this guide provides a comparative analysis of the two most common and effective analytical techniques used for the quantification of stimulants: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7][8]

This guide presents typical performance characteristics derived from validation studies of similar analytes and outlines standardized protocols to facilitate the development and validation of methods for this compound. The principles are grounded in established guidelines from the International Council for Harmonisation (ICH) and WADA's International Standard for Laboratories (ISL).[9][10][11][12]

Comparative Analysis of Analytical Techniques

The choice between GC-MS and LC-MS/MS for the quantification of this compound depends on factors such as required sensitivity, sample matrix, throughput, and available instrumentation. Both techniques offer high selectivity and are considered definitive confirmatory methods in anti-doping and forensic laboratories.[6][8]

Data Presentation: Quantitative Performance

The following tables summarize the typical performance characteristics for the quantification of phenethylamine-type stimulants, which would be expected for a validated method for this compound.

Table 1: Comparison of Typical Method Validation Parameters

Performance CharacteristicGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.5 - 5 ng/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 1 - 10 ng/mL0.5 - 2.5 ng/mL
Linearity (Correlation Coefficient, r²) ≥ 0.995≥ 0.995
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (RSD%)
- Repeatability (Intra-assay)< 15%< 10%
- Intermediate Precision (Inter-assay)< 20%< 15%

Table 2: Inter-laboratory Performance (Reproducibility)

ParameterTypical Acceptance Criteria
Reproducibility (RSDR%) ≤ 20%
Z-Score -2 ≤ Z ≤ 2

Experimental Protocols

Detailed methodologies are crucial for ensuring consistency in an inter-laboratory study. Below are representative protocols for the quantification of a phenethylamine stimulant like this compound in a urine matrix.

Protocol 1: GC-MS Quantification

This method involves extraction, derivatization to improve volatility and chromatographic performance, and subsequent analysis by GC-MS.[6][7]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 2 mL of urine, add an appropriate internal standard (e.g., Phenpromethamine-d5).
  • Add 200 µL of 5 M potassium hydroxide (KOH) to basify the sample to a pH > 10.
  • Add 4 mL of an organic solvent (e.g., ethyl acetate or a mixture of hexane/ethyl acetate).
  • Vortex for 10 minutes, then centrifuge at 3,000 x g for 5 minutes.
  • Transfer the upper organic layer to a clean tube.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

  • Reconstitute the dried extract in 50 µL of ethyl acetate.
  • Add 50 µL of a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA).[6]
  • Cap the vial and heat at 70°C for 30 minutes.
  • Cool to room temperature before injection.

3. GC-MS Instrumental Conditions:

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane).
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Injector Temperature: 250°C.
  • Injection Volume: 1 µL (splitless).
  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp at 20°C/min to 280°C, and hold for 5 minutes.
  • MS Transfer Line: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized Phenpromethamine and internal standard.

Protocol 2: LC-MS/MS Quantification

This method offers high sensitivity and specificity, often with simpler sample preparation as derivatization is not required.[8][13]

1. Sample Preparation ("Dilute-and-Shoot" or SPE):

  • Option A (Dilute-and-Shoot):
  • To 100 µL of urine, add an appropriate internal standard (e.g., Phenpromethamine-d5).
  • Add 900 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
  • Vortex and transfer to an autosampler vial.
  • Option B (Solid-Phase Extraction for higher sensitivity):
  • Condition a mixed-mode cation exchange SPE cartridge.
  • Load 1 mL of pre-treated urine (acidified with formic acid).
  • Wash the cartridge with water and methanol.
  • Elute the analyte with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).
  • Evaporate the eluate and reconstitute in the initial mobile phase.

2. LC-MS/MS Instrumental Conditions:

  • LC Column: C18, 100 x 2.1 mm, 1.8 µm particle size.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.
  • Ionization Mode: Electrospray Ionization, Positive (ESI+).
  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-product ion transitions for Phenpromethamine and its internal standard.

Mandatory Visualizations

Inter-laboratory Validation Workflow

The following diagram illustrates a typical workflow for conducting an inter-laboratory validation study to ensure method reproducibility.[4]

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation cluster_3 Phase 4: Reporting A Define Study Protocol (Method, Samples, Acceptance Criteria) B Select Participating Laboratories A->B C Prepare & Distribute Homogeneous Samples & Reference Standards B->C D Laboratories Perform Analysis According to Protocol C->D E Submit Results to Coordinating Laboratory D->E F Statistical Analysis (e.g., Cochran's, Grubb's tests) E->F G Calculate Reproducibility (RSDR) & Compare Against Criteria F->G H Final Validation Report G->H GCMS_Workflow start Urine Sample is_add Add Internal Standard start->is_add extract Liquid-Liquid Extraction (Basify -> Add Solvent -> Vortex -> Centrifuge) is_add->extract evap Evaporate Organic Layer extract->evap deriv Derivatize with MSTFA/PFPA evap->deriv inject Inject into GC-MS deriv->inject analyze Acquire Data (SIM Mode) inject->analyze quant Quantify using Calibration Curve analyze->quant LCMSMS_Workflow start Urine Sample is_add Add Internal Standard start->is_add prep Sample Preparation ('Dilute-and-Shoot' or SPE) is_add->prep inject Inject into LC-MS/MS prep->inject analyze Acquire Data (MRM Mode) inject->analyze quant Quantify using Calibration Curve analyze->quant

References

Phenpromethamine Hydrochloride: A Comparative Analysis of In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenpromethamine hydrochloride, a sympathomimetic amine structurally related to amphetamines, has a history of use as a nasal decongestant under the brand name Vonedrine.[1] While its clinical use has waned, its pharmacological profile as a central nervous system stimulant continues to be of interest for research purposes. This guide provides a comparative overview of the known in vitro and in vivo effects of this compound, supported by available experimental data and methodologies, to aid in further research and drug development.

Data Presentation

Quantitative data on the direct comparative in vitro and in vivo effects of this compound is scarce in publicly available literature. The following tables summarize the available data.

Table 1: In Vitro Effects of Phenpromethamine on Monoamine Release

ParameterValueSpecies/SystemReference
Norepinephrine Release (EC₅₀) 154 nMRat brain synaptosomes[1]
Dopamine Release (EC₅₀) 574 nMRat brain synaptosomes[1]

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: In Vivo Effects of this compound

EffectObservationSpeciesReference
Locomotor Activity Increased locomotor activityRodents[2]
Blood Pressure Elevated blood pressureAnimal models[2]

Mechanism of Action: Signaling Pathway

This compound primarily acts as a norepinephrine-dopamine releasing agent (NDRA).[1] This mechanism involves the reversal of monoamine transporters, leading to an increased concentration of these neurotransmitters in the synaptic cleft.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Phen Phenpromethamine Hydrochloride DAT Dopamine Transporter (DAT) Phen->DAT Reverses Transport NET Norepinephrine Transporter (NET) Phen->NET Reverses Transport DA_cleft DAT->DA_cleft Release NE_cleft NET->NE_cleft Release Vesicle_DA Synaptic Vesicle (Dopamine) DA Vesicle_NE Synaptic Vesicle (Norepinephrine) NE DA_receptor Dopamine Receptors DA_cleft->DA_receptor Binds to NE_receptor Norepinephrine Receptors NE_cleft->NE_receptor Binds to Response Postsynaptic Response (Stimulation) DA_receptor->Response NE_receptor->Response cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Comparison Receptor_Binding Receptor Binding Assays SAR Structure-Activity Relationship (SAR) Analysis Receptor_Binding->SAR Monoamine_Uptake Monoamine Uptake Inhibition Monoamine_Utop_Release Monoamine_Uptake->Monoamine_Utop_Release Monoamine_Release Monoamine Release Assays Monoamine_Release->Monoamine_Utop_Release PK_PD Pharmacokinetics/ Pharmacodynamics Locomotor Locomotor Activity PK_PD->Locomotor Cardiovascular Cardiovascular Effects (Blood Pressure, Heart Rate) PK_PD->Cardiovascular Comparison Comparison with Reference Compounds Locomotor->Comparison Cardiovascular->Comparison Toxicity Toxicology Studies Safety_Profile Safety & Efficacy Profile Toxicity->Safety_Profile SAR->PK_PD Comparison->Safety_Profile Monoamine_Utop_Release->SAR

References

A Comparative Guide to the Receptor Binding Profiles of Phenpromethamine Hydrochloride and Other Phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding profiles of phenpromethamine hydrochloride and other structurally related phenethylamines, including amphetamine, methamphetamine, and pseudoephedrine. The information is intended to support research and drug development efforts by presenting quantitative experimental data, detailed methodologies, and visualizations of relevant biological pathways.

Introduction to Phenpromethamine and Other Phenethylamines

Phenpromethamine is a sympathomimetic agent and a member of the phenethylamine class of compounds.[1][2] Historically used as a nasal decongestant, it has more recently been identified as a component in some dietary supplements.[3] Structurally related to amphetamines, phenpromethamine primarily functions as a central nervous system stimulant.[2][4] Early pharmacological studies indicated its potential for potent adrenergic activity, as evidenced by increased locomotor activity in rodents and elevated blood pressure in animal models.[2] It is known to act as a norepinephrine-dopamine releasing agent.[5]

Amphetamine and methamphetamine are well-known central nervous system stimulants used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.[6] Pseudoephedrine is a commonly used decongestant that acts as a sympathomimetic agent.[7] A comparative analysis of the receptor binding profiles of these compounds is crucial for understanding their distinct pharmacological effects and potential therapeutic applications.

Quantitative Receptor Binding Data

The following table summarizes the available quantitative data on the receptor and transporter interactions of phenpromethamine, amphetamine, methamphetamine, and pseudoephedrine. It is important to note that the available data is a mix of binding affinities (Ki), which measure the strength of binding to a receptor, and functional potencies (EC50), which measure the concentration required to elicit a half-maximal response (in this case, neurotransmitter release). These values are not directly comparable but are presented here to provide a comprehensive overview of the current state of knowledge.

CompoundTargetSpeciesAssay TypeValue (nM)
Phenpromethamine Norepinephrine Transporter (NET)Rat (brain synaptosomes)Neurotransmitter Release154 (EC50)[5]
Dopamine Transporter (DAT)Rat (brain synaptosomes)Neurotransmitter Release574 (EC50)[5]
Histamine H1 Receptor--Qualitative data suggests antagonist activity[8]
Amphetamine Sigma-1 ReceptorGuinea Pig (cerebral homogenate)Binding Affinity46,400 (Ki)[9]
5-HT1C ReceptorRat (frontal cortex)Binding Affinity>10,000 (Ki)[1]
Methamphetamine Sigma-1 Receptor-Competition BindingPreferential affinity over Sigma-2[10]
Pseudoephedrine Norepinephrine ReleaseIn vitroMonoamine Release224 (EC50)
Dopamine ReleaseIn vitroMonoamine Release1,988 (EC50)
α1-adrenergic Receptor-Agonist Activity>10,000 (Kact)
α2-adrenergic Receptor-Agonist Activity>10,000 (Kact)
β1-adrenergic Receptor-Partial Agonist Activity309,000 (Kact)
β2-adrenergic Receptor-Partial Agonist Activity10,000 (Kact)

Experimental Protocols

The quantitative data presented in this guide are primarily derived from in vitro radioligand receptor binding assays and neurotransmitter release assays. A general protocol for a radioligand binding assay is described below.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Principle: This assay measures the ability of a non-radioactive test compound to compete with a known radioactive ligand (radioligand) for binding to a receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • Radioligand specific for the target receptor.

  • Test compounds (phenpromethamine, amphetamine, etc.) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[11]

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., GF/C).[11]

  • Scintillation cocktail.

  • 96-well filter plates and a cell harvester.[11]

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.[11]

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, the radioligand at a fixed concentration (usually at or below its Kd value), and varying concentrations of the test compound.[11]

  • Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.[11]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]

  • Quantification: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter.[11]

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a competing non-labeled drug) from the total binding. The IC50 value is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve. The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow for receptor binding assays.

G cluster_0 Radioligand Binding Assay Workflow prep Membrane Preparation setup Assay Setup (Membranes, Radioligand, Test Compound) prep->setup incubation Incubation setup->incubation filtration Filtration & Washing incubation->filtration quantification Scintillation Counting filtration->quantification analysis Data Analysis (IC50 -> Ki) quantification->analysis

A simplified workflow for a radioligand binding assay.

G cluster_1 Adrenergic Receptor Signaling (α1 and β) Ligand Norepinephrine / Epinephrine alpha1 α1-Adrenergic Receptor Ligand->alpha1 beta β-Adrenergic Receptor Ligand->beta Gq Gq alpha1->Gq Gs Gs beta->Gs PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gs->AC PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC Protein Kinase C DAG->PKC cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Response1 Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response1 PKC->Response1 Response2 Cellular Response (e.g., Increased Heart Rate) PKA->Response2

Simplified adrenergic receptor signaling pathways.

G cluster_2 Dopamine Receptor Signaling (D1-like and D2-like) Dopamine Dopamine D1R D1-like Receptor Dopamine->D1R D2R D2-like Receptor Dopamine->D2R Gs Gs/olf D1R->Gs Gi Gi/o D2R->Gi AC Adenylyl Cyclase Gs->AC activates Gi->AC inhibits Response2 Neuronal Inhibition Gi->Response2 cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA dec_cAMP ↓ cAMP Response1 Neuronal Excitation PKA->Response1

Simplified dopamine receptor signaling pathways.

G cluster_3 Trace Amine-Associated Receptor 1 (TAAR1) Signaling TraceAmine Trace Amine / Phenethylamine TAAR1 TAAR1 TraceAmine->TAAR1 Gs Gs TAAR1->Gs AC Adenylyl Cyclase Gs->AC activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene

Simplified TAAR1 signaling pathway.

Conclusion

This guide provides a comparative overview of the receptor binding profiles of this compound and other key phenethylamines. The available data indicates that phenpromethamine is a potent norepinephrine and dopamine releasing agent, suggesting significant interaction with the respective monoamine transporters. In contrast, amphetamine and methamphetamine exhibit a broader range of interactions, including with sigma receptors. Pseudoephedrine's primary mechanism appears to be indirect sympathomimetic action with low direct affinity for adrenergic receptors.

A significant gap in the literature exists regarding a comprehensive, direct comparison of the receptor binding affinities (Ki values) of phenpromethamine across a wide range of relevant receptors. Further research employing standardized radioligand binding assays is necessary to fully elucidate the pharmacological profile of phenpromethamine and enable a more direct and quantitative comparison with other phenethylamines. Such data would be invaluable for understanding its mechanism of action, potential therapeutic uses, and safety profile.

References

A Comparative Pharmacological Guide to Phenpromethamine Hydrochloride and Its Isomers: An Evidence-Based Postulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Racemic Phenpromethamine Hydrochloride: Known Pharmacological Profile

This compound is recognized as a central nervous system stimulant.[3] Its primary mechanism of action is as a monoamine releasing agent, specifically a norepinephrine-dopamine releasing agent (NDRA).[1] This action increases the extracellular concentrations of these neurotransmitters, leading to sympathomimetic effects such as increased heart rate and blood pressure.[4]

Quantitative Data for Racemic Phenpromethamine

The following table summarizes the available in vitro data for racemic phenpromethamine.

ParameterValueTargetSystem
EC50154 nMNorepinephrine ReleaseRat Brain Synaptosomes
EC50574 nMDopamine ReleaseRat Brain Synaptosomes

Table 1: Functional activity of racemic phenpromethamine.[1]

The Importance of Stereochemistry in Pharmacology

The three-dimensional structure of a drug molecule is critical to its interaction with biological targets such as receptors and transporters. Enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties.[5] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or contribute to undesirable side effects.[6]

Postulated Comparative Pharmacology of Phenpromethamine Isomers: An Analogy with Methamphetamine

Given the structural similarity between phenpromethamine (N,β-dimethylphenethylamine) and methamphetamine (N,α-dimethylphenethylamine), the well-established differences between the enantiomers of methamphetamine provide a strong predictive framework for the potential differences between the enantiomers of phenpromethamine.

Methamphetamine exists as dextro-methamphetamine (d-MAMP or (S)-methamphetamine) and levo-methamphetamine (l-MAMP or (R)-methamphetamine). D-MAMP is a potent central nervous system stimulant, while L-MAMP has weaker central effects and more pronounced peripheral vasoconstrictor activity.[7][8]

Comparative Pharmacology of Methamphetamine Isomers

The following table details the comparative effects of methamphetamine enantiomers, which can be used as a model to hypothesize the properties of phenpromethamine isomers.

FeatureDextro-methamphetamine (d-MAMP)Levo-methamphetamine (l-MAMP)
Primary Activity Potent CNS StimulantPrimarily a peripheral vasoconstrictor
Potency (CNS) HighLow
Mechanism Potent releaser of dopamine and norepinephrineWeaker releaser of norepinephrine
Clinical Use ADHD, narcolepsyNasal decongestant

Table 2: Comparative pharmacology of methamphetamine isomers.[7][8]

Based on this analogy, it is plausible to hypothesize that one enantiomer of phenpromethamine will exhibit more potent central stimulant effects (likely the (S)-enantiomer, in line with other phenethylamines), while the other will have more pronounced peripheral effects.

Visualizing the Molecular Logic and Pathways

General Signaling Pathway for a Monoamine Releasing Agent

The following diagram illustrates the general mechanism of action for a phenethylamine-based monoamine releasing agent like phenpromethamine.

Monoamine_Releasing_Agent_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA_Releaser Phenpromethamine Transporter DAT / NET MA_Releaser->Transporter 1. Uptake via transporter VMAT2 VMAT2 MA_Releaser->VMAT2 Disrupts vesicular storage DA_NE Dopamine (DA) / Norepinephrine (NE) Transporter->DA_NE 2. Reverses transporter flow Vesicle Synaptic Vesicle (Dopamine / Norepinephrine) Vesicle->DA_NE Normal Release MAO MAO Metabolites Metabolites MAO->Metabolites Metabolism DA_NE->MAO Metabolism DA_NE_Synapse DA / NE DA_NE->DA_NE_Synapse 3. Increases synaptic concentration Receptor Postsynaptic Receptors DA_NE_Synapse->Receptor 4. Receptor activation Signal Signal Transduction Receptor->Signal

Caption: General mechanism of a monoamine releasing agent.

Hypothesized Pharmacological Differentiation of Phenpromethamine Isomers

This diagram illustrates the expected divergence in the pharmacological profiles of the (S)- and (R)-enantiomers of phenpromethamine.

Isomer_Comparison Racemic Racemic Phenpromethamine (Mixture of S and R) S_Isomer (S)-Phenpromethamine (Hypothesized Eutomer) Racemic->S_Isomer R_Isomer (R)-Phenpromethamine (Hypothesized Distomer) Racemic->R_Isomer CNS_Effects Potent Central Nervous System (CNS) Stimulation (Dopaminergic > Noradrenergic) S_Isomer->CNS_Effects Primary Contributor Peripheral_Effects Pronounced Peripheral Vasoconstriction (Noradrenergic > Dopaminergic) R_Isomer->Peripheral_Effects Primary Contributor

References

Safety Operating Guide

Proper Disposal of Phenpromethamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – Researchers, scientists, and drug development professionals handling phenpromethamine hydrochloride must adhere to strict disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. As a sympathomimetic agent structurally related to amphetamines, this compound is likely classified as a controlled substance and a hazardous chemical, necessitating a multi-faceted approach to its disposal.

Improper disposal, such as sewering or mixing with non-hazardous waste, can lead to significant legal and environmental consequences. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound in a laboratory setting.

Immediate Safety and Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and contamination.

Personal Protective Equipment (PPE): Before handling the chemical or cleaning a spill, personnel must wear appropriate PPE, including:

  • Safety goggles

  • Chemical-resistant gloves

  • Lab coat

Spill Cleanup Procedure:

  • Containment: For solid spills, carefully dampen the material with water to prevent dust from becoming airborne.

  • Collection: Gently sweep or wipe up the spilled material and place it into a clearly labeled, sealed container designated for hazardous waste.

  • Decontamination: Thoroughly clean the spill area with a soap and water solution.

  • Waste Disposal: All materials used for cleanup, including absorbent pads and contaminated PPE, must be sealed in a vapor-tight plastic bag and disposed of as hazardous waste.

Standard Disposal Protocol

The required method for the disposal of this compound is through a licensed hazardous waste management company or a DEA-registered reverse distributor. This ensures the complete and compliant destruction of the chemical, typically via incineration.

Step 1: Segregation and Labeling

  • Expired, unwanted, or damaged containers of this compound must be clearly labeled for disposal (e.g., "TO BE DISPOSED," "EXPIRED - DO NOT USE").

  • Segregate these materials from the active inventory within a secure, locked storage location, such as a safe or lockbox, to prevent accidental use.[1]

Step 2: Contact Environmental Health & Safety (EHS)

  • Do not attempt to dispose of the chemical independently.

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.[1] EHS will coordinate with a licensed waste management contractor for proper disposal.

Step 3: Documentation and Transfer

  • Maintain meticulous records of all controlled substances designated for disposal, in accordance with DEA regulations.

  • When the waste is collected, you may need to sign a chain of custody form provided by the EHS or the disposal company.[1]

  • For substances classified under Schedule I or II, a DEA Form 222 will be required for the transfer to a reverse distributor.[1] Two authorized personnel are typically required to witness and document the wasting procedure.[1]

Residual Amounts:

  • Non-recoverable residual amounts of this compound in empty syringes or vials may be discarded in a designated biohazard sharps container.[1] The container's balance should be zeroed out on the usage log upon disposal.[1]

Summary of Safety and Disposal Data

For quick reference, the following table summarizes key data related to the handling and disposal of this compound and similar chemical compounds.

ParameterInformationSource
Primary Disposal Method Incineration via a licensed hazardous waste facility or reverse distributor.[1][2]
Spill Containment Dampen solid spills to prevent airborne dust.[2]
PPE Requirements Safety goggles, chemical-resistant gloves, lab coat.[2]
Regulatory Oversight DEA, EPA, State and Local Environmental Agencies.[3]
Prohibited Disposal Do not dispose of down the drain or in regular solid waste.[2]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_0 Preparation Phase cluster_1 Action Phase cluster_2 Final Disposition A Identify Expired/Unwanted Phenpromethamine HCl B Segregate from Active Stock in Secure Location A->B C Label Clearly for Disposal B->C D Contact Institutional EHS to Schedule Pickup C->D E Prepare and Review Disposal Documentation D->E F Transfer Waste to Authorized Personnel E->F G Waste Transported by Licensed Contractor F->G H Compliant Destruction (e.g., Incineration) G->H I Retain Disposal Records for Inspection H->I

Caption: Logical workflow for the compliant disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.

References

Safeguarding Your Research: A Guide to Handling Phenpromethamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines essential safety protocols and logistical procedures for the handling and disposal of Phenpromethamine hydrochloride.

This compound is a sympathomimetic agent structurally related to amphetamines, primarily acting as a central nervous system stimulant.[1] Due to its classification and potential hazards, stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides comprehensive, step-by-step instructions for personal protective equipment (PPE), operational handling, and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structural relationship to amphetamines and classification as a hazardous drug necessitates a high degree of caution. The following PPE recommendations are based on established guidelines for handling potent and hazardous pharmaceutical compounds.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Task Gloves Gown Eye/Face Protection Respiratory Protection
Unpacking/Storage Double-gloving recommended; powder-free latex or nitrile.[2][3]Disposable, low-permeability gown with long sleeves and tight-fitting cuffs.[3]Safety glasses with side shields.N-95 or N-100 respirator recommended, especially if packaging is compromised.[2]
Weighing/Compounding (Solid Form) Double-gloving with powder-free nitrile gloves; change every 30-60 minutes or if contaminated.[2]Disposable, low-permeability gown with a solid front and tight-fitting cuffs.[3]Goggles and a face shield to protect against splashes and aerosols.[2][4]Use within a certified chemical fume hood or biological safety cabinet (BSC). If not possible, a chemical cartridge-type respirator is required.[2]
Handling Solutions Double-gloving with powder-free nitrile gloves.[3]Disposable, low-permeability gown.[3]Goggles and a face shield are mandatory to protect against splashes.[2][4]Work should be performed in a ventilated enclosure like a fume hood.
Waste Disposal Two pairs of disposable gloves.[5]Disposable gown.Safety glasses.Not typically required if handling sealed waste containers.
Spill Cleanup Heavy-duty, chemical-resistant gloves.Chemical-resistant gown or coveralls ("bunny suit").[4]Goggles and a face shield.[2][4]A chemical cartridge-type respirator is required for large spills.[2]

Operational Plan: From Receipt to Disposal

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Receiving and Unpacking
  • Inspect on Arrival: Upon receipt, visually inspect shipping cartons for any signs of damage or leakage.[6]

  • Dedicated Unpacking Area: Unpack shipments in a designated area with adequate ventilation, preferably under negative pressure.[5] This area should be separate from eating and general work areas.[5]

  • Wear Appropriate PPE: Personnel involved in unpacking should wear appropriate PPE as outlined in Table 1.

  • Damaged Packages: If a package is damaged, it should be treated as a spill. Isolate the package and follow spill cleanup procedures.[6]

Storage
  • Secure and Designated Storage: Store this compound in a well-organized, designated, and securely locked cabinet or room.[7] Access should be restricted to authorized personnel only.[7]

  • Controlled Temperature: Store the compound in a dry, dark place at 0-4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[1]

  • Separate from Incompatibles: Store separately from food, lab specimens, and other potentially contaminating items.[7] Drugs for external use should be stored separately from those for internal use.[7]

  • Clear Labeling: Ensure all containers are clearly labeled with the chemical name, hazard symbols, and date of receipt.

Handling and Compounding
  • Controlled Environment: All handling of solid this compound, including weighing and compounding, must be conducted within a primary engineering control such as a chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[2]

  • Hand Hygiene: Wash hands thoroughly before donning and after removing gloves.[3]

  • Double Gloving: When compounding, administering, and disposing of hazardous drugs, it is recommended to wear two pairs of gloves.[3] The inner glove should be worn under the gown cuff, and the outer glove over the cuff.[3]

  • Prohibited Activities: Do not eat, drink, smoke, or apply cosmetics in areas where hazardous drugs are handled.[3]

Emergency Procedures

Immediate and appropriate action during an emergency is critical.

Chemical Exposure
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[8][9] Seek medical attention if symptoms persist.[8]

  • Eye Contact: Immediately flush the eyes with water for a minimum of 15 minutes, holding the eyelids open to ensure thorough rinsing.[8][9][10] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[8][9]

  • Inhalation: Move the affected person to fresh air immediately.[9] If breathing is difficult or symptoms such as dizziness or irritation persist, seek immediate medical attention.[9]

  • Ingestion: Consult the Safety Data Sheet and seek immediate medical attention. Call a poison control center for guidance.[8]

Spill Response
  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or presents an immediate hazard.

  • Secure the Area: Isolate the spill area and restrict access.

  • Consult SDS: Refer to the substance's SDS for specific spill cleanup instructions.

  • Use Spill Kit: For minor spills, use a chemical spill kit containing appropriate absorbents. Do not use materials that may be incompatible with the chemical.[10]

  • Wear Full PPE: Personnel involved in the cleanup must wear the appropriate PPE as detailed in Table 1.

  • Containment: Gently cover the spill with an absorbent material, working from the outside in to prevent spreading.[8]

  • Cleanup: Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[8]

  • Decontaminate: Clean the spill area with a suitable decontaminating solution.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

  • Segregate Waste: All items that come into contact with this compound, including gloves, gowns, vials, and cleaning materials, must be considered hazardous waste.

  • Use Designated Containers: Dispose of contaminated materials in clearly labeled, sealed, and puncture-resistant hazardous waste containers.

  • Follow Institutional and Regulatory Guidelines: Adhere to all local, state, and federal regulations for hazardous waste disposal. Unused or expired medication should not be disposed of in the trash or flushed down the toilet unless specifically instructed by institutional guidelines.[11][12]

  • Professional Disposal: Arrange for the disposal of hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13] For controlled substances, specific denaturing kits may be used before disposal, and detailed records of destruction are often required.[14]

Workflow for Safe Handling of this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal & Storage A 1. Review Safety Data Sheet (SDS) & Institutional SOPs B 2. Assemble & Don Appropriate PPE A->B C 3. Verify Chemical Identity & Integrity B->C Proceed to Handling D 4. Perform Handling/ Compounding in Fume Hood C->D E 5. Decontaminate Work Surfaces & Equipment D->E Complete Experiment Spill Spill or Exposure Occurs D->Spill F 6. Segregate & Contain All Hazardous Waste E->F G 7. Doff PPE & Dispose in Designated Waste F->G J 10. Arrange for EHS Waste Pickup F->J H 8. Wash Hands Thoroughly G->H I 9. Store Chemical in Secure, Controlled Area H->I Emergency Execute Emergency Procedures (Flush, Evacuate, Notify) Spill->Emergency

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.